molecular formula C26H48N8O2 B611265 hENT4-IN-1 CAS No. 949467-71-4

hENT4-IN-1

Cat. No.: B611265
CAS No.: 949467-71-4
M. Wt: 504.72
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Description

TC-T 6000 is a potent equilibrative nucleoside transporter 4 (ENT4) inhibitor (IC50 = 74.4 nM). It exhibits 20-fold and 80-fold selectivity for ENT4 over ENT2 and ENT1, respectively.

Properties

IUPAC Name

2-[[4,8-bis[bis(2-methylpropyl)amino]-2-(2-hydroxyethylamino)pyrimido[5,4-d]pyrimidin-6-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48N8O2/c1-17(2)13-33(14-18(3)4)23-21-22(30-25(31-23)27-9-11-35)24(32-26(29-21)28-10-12-36)34(15-19(5)6)16-20(7)8/h17-20,35-36H,9-16H2,1-8H3,(H,27,30,31)(H,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZLZYHFIWWKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C1=NC(=NC2=C1N=C(N=C2N(CC(C)C)CC(C)C)NCCO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

hENT4-IN-1: A Technical Guide to a Potent and Selective Inhibitor of the Human Equilibrative Nucleoside Transporter 4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), is a unique member of the SLC29 transporter family. Unlike other equilibrative nucleoside transporters (hENT1, hENT2, and hENT3), hENT4 exhibits a distinct substrate specificity, notably transporting adenosine in a pH-dependent manner, with optimal activity in acidic environments.[1] This characteristic implicates hENT4 in physiological and pathophysiological processes associated with acidic microenvironments, such as those found in ischemic tissues and solid tumors.[2][3] Consequently, hENT4 has emerged as a promising therapeutic target for cardiovascular diseases and cancer.

This technical guide provides an in-depth overview of hENT4-IN-1, a potent and selective inhibitor of hENT4.[4][5] We will delve into its quantitative inhibitory profile, the experimental protocols for its characterization, and its impact on key signaling pathways.

Quantitative Inhibitor Profile

This compound, identified as Compound 30 in the primary literature, is a dipyridamole analog that has demonstrated significant potency and selectivity for hENT4 over other equilibrative nucleoside transporters.[4][6] The inhibitory activity of this compound and its comparison with the parent compound, dipyridamole, are summarized in the table below.

Compound Target IC50 (nM) Selectivity vs. hENT1 Selectivity vs. hENT2 Reference
This compound (Compound 30)hENT474.4~80-fold~20-fold[4][5]
hENT1>6,000--[4]
hENT2>1,500--[4]
DipyridamolehENT42,800--[4][5]
hENT148 (Ki)--[4]
hENT26,200 (Ki)--[4]

Note: IC50 values represent the concentration of the inhibitor required to reduce the transport of a substrate by 50%. A lower IC50 value indicates greater potency. The selectivity is calculated as the ratio of IC50 values (IC50 for hENT1 or hENT2 / IC50 for hENT4). Ki values for dipyridamole against hENT1 and hENT2 are provided as reported in the literature.[4] A specific Ki value for this compound against hENT4 has not been reported in the reviewed literature.

Experimental Protocols

The characterization of this compound and its inhibitory effect on hENT4-mediated adenosine transport was primarily conducted using a radiolabeled substrate uptake assay in a stably transfected cell line.

hENT4 Transporter Inhibition Assay

This protocol describes the methodology used to determine the inhibitory potency of compounds against hENT4.

1. Cell Culture and Transfection:

  • A porcine kidney cell line deficient in nucleoside transporters (PK15NTD) is used as the host for transfection.[4]

  • The full-length cDNA of human ENT4 is cloned into a mammalian expression vector.

  • PK15NTD cells are stably transfected with the hENT4 expression vector.

  • Successful expression of hENT4 is confirmed by Western blotting.[4]

2. [3H]Adenosine Uptake Assay:

  • PK15/hENT4 cells are seeded in 24-well plates and grown to confluence.

  • The cells are washed with a transport buffer (specific composition not detailed in the primary literature, but typically a buffered salt solution).

  • For hENT4 inhibition assays, the transport buffer is adjusted to an acidic pH of 6.0, which is optimal for hENT4 activity.[4]

  • Cells are pre-incubated with the transport buffer containing various concentrations of the test compound (e.g., this compound) for 15 minutes at room temperature.[4]

  • A solution containing 0.2 µM [3H]adenosine is then added to each well.

  • The incubation with the radiolabeled substrate proceeds for 2 minutes.[4]

  • The uptake is terminated by rapidly washing the cells with ice-cold transport buffer.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known inhibitor or in untransfected PK15NTD cells.

  • The concentrations of test compounds that cause 50% inhibition of [3H]adenosine uptake (IC50) are calculated using non-linear regression analysis.[4]

Workflow for hENT4 Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Inhibition Assay (pH 6.0) cluster_analysis Data Analysis start Seed PK15/hENT4 cells in 24-well plates culture Culture to confluence start->culture wash1 Wash cells with transport buffer culture->wash1 preincubate Pre-incubate with this compound (15 min) wash1->preincubate add_substrate Add [3H]adenosine (0.2 µM) preincubate->add_substrate incubate Incubate (2 min) add_substrate->incubate wash2 Terminate with ice-cold buffer incubate->wash2 lyse Lyse cells wash2->lyse measure Measure radioactivity lyse->measure calculate Calculate % inhibition measure->calculate plot Generate dose-response curve calculate->plot determine_ic50 Determine IC50 value plot->determine_ic50

Caption: Workflow for determining the IC50 of hENT4 inhibitors.

Signaling Pathways and Therapeutic Implications

The inhibition of hENT4 by this compound has significant implications for modulating adenosine signaling, particularly in disease states characterized by acidic microenvironments.

hENT4 in Cardiovascular Ischemia

During myocardial ischemia, the tissue becomes acidic due to anaerobic metabolism. This acidic environment enhances the activity of hENT4, leading to the uptake of extracellular adenosine into cardiomyocytes.[7][8] Adenosine is a cardioprotective nucleoside that, upon binding to its receptors (A1, A2A, A2B, A3), initiates signaling cascades that can reduce inflammation, prevent arrhythmias, and protect against ischemia-reperfusion injury.[9][10] By inhibiting hENT4-mediated adenosine uptake, this compound can increase the local concentration of extracellular adenosine, thereby potentiating its protective effects on the heart.[2]

G cluster_extracellular Extracellular Space (Acidic pH) cluster_intracellular Cardiomyocyte Adenosine_ext Adenosine hENT4 hENT4 Adenosine_ext->hENT4 Uptake Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_ext->Adenosine_Receptors Activation Adenosine_int Adenosine hENT4->Adenosine_int hENT4_IN_1 This compound hENT4_IN_1->hENT4 Inhibition Cardioprotection Cardioprotective Signaling Adenosine_Receptors->Cardioprotection Initiates

Caption: hENT4 inhibition in myocardial ischemia.

hENT4 in the Tumor Microenvironment

The microenvironment of solid tumors is often acidic due to the Warburg effect.[11] In this context, elevated hENT4 expression has been observed in certain cancers, such as desmoplastic small round cell tumor (DSRCT).[3] High levels of extracellular adenosine in the tumor microenvironment can suppress the anti-tumor immune response by activating adenosine receptors on immune cells (e.g., T cells, NK cells).[11][12] By blocking adenosine uptake, this compound could potentially increase extracellular adenosine, which may have complex and context-dependent effects.

However, a more direct therapeutic strategy involves leveraging the high expression of hENT4 in some tumors. Because hENT4 can transport adenosine analogs, it could serve as a pathway to deliver cytotoxic nucleoside analogs specifically to cancer cells.[3] Inhibition of hENT4 in this context would be counterproductive. Therefore, the therapeutic application of hENT4 modulation in cancer requires careful consideration of the specific tumor biology and treatment strategy.

G cluster_extracellular Tumor Microenvironment (Acidic pH) cluster_intracellular Tumor Cell ATP ATP ADP ADP ATP->ADP Hydrolysis CD39 CD39 ATP->CD39 AMP AMP ADP->AMP Hydrolysis ADP->CD39 Adenosine_ext Adenosine AMP->Adenosine_ext Hydrolysis CD73 CD73 AMP->CD73 hENT4 hENT4 Adenosine_ext->hENT4 Uptake Adenosine_Receptors_Immune Adenosine Receptors (on Immune Cells) Adenosine_ext->Adenosine_Receptors_Immune Activation Adenosine_int Adenosine hENT4->Adenosine_int hENT4_IN_1 This compound hENT4_IN_1->hENT4 Inhibition Immunosuppression Immunosuppression Adenosine_Receptors_Immune->Immunosuppression

Caption: Adenosine signaling in the tumor microenvironment.

Conclusion

This compound is a valuable pharmacological tool for studying the physiological and pathological roles of hENT4. Its high potency and selectivity make it a lead compound for the development of therapeutics targeting conditions associated with acidic microenvironments, such as myocardial ischemia. Further research is warranted to fully elucidate the therapeutic potential of hENT4 inhibition and to explore the development of this compound and its analogs as clinical candidates.

References

The Discovery and Development of hENT4-IN-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of hENT4-IN-1, a potent and selective inhibitor of the human equilibrative nucleoside transporter 4 (hENT4). This document details the quantitative data, experimental protocols, and relevant signaling pathways associated with this compound, serving as a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Human Equilibrative Nucleoside Transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), is an integral membrane protein that mediates the transport of nucleosides, such as adenosine, and monoamines.[1][2] Unlike other members of the ENT family, hENT4 exhibits a unique pH-dependent activity, with optimal transport of adenosine occurring at an acidic pH of approximately 6.0.[1][2] This characteristic makes hENT4 a compelling therapeutic target for conditions associated with localized acidosis, such as ischemia and solid tumors, where extracellular adenosine levels play a critical role in signaling pathways.[1]

The development of potent and selective inhibitors for hENT4 is crucial for elucidating its physiological functions and for the potential therapeutic modulation of adenosine signaling. This compound (also referred to as Compound 30) emerged from a screening of dipyridamole analogs as a lead compound with high potency and selectivity for hENT4.[3]

Data Presentation: Inhibitory Activity of this compound

This compound was identified as a potent inhibitor of hENT4, demonstrating significant selectivity over other equilibrative nucleoside transporters, hENT1 and hENT2. The inhibitory activities were determined using radiolabeled nucleoside uptake assays in a porcine kidney cell line deficient in native nucleoside transporters (PK15NTD) and engineered to express the respective human transporters.[3]

Compound Target IC50 (nM) Selectivity vs. hENT1 Selectivity vs. hENT2
This compound (Compound 30)hENT474.4~80-fold~20-fold
DipyridamolehENT42800--

Table 1: Inhibitory Potency and Selectivity of this compound. The IC50 values represent the concentration of the compound required to inhibit 50% of the radiolabeled nucleoside transport. Selectivity is expressed as the ratio of IC50 values (IC50 for hENT1 or hENT2 / IC50 for hENT4). Data sourced from[3].

Experimental Protocols

The following sections detail the key experimental methodologies employed in the discovery and characterization of this compound.

Cell Line Development and Culture

Cell Line: PK15NTD cells, a porcine kidney epithelial cell line lacking endogenous nucleoside transporter activity, were used as the host for recombinant transporter expression.[3]

Transfection: The full-length cDNA of human ENT4 was cloned into a mammalian expression vector. PK15NTD cells were then transfected with this vector.

Selection and Screening: Stable cell lines expressing hENT4 were selected using G418. Clonal cell lines were screened for functional hENT4 expression by measuring [³H]adenosine uptake at an acidic pH (pH 6.0).[3]

[³H]Adenosine Uptake Assay

This assay measures the rate of adenosine transport into cells and is the primary method for assessing the inhibitory activity of compounds against hENT4.

Materials:

  • PK15NTD cells stably expressing hENT4.

  • Transport Buffer (e.g., modified Tris buffer, pH 7.4 or as required for pH-dependent assays).

  • [³H]Adenosine (specific activity and concentration to be optimized for the assay, e.g., 10 nM).[4]

  • Test compounds (this compound and others).

  • Scintillation fluid and counter.

Protocol:

  • Cell Plating: Seed the hENT4-expressing PK15NTD cells in 24-well plates and grow to confluence.

  • Pre-incubation: Wash the cells with the transport buffer. Pre-incubate the cells with varying concentrations of the test compound (or vehicle control) in transport buffer for a specified time (e.g., 20 minutes) at room temperature.[4]

  • Initiation of Uptake: Add [³H]adenosine to each well to initiate the uptake reaction. The final concentration of [³H]adenosine is typically in the nanomolar range (e.g., 10 nM).[4]

  • Incubation: Incubate the cells for a short period (e.g., 2 minutes) at room temperature to measure the initial rate of transport.[4]

  • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold transport buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [³H]adenosine uptake against the logarithm of the inhibitor concentration.

Western Blot Analysis for hENT4 Expression

Western blotting is used to confirm the expression of the hENT4 protein in the stably transfected PK15NTD cells.

Materials:

  • hENT4-expressing PK15NTD cell lysates.

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors.

  • Primary antibody: Rabbit polyclonal anti-ENTPD4 antibody or a similar validated antibody.

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • SDS-PAGE gels and blotting apparatus.

  • Chemiluminescent substrate.

Protocol:

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against hENT4 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing steps with TBST.

  • Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Mandatory Visualizations

Experimental Workflow for hENT4 Inhibitor Screening

experimental_workflow cluster_cell_line Cell Line Development cluster_screening Inhibitor Screening cluster_validation Validation cDNA hENT4 cDNA vector Mammalian Expression Vector cDNA->vector transfection Transfection into PK15NTD cells vector->transfection selection G418 Selection transfection->selection screening Screening for [3H]adenosine uptake selection->screening stable_cell_line Stable hENT4-expressing PK15NTD Cell Line screening->stable_cell_line primary_screen Primary Screen ([3H]adenosine uptake assay) stable_cell_line->primary_screen western_blot Western Blot for hENT4 Expression stable_cell_line->western_blot compound_library Dipyridamole Analog Library compound_library->primary_screen hit_compounds Hit Compounds primary_screen->hit_compounds dose_response Dose-Response Assay hit_compounds->dose_response ic50 IC50 Determination dose_response->ic50 confirmation Confirmation of Protein Expression western_blot->confirmation

Caption: Workflow for the discovery of hENT4 inhibitors.

hENT4-Mediated Adenosine Signaling Pathway

signaling_pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ado_ext Extracellular Adenosine hENT4 hENT4 Ado_ext->hENT4 Transport Ado_int Intracellular Adenosine hENT4->Ado_int hENT4_IN_1 This compound hENT4_IN_1->hENT4 Inhibition Metabolism Metabolism (e.g., to AMP) Ado_int->Metabolism Signaling Downstream Signaling (e.g., A2A, A2B receptor activation) Ado_int->Signaling

References

role of hENT4 in adenosine uptake

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Role of hENT4 in Adenosine Uptake

For Researchers, Scientists, and Drug Development Professionals

Abstract

The human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), is a unique member of the SLC29 family of transporters. While initially characterized as a transporter of organic cations, hENT4 plays a significant and distinct role in the uptake of adenosine, particularly under pathophysiological conditions such as ischemia. This technical guide provides a comprehensive overview of the core function of hENT4 in adenosine transport, including its mechanism, kinetics, tissue distribution, and pharmacological inhibition. Detailed experimental protocols for studying hENT4-mediated adenosine uptake are provided, along with visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Adenosine is a critical signaling nucleoside that modulates a wide array of physiological processes, including neurotransmission, cardiovascular function, and inflammation. The extracellular concentration of adenosine is tightly regulated by a balance between its production, release, and clearance from the extracellular space. Nucleoside transporters are key players in this regulation. The human equilibrative nucleoside transporter (hENT) family comprises four members (hENT1-4) that facilitate the bidirectional transport of nucleosides across the plasma membrane.

Among these, hENT4 is distinguished by its unique pH-dependent mechanism of adenosine transport. At physiological pH (7.4), its affinity for adenosine is low; however, under acidic conditions, such as those occurring during tissue ischemia, its transport activity is significantly enhanced.[1][2] This characteristic positions hENT4 as a potential therapeutic target for conditions associated with local acidosis and elevated adenosine levels, such as myocardial ischemia and certain cancers.[2][3]

Mechanism of hENT4-Mediated Adenosine Uptake

The primary mechanism governing hENT4-mediated adenosine transport is its marked dependence on extracellular pH.

  • pH-Dependence: hENT4 exhibits optimal adenosine transport activity in an acidic environment, with a peak around pH 6.0.[4][5] At neutral pH (7.4), the transport of adenosine by hENT4 is minimal.[4] This pH sensitivity is a key feature that distinguishes hENT4 from other members of the ENT family. The transport of monoamines by hENT4, in contrast, is not pH-dependent.[6]

  • Kinetics: The kinetics of hENT4-mediated adenosine transport have been characterized in various expression systems. The apparent Michaelis-Menten constant (Km) for adenosine is in the high micromolar to millimolar range, indicating a relatively low affinity compared to hENT1 and hENT2 at physiological pH.[4][6] However, under acidic conditions (pH 5.5), the apparent Km for adenosine is significantly lower, suggesting an increased affinity.[4] Recent studies also suggest that hENT4 may exhibit allosteric kinetics for adenosine transport at acidic pH.[1]

  • Substrate Specificity: hENT4 is selective for adenosine and some of its analogs.[3] It does not significantly transport other naturally occurring nucleosides like uridine.[4]

Quantitative Data

Kinetic Parameters for hENT4-Mediated Adenosine Transport
ParameterValueConditionExpression SystemReference
Apparent Km 0.78 mmol/LpH 5.5Xenopus oocytes[4]
Apparent Km 0.13 mmol/L (mouse ENT4)pH 5.5Xenopus oocytes[4]
Apparent Km 50 µMpH 6.0PK15NTD cells[1]
Inhibitor Sensitivity of hENT4

hENT4 is relatively insensitive to classical ENT inhibitors like nitrobenzylmercaptopurine riboside (NBMPR). However, it is inhibited by dipyridamole and its analogues, as well as other compounds.

InhibitorIC50SelectivityExpression SystemReference
Dipyridamole 2.8 µM-PK15NTD cells[4][7]
Compound 30 (Dipyridamole analogue) 74.4 nM~80-fold vs hENT1, ~20-fold vs hENT2PK15NTD cells[4][7]
hENT4-IN-1 74.4 nMPotent and selectiveNot specified[8]
Decynium-22 -Inhibits hENT4 activityAC16 human cardiomyocytes[9]
Tissue Distribution of hENT4

hENT4 mRNA and protein are expressed in various human tissues, with notable abundance in the heart, brain, and skeletal muscle.[5]

TissuemRNA Expression LevelProtein Expression LevelReference
Heart HighHigh[5][10]
Brain HighHigh[1][5]
Skeletal Muscle HighModerate[5]
Kidney ModerateModerate[1]
Placenta ModerateLow[5]
Intestine ModerateLow[1]

Note: Expression levels are qualitative summaries from various sources and may vary depending on the detection method.

Experimental Protocols

Radiolabeled Adenosine Uptake Assay in Mammalian Cells

This protocol is designed to measure the uptake of radiolabeled adenosine into adherent mammalian cells expressing hENT4.

Materials:

  • Cells stably expressing hENT4 (e.g., PK15NTD-hENT4, HEK293-hENT4)

  • Nucleoside transporter-deficient host cells (e.g., PK15NTD) as a negative control

  • Culture medium (e.g., MEM)

  • Transport buffer (e.g., sodium-free buffer: 120 mM choline chloride, 20 mM Tris-HCl, 3 mM K2HPO4, 10 mM Glucose, 1 mM MgCl2, 1 mM CaCl2), adjusted to desired pH (e.g., 6.0 and 7.4)

  • [3H]Adenosine

  • Adenosine kinase inhibitor (e.g., 50 nM ABT-702)

  • Adenosine deaminase inhibitor (e.g., 100 nM EHNA)

  • Ice-cold phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 1 N NaOH)

  • Scintillation cocktail

  • Scintillation counter

  • Multi-well culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: Seed hENT4-expressing cells and control cells into multi-well plates at a density that allows them to reach ~90% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with the transport buffer at the desired pH.

  • Pre-incubation: Add the transport buffer containing the adenosine kinase and deaminase inhibitors to each well and pre-incubate the cells for 15-30 minutes at room temperature.

  • Initiation of Uptake: To initiate the uptake, add the transport buffer containing [3H]adenosine (at the desired final concentration) to each well.

  • Incubation: Incubate the plates for a predetermined time (e.g., 2, 5, 10, 15 minutes) at room temperature. The incubation time should be within the linear range of uptake.

  • Termination of Uptake: Terminate the transport by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold PBS.

  • Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes (or overnight).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Determine the protein concentration in each well to normalize the uptake data.

  • Data Analysis: Calculate the hENT4-mediated uptake by subtracting the uptake in control cells from the uptake in hENT4-expressing cells.

Inhibitor Screening Assay

This protocol is for screening compounds for their ability to inhibit hENT4-mediated adenosine uptake.

Procedure:

  • Follow steps 1-3 of the Radiolabeled Adenosine Uptake Assay protocol.

  • Inhibitor Pre-incubation: After washing, add the transport buffer (pH 6.0) containing the test compounds at various concentrations (or a single concentration for primary screening) to the wells. Include a vehicle control (e.g., DMSO). Incubate for 15 minutes at room temperature.

  • Initiation of Uptake: Add [3H]adenosine to each well at a concentration close to its Km value (e.g., 0.2 µM).

  • Incubation: Incubate for a short period (e.g., 2 minutes) to measure the initial rate of uptake.

  • Follow steps 7-11 of the Radiolabeled Adenosine Uptake Assay protocol.

  • Data Analysis: Calculate the percentage inhibition of hENT4-mediated adenosine uptake for each compound concentration. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Signaling Pathway of hENT4 in Cardioprotection during Ischemia

The following diagram illustrates the proposed signaling pathway involving hENT4 during myocardial ischemia.

hENT4_Cardioprotection_Pathway cluster_0 Myocardial Ischemia cluster_1 Cellular Response Ischemia Ischemia ATP_depletion ATP Depletion Ischemia->ATP_depletion Acidosis Local Acidosis (Low pH) Ischemia->Acidosis Adenosine_release Increased Extracellular Adenosine ATP_depletion->Adenosine_release hENT4 hENT4 Acidosis->hENT4 Activates Adenosine_release->hENT4 A2_receptor Adenosine A2 Receptors Adenosine_release->A2_receptor Activates Adenosine_uptake Adenosine Uptake hENT4->Adenosine_uptake Mediates Cardioprotection Cardioprotection Adenosine_uptake->Cardioprotection Contributes to (by reducing extracellular levels) Vasodilation Vasodilation A2_receptor->Vasodilation Vasodilation->Cardioprotection

Caption: hENT4's role in cardioprotection during ischemia.

Experimental Workflow for Investigating hENT4 in Cardioprotection

The following diagram outlines a typical experimental workflow to study the role of hENT4 in cardioprotection.

hENT4_Cardioprotection_Workflow Start Start Cell_Model Establish Cell Model (e.g., AC16 Cardiomyocytes) Start->Cell_Model Ischemia_Model Simulate Ischemia/Reperfusion (I/R) Injury Cell_Model->Ischemia_Model hENT4_Inhibition Inhibit hENT4 (e.g., siRNA, Decynium-22) Ischemia_Model->hENT4_Inhibition Adenosine_Uptake_Assay Measure [3H]Adenosine Uptake hENT4_Inhibition->Adenosine_Uptake_Assay Cell_Viability_Assay Assess Cell Viability (e.g., MTT, LDH release) hENT4_Inhibition->Cell_Viability_Assay Data_Analysis Analyze Data Adenosine_Uptake_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for studying hENT4 in cardioprotection.

Conclusion

hENT4 is a unique adenosine transporter with a distinct pH-dependent activity that makes it a focal point for research in ischemic pathologies. Its role in mediating adenosine uptake under acidic conditions suggests that targeting hENT4 could be a novel therapeutic strategy for cardioprotection and potentially for cancer therapy in the acidic tumor microenvironment. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of hENT4 and its potential as a therapeutic target. The development of more potent and selective hENT4 inhibitors will be crucial for dissecting its precise physiological roles and for advancing new therapeutic interventions.

References

hENT4-IN-1 and Monoamine Transporter Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), is a fascinating protein that straddles two distinct transporter families in its functional characteristics. As a member of the SLC29 solute carrier family, it participates in the transport of nucleosides like adenosine, a role that is notably pH-dependent.[1][2] Concurrently, hENT4 functions as a polyspecific organic cation transporter, facilitating the transport of monoamines such as serotonin, dopamine, and norepinephrine.[3][4] This dual functionality makes hENT4 a compelling target for research in neuroscience and pharmacology.

This technical guide focuses on hENT4-IN-1, a potent and selective inhibitor of hENT4. We will delve into its known inhibitory profile, provide detailed experimental protocols for assessing its potential activity on the canonical monoamine transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—and present visual workflows and conceptual pathways to aid in experimental design and data interpretation.

This compound: Inhibitory Profile

This compound has been identified as a potent and selective inhibitor of human equilibrative nucleoside transporter 4 (hENT4).[5] It is referenced in the scientific literature as "Compound 30," a dipyridamole analog.[6]

Quantitative Data on Inhibitory Activity

The following table summarizes the known inhibitory concentrations (IC50) of this compound against hENT family members. To date, the activity of this compound on the monoamine transporters DAT, SERT, and NET has not been reported in the public domain.

TransporterIC50 (nM)Reference
hENT4 74.4Wang et al., 2013[6]
hENT1 > 6,000Wang et al., 2013[6]
hENT2 > 1,400Wang et al., 2013[6]
DAT Not Reported
SERT Not Reported
NET Not Reported

Experimental Protocols: Monoamine Transporter Uptake Inhibition Assay

To determine the effect of this compound on the activity of DAT, SERT, and NET, a radioligand uptake inhibition assay using human embryonic kidney 293 (HEK293) cells stably expressing the respective human transporters is the gold standard method.[5][7]

Materials and Reagents
  • Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hSERT, or hNET.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

  • Radiolabeled Substrates:

    • [³H]-Dopamine for hDAT assays.

    • [³H]-Serotonin (5-HT) for hSERT assays.

    • [³H]-Norepinephrine for hNET assays.

  • Test Compound: this compound dissolved in DMSO to create a stock solution.

  • Assay Buffer: Krebs-HEPES buffer (KHB; 10 mM HEPES, 120 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3). For [³H]-dopamine uptake, supplement with 0.2 mg/ml ascorbic acid to prevent oxidation.

  • Control Inhibitors:

    • Mazindol or GBR-12909 for hDAT (non-specific uptake).

    • Fluoxetine or Paroxetine for hSERT (non-specific uptake).

    • Nisoxetine or Desipramine for hNET (non-specific uptake).

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

  • Scintillation Cocktail.

  • Equipment: 96-well cell culture plates, multi-channel pipettes, cell harvester, scintillation counter.

Experimental Procedure
  • Cell Plating:

    • Seed the HEK293 cells expressing the transporter of interest into 96-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

    • Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Assay Preparation:

    • On the day of the experiment, aspirate the culture medium and wash the cells once with 100 µL of room temperature KHB.

    • Prepare serial dilutions of this compound in KHB. It is crucial to have a vehicle control (KHB with the same final concentration of DMSO as the highest this compound concentration).

    • Also prepare the appropriate control inhibitor at a concentration at least 100-fold its Ki to determine non-specific uptake.

  • Inhibition Assay:

    • Add 50 µL of the diluted this compound, vehicle, or control inhibitor to the appropriate wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

    • Prepare the radiolabeled substrate solution in KHB at a concentration near its Km value for the respective transporter.

    • Initiate the uptake by adding 50 µL of the radiolabeled substrate solution to all wells.

    • Incubate for a short period at room temperature (typically 1-5 minutes, this should be optimized to be in the linear range of uptake).

  • Termination of Uptake:

    • Rapidly terminate the reaction by aspirating the solution and washing the cells three times with ice-cold KHB.

    • Lyse the cells by adding 100-200 µL of 1% SDS to each well.

    • Agitate the plate gently for 10-15 minutes to ensure complete lysis.

  • Quantification:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Data Analysis
  • Calculate Specific Uptake:

    • Total Uptake = CPM in vehicle-treated wells.

    • Non-specific Uptake = CPM in control inhibitor-treated wells.

    • Specific Uptake = Total Uptake - Non-specific Uptake.

  • Determine Percent Inhibition:

    • For each concentration of this compound, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [(CPM_inhibitor - Non-specific Uptake) / Specific Uptake])

  • Calculate IC50:

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Monoamine Transporter Uptake Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis A Seed HEK293 cells expressing DAT, SERT, or NET in 96-well plate B Prepare serial dilutions of this compound C Wash cells with assay buffer B->C D Pre-incubate cells with This compound or vehicle C->D E Initiate uptake with [3H]-monoamine D->E F Incubate for 1-5 minutes E->F G Terminate uptake by washing with ice-cold buffer F->G H Lyse cells G->H I Measure radioactivity via scintillation counting H->I J Calculate % Inhibition I->J K Determine IC50 using non-linear regression J->K

Caption: Workflow for determining the IC50 of this compound on monoamine transporters.

Conceptual Signaling Pathway: hENT4 and Monoamine Homeostasis

G cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular hENT4 hENT4 (PMAT) DA_int Dopamine hENT4->DA_int HT_int Serotonin hENT4->HT_int NE_int Norepinephrine hENT4->NE_int DAT DAT DAT->DA_int SERT SERT SERT->HT_int NET NET NET->NE_int DA_ext Dopamine DA_ext->hENT4 Low-affinity uptake DA_ext->DAT Uptake HT_ext Serotonin HT_ext->hENT4 Low-affinity uptake HT_ext->SERT Uptake NE_ext Norepinephrine NE_ext->hENT4 Low-affinity uptake NE_ext->NET Uptake hENT4_IN_1 This compound hENT4_IN_1->hENT4 Inhibition

Caption: hENT4's role in monoamine transport and its inhibition by this compound.

Conclusion

This compound is a valuable pharmacological tool for selectively investigating the role of the hENT4 transporter. While its potent inhibition of hENT4 is well-documented, its effects on the primary monoamine transporters DAT, SERT, and NET remain to be elucidated. The experimental protocol detailed in this guide provides a robust framework for researchers to determine these potential off-target activities. Such studies are crucial for a comprehensive understanding of the pharmacological profile of this compound and for interpreting its effects in complex biological systems. Future research in this area will be instrumental in clarifying the interplay between hENT4 and the canonical monoamine transport system, potentially uncovering new therapeutic avenues for neurological and psychiatric disorders.

References

The pH-Dependent Activity of the Human Equilibrative Nucleoside Transporter 4 (hENT4): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Equilibrative Nucleoside Transporter 4 (hENT4), also known as the Plasma Membrane Monoamine Transporter (PMAT), is a unique member of the SLC29 solute carrier family. Unlike other members of the hENT family, hENT4 exhibits a distinct pH-dependent activity profile, with significantly enhanced transport of its substrates under acidic conditions. This property makes hENT4 a transporter of considerable interest, particularly in physiological and pathological states associated with local acidosis, such as ischemia, inflammation, and the tumor microenvironment. This technical guide provides a comprehensive overview of the pH-dependent activity of hENT4, including quantitative kinetic data, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental workflows.

Data Presentation: pH-Dependent Transport Kinetics of hENT4

The transport activity of hENT4 is markedly stimulated by an acidic extracellular pH. This section summarizes the quantitative data from various studies, highlighting the changes in key kinetic parameters, namely the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax), at different pH values for representative substrates.

SubstrateSpeciesExpression SystempHKm (µM)Vmax (pmol/mg protein/min)Reference
MPP+HumanMDCK cells6.6Not significantly different from pH 7.4~4-fold higher than at pH 7.4[1][2]
MPP+HumanMDCK cells7.4Not significantly different from pH 6.6-[1][2]
2-ChloroadenosineHumanPK15-NTD cells6.0~50 (high-affinity component)~30 (high-affinity component)[3]
6.0>600 (low-affinity component)~500 (low-affinity component)[3]
2-ChloroadenosineHumanPK15-NTD cells7.5~2000-[3]
AdenosineHumanXenopus oocytes5.5780-[4]
AdenosineMouseXenopus oocytes5.5130-[4]

Note: Direct comparison of Vmax values across different studies and expression systems should be made with caution due to variations in experimental conditions and protein expression levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pH-dependent activity of hENT4.

Radiolabeled Substrate Uptake Assay in Mammalian Cells

This protocol is adapted from studies using Madin-Darby Canine Kidney (MDCK) or PK15-NTD cells stably expressing hENT4.

a. Cell Culture and Plating:

  • Culture hENT4-expressing and vector-transfected control cells in appropriate medium supplemented with antibiotics for selection.

  • Seed cells onto 24-well plates at a density that allows them to reach confluence on the day of the experiment.

b. Transport Buffer Preparation:

  • Prepare transport buffers with varying pH values (e.g., pH 5.5, 6.6, 7.4, 8.2) using appropriate buffer systems (e.g., MES for acidic pH, HEPES for neutral pH, and Tris for alkaline pH). Ensure the osmolarity of all buffers is adjusted to be consistent.

c. Uptake Assay:

  • On the day of the experiment, wash the confluent cell monolayers twice with the corresponding pH transport buffer.

  • Pre-incubate the cells in the transport buffer for 10-15 minutes at 37°C.

  • Initiate the uptake by adding the transport buffer containing the radiolabeled substrate (e.g., [3H]MPP+ or [3H]adenosine) at the desired concentration. For kinetic studies, a range of substrate concentrations should be used.

  • Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the initial linear phase of uptake.

  • Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold transport buffer of the same pH.

  • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay) for normalization of the uptake data.

d. Data Analysis:

  • Subtract the non-specific uptake (measured in vector-transfected cells) from the total uptake in hENT4-expressing cells to determine the specific uptake.

  • For kinetic analysis, plot the specific uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax values.

Electrophysiological Recording in Xenopus Oocytes

This protocol provides a general framework for measuring hENT4-mediated currents in Xenopus oocytes using a two-electrode voltage clamp (TEVC) technique.

a. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate stage V-VI Xenopus laevis oocytes.

  • Inject oocytes with hENT4 cRNA or water (for control) and incubate for 2-5 days at 16-18°C in Barth's solution.

b. Recording Solutions:

  • Prepare recording solutions (e.g., ND96) buffered to different pH values (e.g., 5.5, 6.5, 7.4). The solutions should contain the substrate of interest.

c. Two-Electrode Voltage Clamp:

  • Place an oocyte in the recording chamber and perfuse with the recording solution at the desired pH.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection).

  • Clamp the oocyte membrane potential to a holding potential (e.g., -50 mV).

  • Apply a series of voltage steps to elicit substrate-induced currents.

  • To measure the pH-dependent activity, perfuse the oocyte with recording solutions of different pH values containing the substrate and record the corresponding currents.

  • Subtract the currents recorded in the absence of the substrate or in water-injected oocytes to isolate the hENT4-mediated current.

d. Data Analysis:

  • Measure the amplitude of the substrate-induced currents at different pH values and membrane potentials.

  • Plot the current-voltage (I-V) relationship to characterize the electrogenic nature of the transport at different pH levels.

Mandatory Visualizations

Signaling Pathways and Regulatory Mechanisms

While the specific signaling pathways that regulate hENT4 expression and localization in response to extracellular pH are not yet fully elucidated, a general model can be proposed based on known cellular responses to acidosis. Acidic conditions can trigger various signaling cascades, including those involving protein kinases and transcription factors, which could potentially modulate hENT4 at the transcriptional, translational, or post-translational level.

pH_Regulation_of_hENT4 cluster_extracellular Extracellular Acidosis (Low pH) cluster_cell Cell cluster_signaling Potential Signaling Pathways cluster_response Cellular Response Extracellular_H H+ hENT4 hENT4 (PMAT) Extracellular_H->hENT4 Directly Modulates Activity Kinase_Cascades Kinase Cascades (e.g., MAPK, PI3K/Akt) Extracellular_H->Kinase_Cascades Activates Transcription_Factors Transcription Factors (e.g., HIF-1α, NF-κB) Kinase_Cascades->Transcription_Factors Activates Post_Translational Post-Translational Modifications Kinase_Cascades->Post_Translational Induces Gene_Expression Altered hENT4 Gene Expression Transcription_Factors->Gene_Expression Regulates Trafficking hENT4 Trafficking to/from Plasma Membrane Post_Translational->Trafficking Regulates Activity_Modulation Direct Modulation of hENT4 Activity Post_Translational->Activity_Modulation Modulates Gene_Expression->hENT4 Changes protein level Trafficking->hENT4 Changes surface expression Activity_Modulation->hENT4 Changes transport rate

Caption: Potential mechanisms of hENT4 regulation by acidic pH.

Experimental Workflow for Radiolabeled Substrate Uptake Assay

The following diagram illustrates the key steps involved in a typical radiolabeled substrate uptake experiment to assess the pH-dependent activity of hENT4.

Uptake_Assay_Workflow Start Start Cell_Culture Culture hENT4-expressing and control cells Start->Cell_Culture Plating Plate cells in 24-well plates Cell_Culture->Plating Wash_Cells Wash cells with corresponding pH buffer Plating->Wash_Cells Prepare_Buffers Prepare transport buffers with varying pH Prepare_Buffers->Wash_Cells Pre_incubation Pre-incubate cells in buffer at 37°C Wash_Cells->Pre_incubation Add_Substrate Add radiolabeled substrate in corresponding pH buffer Pre_incubation->Add_Substrate Incubate Incubate at 37°C (1-5 min) Add_Substrate->Incubate Terminate_Uptake Wash with ice-cold buffer Incubate->Terminate_Uptake Lyse_Cells Lyse cells Terminate_Uptake->Lyse_Cells Measure_Radioactivity Measure radioactivity Lyse_Cells->Measure_Radioactivity Protein_Assay Measure protein concentration Lyse_Cells->Protein_Assay Data_Analysis Analyze data (calculate Km and Vmax) Measure_Radioactivity->Data_Analysis Protein_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radiolabeled substrate uptake assay.

Logical Relationship of pH-Dependent hENT4 Transport

The pH-dependent activity of hENT4 is thought to be driven by a proton-coupled mechanism, where the inwardly directed proton gradient provides the driving force for substrate translocation.

pH_Dependent_Transport_Mechanism Extracellular Extracellular Space |  High [H+] (Low pH) Intracellular Intracellular Space |  Low [H+] (Neutral pH) hENT4 hENT4 Transporter Substrate Binding Site Proton Binding Site hENT4->Intracellular:f0 Translocates Substrate & H+ Proton H+ Proton->hENT4:i1 Binds Substrate Substrate Substrate->hENT4:i0 Binds

Caption: Proposed mechanism of proton-coupled hENT4 transport.

Conclusion

The pH-dependent activity of hENT4 is a key characteristic that distinguishes it from other nucleoside transporters. Its enhanced function in acidic environments suggests a specialized role in tissues and microenvironments where pH is dysregulated. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the physiological and pathological significance of hENT4 and to explore its potential as a therapeutic target. Further research is warranted to fully elucidate the specific signaling pathways that govern the pH-dependent regulation of hENT4 expression and function.

References

Therapeutic Potential of hENT4 Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), presents a unique and compelling target for therapeutic intervention across a spectrum of diseases. A distinguishing feature of hENT4 is its pH-dependent transport of adenosine, with optimal function under acidic conditions characteristic of pathological microenvironments such as those found in ischemic tissue and solid tumors.[1][2] This property allows for targeted modulation of adenosine signaling in diseased tissues while minimizing systemic effects. Inhibition of hENT4 can prolong the signaling of extracellular adenosine, a potent endogenous molecule with cytoprotective, anti-inflammatory, and immunomodulatory effects. This technical guide provides an in-depth overview of the therapeutic rationale for hENT4 inhibition, a summary of current pharmacological tools, detailed experimental protocols for its study, and a review of its potential in cardioprotection, oncology, and inflammatory diseases.

Introduction to hENT4 (SLC29A4)

The SLC29 family of equilibrative nucleoside transporters (ENTs) facilitates the bidirectional movement of nucleosides and nucleobases across cellular membranes.[3] While hENT1 and hENT2 are broadly active at physiological pH, hENT4 exhibits a distinct profile.[3] It functions as a polyspecific organic cation transporter for monoamines like serotonin and dopamine at neutral pH.[4] However, under acidic conditions (optimal pH ~5.5-6.0), it demonstrates robust, sodium-independent transport of adenosine.[1][2][5]

This pH-sensitivity is the cornerstone of its therapeutic potential. In pathologies such as myocardial ischemia or within the tumor microenvironment, localized acidosis is a common feature.[6][7] This acidic environment activates hENT4, which then transports adenosine into the cell, terminating its signaling cascade. Inhibiting hENT4 in these specific microenvironments can increase the local concentration of extracellular adenosine, thereby amplifying its protective signaling through adenosine receptors (A1, A2A, A2B, A3).[5][7]

Key Therapeutic Areas:

  • Cardioprotection: In myocardial ischemia-reperfusion injury, inhibiting hENT4 can enhance adenosine-mediated cardioprotective effects specifically in the ischemic zone.[7][8][9]

  • Oncology: hENT4 is a biomarker for desmoplastic small round cell tumor (DSRCT) and its inhibition could modulate the immunosuppressive tumor microenvironment by increasing adenosine levels.[1][6]

  • Inflammation: By regulating adenosine levels, hENT4 inhibition may offer a novel approach to dampen mucosal inflammation in conditions like inflammatory bowel disease (IBD).[10]

Pharmacology of hENT4 Inhibitors

The development of potent and selective hENT4 inhibitors is crucial for exploring its therapeutic potential. While classical ENT inhibitors like nitrobenzylmercaptopurine ribonucleoside (NBMPR) and dilazep are weak inhibitors of hENT4, research has focused on dipyridamole and its analogs.[1][2] A systematic screening of a library of dipyridamole analogs led to the identification of compounds with significantly improved potency and selectivity for hENT4 over hENT1 and hENT2.[1][11]

Data Presentation: Inhibitory Activity of Dipyridamole Analogs

The following tables summarize the quantitative data on the inhibitory potency (IC₅₀) of key compounds against human ENT transporters.

Table 1: IC₅₀ Values of Dipyridamole and a Lead Analog against hENTs

Compound hENT4 IC₅₀ (nM) hENT1 IC₅₀ (nM) hENT2 IC₅₀ (nM) Selectivity (hENT1/hENT4) Selectivity (hENT2/hENT4) Reference
Dipyridamole 2,797 48 6,200 ~0.02x ~2.2x [1]
Compound 30 * 74.4 ~5,952 ~1,488 ~80x ~20x [1][11]

*Compound 30: 2,6-diethanolamino-4,8-di-(diisobutylamino)-pyrimido[5,4-d]pyrimidine

Table 2: IC₅₀ Values of Selected Tyrosine Kinase Inhibitors (TKIs) against hENTs

Compound hENT1 IC₅₀ (µM) hENT2 IC₅₀ (µM) Reference
Lorlatinib 2.5 1.0 [12]
Cabozantinib 3.5 >10 [12]

| Nintedanib | 2.5 | >10 |[12] |

Signaling Pathways and Therapeutic Rationale

The primary mechanism underlying the therapeutic potential of hENT4 inhibition is the modulation of adenosine signaling in acidic microenvironments.

Cardioprotection in Ischemia

During myocardial ischemia, anaerobic metabolism leads to lactic acid accumulation and a drop in extracellular pH.[13] This acidosis activates hENT4 on cardiomyocytes, increasing adenosine uptake and reducing its cardioprotective effects.[2][9] Inhibition of hENT4 traps adenosine in the extracellular space, enhancing the activation of A1 and A2A adenosine receptors, which leads to reduced inflammation, decreased apoptosis, and improved cardiac function post-reperfusion.[7][8]

G cluster_0 Pathological Cascade cluster_1 Therapeutic Intervention Ischemia Ischemia Acidosis (Low pH) Acidosis (Low pH) Ischemia->Acidosis (Low pH) O2,  Nutrients hENT4 Activation hENT4 Activation Acidosis (Low pH)->hENT4 Activation Adenosine Uptake Adenosine Uptake hENT4 Activation->Adenosine Uptake hENT4 Inhibition hENT4 Inhibition Adenosine Uptake->hENT4 Inhibition Blockade Increased Extracellular Ado Increased Extracellular Ado hENT4 Inhibition->Increased Extracellular Ado Adenosine Receptor Activation Adenosine Receptor Activation Increased Extracellular Ado->Adenosine Receptor Activation Cardioprotection Cardioprotection Adenosine Receptor Activation->Cardioprotection Reduced Inflammation Reduced Apoptosis

Fig. 1: hENT4 inhibition pathway in cardiac ischemia.

Key Experimental Protocols

Reproducible and robust assays are essential for the discovery and characterization of hENT4 inhibitors. Below are detailed protocols derived from published methodologies.[1]

Protocol 4.1: Stable Expression of Recombinant hENT4
  • Vector Construction: The full-length hENT4 cDNA is cloned into a mammalian expression vector such as pCMV-3flag-1A, which adds an N-terminal FLAG tag for detection.

  • Cell Line: A nucleoside transporter-deficient cell line, such as PK15NTD, is used as the host to ensure that any observed transport is due to the recombinant hENT4.

  • Transfection: PK15NTD cells are transfected with the hENT4 expression vector using a standard lipid-based transfection reagent.

  • Selection: 48 hours post-transfection, cells are cultured in a selection medium containing an appropriate antibiotic (e.g., G418) to select for cells that have stably integrated the vector.

  • Colony Screening & Expansion: Resistant colonies are isolated, expanded, and screened for hENT4 expression and function.

  • Verification: Expression is confirmed by Western blotting using an anti-FLAG antibody. A protein band of approximately 55 kDa indicates successful expression of hENT4.[1]

Protocol 4.2: [³H]-Adenosine Uptake and Inhibition Assay
  • Cell Plating: Plate stable hENT4-expressing cells (e.g., PK15/hENT4) and control cells (e.g., PK15NTD) in 24-well plates and grow to confluence.

  • Washing: Wash cells twice with a sodium-free buffer (e.g., 120 mM choline chloride, 20 mM Tris-HCl, 3 mM K₂HPO₄, 10 mM Glucose, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

  • Pre-incubation: Incubate cells with a transport buffer at the desired pH (e.g., pH 6.0 for hENT4 activation) for 30 minutes at room temperature. For inhibition assays, this buffer should contain the test compound at various concentrations or a vehicle control.

  • Initiate Uptake: Add the transport buffer containing the radiolabeled substrate (e.g., 0.2-1.0 µM [³H]-adenosine) to each well.

  • Incubation: Incubate for a short, defined period (e.g., 2-15 minutes) to measure the initial rate of transport.

  • Stop Reaction: Terminate the uptake by aspirating the radioactive solution and rapidly washing the cells three times with ice-cold transport buffer.

  • Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the counts from control cells from the counts in hENT4-expressing cells. For inhibition assays, plot percent inhibition against inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

G cluster_workflow Experimental Workflow for Inhibitor Screening A 1. Clone hENT4 cDNA into Expression Vector B 2. Transfect PK15NTD (Transporter-Deficient) Cells A->B C 3. Select for Stable Expression (e.g., G418 Resistance) B->C D 4. Verify Expression (Western Blot) C->D E 5. Plate PK15/hENT4 Cells for Assay D->E F 6. Pre-incubate with Inhibitor at Acidic pH (6.0) E->F G 7. Add [3H]-Adenosine to Initiate Uptake F->G H 8. Stop, Lyse, and Measure (Scintillation Counting) G->H I 9. Calculate IC50 Value H->I

Fig. 2: Workflow for hENT4 inhibitor screening.

Future Directions and Conclusion

The unique pH-dependent activity of hENT4 makes it an exceptionally promising "patho-selective" drug target. Inhibition of hENT4 offers a strategy to selectively enhance endogenous adenosine signaling in acidic microenvironments associated with ischemia, cancer, and inflammation, thereby minimizing the potential for systemic side effects that can occur with non-selective adenosine-based therapies.[7]

Key research priorities include:

  • Development of Advanced Inhibitors: While compounds like the dipyridamole analog "Compound 30" are valuable tools, further medicinal chemistry efforts are needed to develop drug candidates with optimal potency, selectivity, and pharmacokinetic properties for clinical trials.[1][11]

  • In Vivo Validation: The therapeutic hypotheses for hENT4 inhibition need to be rigorously tested in relevant animal models, including models of myocardial infarction, specific cancers (like DSRCT), and inflammatory bowel disease.[7][8][10] The use of ENT4-null mouse models will be critical in these studies.[7]

  • Biomarker Strategy: For oncology applications, developing companion diagnostics to identify patient populations with high hENT4 expression in tumors will be essential for targeted therapy.[1]

References

hENT4-IN-1: A Novel Cardioprotective Strategy for Myocardial Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, is a leading cause of cardiovascular morbidity and mortality worldwide. A key endogenous protective mechanism against ischemic injury involves the nucleoside adenosine. During ischemia, extracellular adenosine levels rise, activating cell surface receptors that initiate signaling cascades to mitigate cellular damage. The concentration of extracellular adenosine is tightly regulated by equilibrative nucleoside transporters (ENTs). Human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), is a pH-sensitive transporter that exhibits increased adenosine uptake under the acidic conditions characteristic of ischemic tissue.[1] This unique property makes hENT4 a compelling therapeutic target for ischemic heart disease. Selective inhibition of hENT4 during ischemia is hypothesized to prevent the uptake of adenosine into cardiomyocytes, thereby increasing its extracellular concentration and enhancing its cardioprotective effects.[1] This guide provides a comprehensive overview of hENT4-IN-1, a potent and selective inhibitor of hENT4, as a tool for studying and potentially treating cardiac ischemia.

Core Concepts: The Role of hENT4 in Cardiac Ischemia

Under normal physiological conditions (pH 7.4), hENT4 has a low affinity for adenosine. However, during myocardial ischemia, the accumulation of metabolic byproducts such as lactate leads to extracellular acidosis. This drop in pH significantly increases the affinity and transport capacity of hENT4 for adenosine.[1] By transporting adenosine into the cell, hENT4 reduces the extracellular concentration of this cardioprotective nucleoside, thereby limiting its ability to activate G protein-coupled adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. Activation of these receptors is known to confer significant cardioprotection through various mechanisms, including modulation of ion channels, reduction of inflammation, and preservation of mitochondrial function.[2][3][4]

This compound is a potent and selective small molecule inhibitor of hENT4.[5][6] Its high affinity and selectivity make it an invaluable research tool to probe the function of hENT4 in cardiac ischemia and a promising lead compound for the development of novel cardioprotective therapies.

Quantitative Data: this compound and Other Relevant Inhibitors

The following tables summarize the key quantitative data for this compound and decynium-22, a less specific ENT4 inhibitor that has been studied in the context of simulated ischemia.

Table 1: Inhibitory Potency and Selectivity of this compound [5][6]

CompoundTargetIC50 (nM)Selectivity vs. hENT1Selectivity vs. hENT2
This compound (Compound 30)hENT474.4~80-fold~20-fold

Table 2: Effect of ENT4 Inhibition on Adenosine Uptake and Cell Viability in Cardiomyocytes under Simulated Ischemia [7]

Experimental ConditionTreatment[3H]adenosine Uptake (% of control)Cell Viability (% of control)Lactate Dehydrogenase (LDH) Release (% of control)
NormoxiaVehicle100100100
Simulated IschemiaVehicle12865150
Simulated Ischemiadecynium-2210085115
Simulated IschemiasiRNA against ENT4Not Reported82120

Note: Data for decynium-22 and siRNA are from studies on AC16 human cardiomyocytes and serve as a proxy for the expected effects of a selective hENT4 inhibitor like this compound.

Experimental Protocols

In Vitro [3H]-Adenosine Uptake Assay in Cardiomyocytes under Simulated Ischemia

This protocol is designed to assess the effect of this compound on adenosine uptake in cultured cardiomyocytes under conditions that mimic ischemia.

Materials:

  • Cultured cardiomyocytes (e.g., AC16 or primary neonatal ventricular myocytes)

  • HEPES-buffered saline (HBS), pH 7.4

  • Ischemia buffer (HBS with pH adjusted to 6.0 and containing metabolic inhibitors such as 2-deoxyglucose and sodium cyanide)

  • [3H]-adenosine

  • This compound

  • Scintillation fluid and counter

Procedure:

  • Plate cardiomyocytes in 24-well plates and grow to confluence.

  • Wash cells twice with HBS at 37°C.

  • Pre-incubate cells for 15 minutes in either HBS (normoxia control) or ischemia buffer, with or without varying concentrations of this compound.

  • Initiate the uptake assay by adding [3H]-adenosine to each well.

  • Incubate for a defined period (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold HBS.

  • Lyse the cells with a suitable lysis buffer.

  • Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Normalize the data to protein concentration in each well.

Ex Vivo Langendorff-Perfused Heart Model of Ischemia-Reperfusion Injury

This protocol allows for the assessment of this compound's cardioprotective effects on a whole-heart level.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer

  • Anesthetic (e.g., pentobarbital)

  • Heparin

  • This compound

  • Triphenyltetrazolium chloride (TTC) stain

  • Data acquisition system to monitor cardiac function (e.g., LVDP, +dP/dt, -dP/dt)

Procedure:

  • Anesthetize the experimental animal (e.g., rat or mouse) and administer heparin.

  • Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.

  • Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

  • Allow the heart to stabilize for a period of 20-30 minutes.

  • Record baseline cardiac function parameters.

  • Infuse this compound or vehicle into the perfusion buffer for a pre-ischemic period (e.g., 15 minutes).

  • Induce global no-flow ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).

  • Reperfuse the heart with the respective treatment (this compound or vehicle) for a specified period (e.g., 60-120 minutes).

  • Continuously monitor cardiac function throughout the experiment.

  • At the end of reperfusion, freeze the heart and slice it for TTC staining to determine the infarct size. The area at risk can be delineated by perfusing with a blue dye before slicing.

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 Ischemic Myocardium (Acidosis) cluster_1 hENT4-Mediated Adenosine Uptake cluster_2 This compound Intervention cluster_3 Cardioprotective Signaling Ischemia Myocardial Ischemia Acidosis Extracellular Acidosis (↓pH) Ischemia->Acidosis Adenosine_Release ↑ Adenosine Release Ischemia->Adenosine_Release hENT4 hENT4 (Activated by ↓pH) Acidosis->hENT4 Adenosine_Release->hENT4 Adenosine_Uptake Adenosine Uptake into Cardiomyocyte hENT4->Adenosine_Uptake Extracellular_Adenosine_High ↑ Extracellular Adenosine Extracellular_Adenosine_Low ↓ Extracellular Adenosine Adenosine_Uptake->Extracellular_Adenosine_Low Adenosine_Receptors Adenosine Receptors (A1, A2A, A2B, A3) Extracellular_Adenosine_Low->Adenosine_Receptors Reduced Activation hENT4_IN_1 This compound hENT4_Inhibition hENT4 Inhibition hENT4_IN_1->hENT4_Inhibition hENT4_Inhibition->hENT4 Extracellular_Adenosine_High->Adenosine_Receptors Cardioprotection Cardioprotection (↓ Infarct Size, ↑ Function) Adenosine_Receptors->Cardioprotection

Caption: Signaling pathway of this compound mediated cardioprotection.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Ischemia-Reperfusion cluster_3 Analysis Heart_Isolation Isolate Heart Langendorff_Setup Mount on Langendorff Apparatus Heart_Isolation->Langendorff_Setup Stabilization Stabilize (20-30 min) Langendorff_Setup->Stabilization Baseline_Metrics Record Baseline Function Stabilization->Baseline_Metrics Drug_Infusion Infuse this compound or Vehicle (15 min) Baseline_Metrics->Drug_Infusion Global_Ischemia Global Ischemia (30 min) Drug_Infusion->Global_Ischemia Reperfusion Reperfusion (60-120 min) Global_Ischemia->Reperfusion Functional_Analysis Assess Cardiac Function Recovery Reperfusion->Functional_Analysis Infarct_Staining TTC Staining for Infarct Size Reperfusion->Infarct_Staining

Caption: Experimental workflow for Langendorff heart ischemia-reperfusion.

Conclusion and Future Directions

This compound represents a highly valuable tool for dissecting the role of pH-sensitive adenosine transport in the pathophysiology of myocardial ischemia. The available data, although still in its early stages, strongly suggests that selective hENT4 inhibition is a viable and promising strategy for cardioprotection.[1][7] The key advantage of this approach lies in its specificity for ischemic tissue, which is naturally acidic. This targeted action could potentially minimize the systemic side effects associated with non-specific adenosine transport inhibitors or direct adenosine receptor agonists.[1]

Future research should focus on in vivo studies to confirm the cardioprotective efficacy of this compound in clinically relevant animal models of myocardial infarction. These studies should aim to establish a clear dose-response relationship and to elucidate the downstream signaling pathways that are activated by hENT4 inhibition. Furthermore, the development of radiolabeled hENT4 inhibitors could enable in vivo imaging and pharmacokinetic studies. Ultimately, the insights gained from research with this compound could pave the way for the development of a new class of drugs for the treatment of ischemic heart disease.

References

An In-depth Technical Guide to Molecular Probes for hENT4 Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular probes available for studying the function of the human Equilibrative Nucleoside Transporter 4 (hENT4). hENT4, also known as the plasma membrane monoamine transporter (PMAT), is an integral membrane protein responsible for the transport of nucleosides, particularly adenosine, as well as various organic cations like monoamine neurotransmitters.[1][2] A unique characteristic of hENT4 is its pH-dependent activity, with optimal transport of adenosine occurring in acidic conditions (pH 5.5-6.0), a feature that makes it a significant player in physiological and pathological states associated with acidosis, such as ischemia and the tumor microenvironment.[3][4]

This guide details the inhibitors and substrates used to probe hENT4 function, presents quantitative data for these molecules, outlines key experimental protocols, and provides visualizations of relevant signaling pathways and experimental workflows.

Molecular Probes: Inhibitors and Substrates

The study of hENT4 has been advanced by the identification of specific substrates and the development of pharmacological inhibitors. These molecular tools are essential for characterizing the transporter's function and its role in various biological processes.

Inhibitors of hENT4

While highly potent and selective inhibitors for hENT4 are still under active investigation, several compounds have been identified that can modulate its function.

  • Dipyridamole and its Analogues: Dipyridamole is a known inhibitor of equilibrative nucleoside transporters, but it only weakly inhibits hENT4.[4] However, a series of synthesized dipyridamole analogues has yielded more potent and selective inhibitors.[4][5]

    • Compound 30 (hENT4-IN-1): Identified as 2,6-diethanolamino-4,8-di-(diisobutylamino)-pyrimido[5,4-d]pyrimidine, this compound is the most potent and selective hENT4 inhibitor reported to date.[4][6] It demonstrates significantly higher potency for hENT4 compared to hENT1 and hENT2.[4][5]

  • Decynium-22: This compound has been used to inhibit ENT4 activity in studies investigating its role in adenosine transport in cardiomyocytes under simulated ischemic conditions.[7]

  • Non-selective Inhibitors: Other compounds that inhibit multiple ENTs, including hENT4, but with lower potency or selectivity include:

    • Nitrobenzylmercaptopurine ribonucleoside (NBMPR): A potent inhibitor of hENT1, but only a moderate inhibitor of hENT4.[4]

    • Dilazep: Similar to dipyridamole, it inhibits hENT1 more potently than hENT2 and hENT4.[1][4]

Substrates of hENT4

hENT4 transports a range of endogenous and exogenous molecules.

  • Adenosine: hENT4 mediates the transport of adenosine in a pH-dependent manner, with optimal activity at an acidic pH.[1][4] This transport is largely absent at a neutral pH of 7.4.[4] Under normal physiological conditions, the contribution of hENT4 to adenosine uptake is likely minimal due to its lower affinity compared to other transporters like hENT1.[1]

  • Monoamines: hENT4 is also known as the plasma membrane monoamine transporter (PMAT) due to its ability to transport monoamine neurotransmitters such as dopamine and serotonin.[2]

  • Cationic Drugs and Neurotoxins: The transporter has a broad substrate specificity that includes various cationic compounds and neurotoxins like 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of a neurotoxin that induces Parkinson's-like symptoms.[1][2]

Quantitative Data for hENT4 Probes

The following table summarizes the inhibitory potency of various compounds against hENT4, with comparative data for hENT1 and hENT2 to indicate selectivity.

CompoundTargetIC50 / KiSelectivity vs. hENT1Selectivity vs. hENT2Reference
Compound 30 (this compound) hENT474.4 nM (IC50)~80-fold~20-fold[4][5][6]
Dipyridamole hENT42.8 µM (IC50)--[4][5]
hENT148 nM (Ki)--[4]
hENT26.2 µM (Ki)--[4]
NBMPR hENT4Moderate Inhibitor--[4]
hENT10.4–8 nM (IC50)--[4]
hENT22.8 µM (IC50)--[4]
Dilazep hENT119 nM (Ki)--[4]
hENT2134 µM (Ki)--[4]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and cell type used.[8][9][10] It is crucial to consider these factors when comparing data from different sources.

Experimental Protocols

Detailed methodologies are critical for the accurate assessment of hENT4 function. The following protocols are based on established methods for studying nucleoside transporters.

Stable Expression of hENT4 in a Nucleoside Transporter-Deficient Cell Line

This protocol is foundational for creating a reliable system to study hENT4 in isolation.

Objective: To generate a cell line that stably expresses functional hENT4 for use in uptake and inhibition assays.

Materials:

  • PK15NTD (nucleoside transporter-deficient) cells.[5]

  • Mammalian expression vector (e.g., pCMV-3flag-1A) containing the full-length hENT4 cDNA.[4]

  • Transfection reagent (e.g., Lipofectamine 2000).[4]

  • Cell culture medium (e.g., modified minimal Eagle's medium).[4]

  • Selection antibiotic (e.g., G418).

  • FLAG antibody for Western blotting.[4]

Procedure:

  • Cloning: The full-length cDNA of hENT4 is cloned into a suitable mammalian expression vector. The inclusion of an epitope tag (e.g., FLAG) is recommended for verifying protein expression.[4]

  • Transfection: One day prior to transfection, seed PK15NTD cells in six-well plates to reach ~95% confluency on the day of transfection.[4]

  • Transfect the cells with the hENT4 expression vector using a lipid-based transfection reagent according to the manufacturer's protocol.[4]

  • Selection: 48 hours post-transfection, begin the selection process by adding the appropriate antibiotic (e.g., G418) to the culture medium.

  • Colony Screening and Expansion: Culture the cells for 2-3 weeks, replacing the selection medium every 3-4 days. Isolate and expand individual resistant colonies.

  • Verification of Expression: Screen the expanded colonies for hENT4 expression via Western blotting using an anti-FLAG antibody. A band of the predicted molecular mass (~55 kDa for hENT4) should be detected in transfected cells but not in control cells.[4]

  • Functional Verification: Confirm the functional expression of hENT4 by performing a [3H]adenosine uptake assay at an acidic pH (e.g., pH 6.0), as described below. Stably transfected cells should exhibit significantly higher adenosine uptake at acidic pH compared to control cells and uptake at neutral pH.[4]

Radiolabeled Nucleoside Uptake Assay

This assay directly measures the transport activity of hENT4.

Objective: To quantify the uptake of a radiolabeled substrate (e.g., [3H]adenosine) mediated by hENT4.

Materials:

  • PK15/hENT4 and control PK15NTD cells.

  • Transport buffer (pH adjusted as required, e.g., pH 6.0 and pH 7.4).[4]

  • [3H]adenosine.[4]

  • Adenosine kinase inhibitor (e.g., 50 nM ABT-702) and adenosine deaminase inhibitor (e.g., 100 nM EHNA) to prevent intracellular metabolism of adenosine.[11][12]

  • Ice-cold stop solution (e.g., transport buffer containing a high concentration of unlabeled adenosine).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: Seed PK15/hENT4 and PK15NTD cells in 24-well plates and grow to confluency.

  • Pre-incubation: On the day of the experiment, wash the cells with the transport buffer (at the desired pH).

  • Initiate Uptake: Add the transport buffer containing [3H]adenosine (e.g., 0.2 µM) and the metabolic inhibitors. Incubate for a short, defined period (e.g., 2 minutes) at room temperature.[4][13] Time course experiments should be performed initially to ensure measurements are taken during the linear phase of uptake.[11]

  • Terminate Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold stop solution.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein content of each well.

    • Calculate hENT4-mediated uptake by subtracting the uptake measured in the control PK15NTD cells from that in the PK15/hENT4 cells.[12] This difference represents the transport specifically mediated by hENT4.

hENT4 Inhibition Assay

This assay is used to determine the potency of inhibitory compounds.

Objective: To determine the IC50 value of a test compound for hENT4.

Materials:

  • Same as for the Radiolabeled Nucleoside Uptake Assay.

  • Test compounds at various concentrations.

Procedure:

  • Cell Plating and Preparation: Follow step 1 from the uptake assay protocol.

  • Pre-incubation with Inhibitor: Wash the cells with the transport buffer (pH 6.0 for hENT4). Pre-incubate the cells with the transport buffer containing various concentrations of the test compound for a set time (e.g., 15 minutes) at room temperature.[4]

  • Initiate Uptake: Add [3H]adenosine (at a concentration near its Km, if known, or a low concentration like 0.2 µM) to each well and incubate for a fixed time (e.g., 2 minutes).[4]

  • Termination and Measurement: Terminate the uptake and measure the radioactivity as described in steps 4 and 5 of the uptake assay protocol.

  • Data Analysis:

    • Plot the percentage of inhibition of [3H]adenosine uptake against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that reduces the specific uptake by 50%.

Visualizations: Signaling Pathways and Workflows

Graphviz diagrams are provided to illustrate key conceptual frameworks for hENT4 research.

Caption: hENT4-mediated adenosine transport and signaling pathway.

hENT4_Inhibitor_Screening_Workflow cluster_0 Assay Development cluster_1 Primary Screening cluster_2 Hit Confirmation & Potency cluster_3 Selectivity Profiling A1 Clone hENT4 cDNA into expression vector A2 Generate stable cell line (e.g., PK15/hENT4) A1->A2 A3 Verify expression (Western Blot, Functional Assay) A2->A3 B1 High-throughput screening of compound library A3->B1 B2 [3H]Adenosine uptake inhibition assay at a single high concentration B1->B2 B3 Identify primary hits B2->B3 C1 Dose-response analysis of primary hits B3->C1 C2 Determine IC50 values for hENT4 C1->C2 D1 Test potent hits against hENT1 and hENT2 C2->D1 D2 Determine IC50 values for hENT1 and hENT2 D1->D2 D3 Calculate selectivity ratios D2->D3 Lead Compound Lead Compound D3->Lead Compound

Caption: Experimental workflow for screening and characterizing hENT4 inhibitors.

References

An In-depth Technical Guide on the Pharmacology of the Human Equilibrative Nucleoside Transporter 4 (hENT4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human Equilibrative Nucleoside Transporter 4 (hENT4), also known as the Plasma Membrane Monoamine Transporter (PMAT) and encoded by the SLC29A4 gene, is a unique member of the SLC29 family of equilibrative nucleoside transporters. Unlike other hENTs, hENT4 exhibits a distinct substrate specificity and a remarkable pH-dependent activity, positioning it as a fascinating subject of pharmacological research and a potential therapeutic target in various pathological conditions, particularly those associated with acidic microenvironments such as ischemia and tumors. This technical guide provides a comprehensive review of the current understanding of hENT4 pharmacology, with a focus on its substrates, inhibitors, and its role in cellular signaling.

Core Pharmacology of hENT4

hENT4 functions as a bidirectional, facilitative transporter, meaning it transports substrates across the cell membrane down their concentration gradient without direct energy input. A hallmark of hENT4 is its pronounced pH-dependent activity for adenosine transport, with optimal function observed under acidic conditions (pH 5.5-6.0) and significantly lower activity at physiological pH (7.4)[1]. This characteristic suggests a specialized role for hENT4 in tissues susceptible to acidosis.

Substrates of hENT4

hENT4 displays a unique substrate profile, transporting both nucleosides and monoamines. This dual substrate specificity distinguishes it from other members of the ENT family.

Table 1: Substrates of hENT4 and their Kinetic Parameters

SubstrateApparent K_m_ (µM)V_max_ (pmol/mg/min)pHNotes
Adenosine780-5.5Transport is minimal at pH 7.4[1].
2-Chloroadenosine~50 (high-affinity)~30 (low-capacity)6.0Exhibits biphasic kinetics with a second low-affinity, high-capacity component (K_m_ > 600 µM, V_max_ ~500 pmol/mg/min)[2].
2-Chloroadenosine~2000-7.5Only the low-affinity component is observed at neutral pH[2].
Serotonin (5-HT)--7.4Transported with higher efficiency than adenosine at neutral pH.
Dopamine---
Norepinephrine---
Epinephrine---
1-methyl-4-phenylpyridinium (MPP+)---A neurotoxin and known substrate.

Note: V_max_ values are highly dependent on the expression system and experimental conditions and are therefore not always directly comparable across studies.

Inhibitors of hENT4

A growing number of compounds have been identified as inhibitors of hENT4. Notably, analogues of dipyridamole have been synthesized and characterized as potent and selective inhibitors.

Table 2: Inhibitors of hENT4 and their Potency

InhibitorIC_50_ (nM)Cell SystemSubstratepH
Dipyridamole2800PK15/hENT4[³H]adenosine6.0
Compound 30 (Dipyridamole analogue)74.4PK15/hENT4[³H]adenosine6.0
TC-T6000 (Dipyridamole analogue)2300PK15-hENT4[³H]2-chloroadenosine6.0
Decynium-22----
GBR12935----
Nitrobenzylmercaptopurine ribonucleoside (NBMPR)Moderate inhibitor---
DilazepModerate inhibitor---

Note: The IC_50_ value for TC-T6000 shows significant variation depending on the substrate used, with a previously reported value of 74 nM against [³H]adenosine[3].

Experimental Protocols

The characterization of hENT4 pharmacology relies on robust experimental assays. The following sections detail the methodologies for key experiments.

[³H]-Substrate Uptake Assay in Stably Transfected Cells

This is the most common method to assess hENT4 transport activity and its inhibition.

1. Cell Culture and Seeding:

  • Porcine kidney epithelial cells deficient in native nucleoside transporters (PK15NTD) are stably transfected with a vector expressing hENT4 (PK15/hENT4 cells).

  • Cells are cultured in appropriate media (e.g., MEM) supplemented with fetal bovine serum and antibiotics.

  • For uptake assays, cells are seeded into multi-well plates (e.g., 24-well or 96-well) and grown to near confluency.

2. Uptake Assay Procedure:

  • On the day of the experiment, the growth medium is aspirated, and the cells are washed twice with a sodium-free buffer (e.g., containing choline chloride) at the desired pH.

  • Cells are then pre-incubated for 15 minutes in a transport buffer (containing NaCl) at the experimental pH (e.g., pH 6.0 for optimal adenosine transport). For inhibition studies, the test compounds are included in this pre-incubation step.

  • The transport reaction is initiated by adding the transport buffer containing the radiolabeled substrate (e.g., [³H]adenosine or [³H]2-chloroadenosine) at a specific concentration.

  • The incubation is carried out for a defined period (e.g., 2-15 minutes) at room temperature or 37°C.

  • The uptake is terminated by rapidly aspirating the reaction mixture and washing the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.

  • The cells are then lysed with a lysis buffer (e.g., 1 N NaOH or 0.1% SDS).

  • The radioactivity in the cell lysate is quantified using a liquid scintillation counter.

  • The protein concentration of the lysate is determined using a standard method (e.g., BCA or Bradford assay) to normalize the uptake data.

3. Data Analysis:

  • hENT4-mediated uptake is calculated by subtracting the uptake in non-transfected PK15NTD cells (background) from the uptake in PK15/hENT4 cells.

  • For inhibition studies, IC_50_ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • For substrate kinetics, the initial rates of uptake at various substrate concentrations are determined and fitted to the Michaelis-Menten equation to calculate K_m_ and V_max_.

G cluster_workflow Experimental Workflow for hENT4 Uptake Assay start Start: Seed PK15NTD and PK15/hENT4 cells wash1 Wash cells with Na+-free buffer start->wash1 preincubate Pre-incubate with transport buffer (with/without inhibitor) wash1->preincubate add_substrate Add radiolabeled substrate (e.g., [3H]adenosine) preincubate->add_substrate incubate Incubate for a defined time add_substrate->incubate stop_wash Stop reaction and wash with ice-cold PBS incubate->stop_wash lyse Lyse cells stop_wash->lyse quantify Quantify radioactivity and protein lyse->quantify analyze Data analysis: - Subtract background - Calculate IC50/Km/Vmax quantify->analyze end End analyze->end G cluster_signaling hENT4-Mediated Modulation of Adenosine Signaling cluster_conditions Pathophysiological Conditions (e.g., Ischemia, Inflammation) extracellular Extracellular Space intracellular Intracellular Space membrane acidosis Acidosis (Low pH) hENT4 hENT4 (PMAT) acidosis->hENT4 activates adenosine_in Intracellular Adenosine hENT4->adenosine_in adenosine_out Extracellular Adenosine adenosine_out->hENT4 Transport adenosine_receptor Adenosine Receptors (A1, A2A, A2B, A3) [GPCRs] adenosine_out->adenosine_receptor activates g_protein G-protein activation adenosine_receptor->g_protein downstream Downstream Signaling (e.g., cAMP, PLC pathways) g_protein->downstream cellular_response Cellular Response (e.g., Cardioprotection, Anti-inflammation) downstream->cellular_response

References

hENT4 Expression in Different Cell Types: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), is a unique member of the solute carrier family 29 (SLC29). Unlike other members of the ENT family, hENT4 exhibits a distinct substrate specificity and pH-dependent activity. It mediates the transport of adenosine, with optimal function under acidic conditions, a characteristic that has significant implications in physiological and pathological states such as ischemia. Additionally, hENT4 transports a variety of monoamines, including serotonin, dopamine, and norepinephrine, highlighting its potential role in neurological processes.

This technical guide provides a comprehensive overview of hENT4 expression across various cell types, detailed experimental protocols for its study, and a summary of its involvement in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug development and biomedical research.

Data Presentation: Quantitative hENT4 Expression

The following table summarizes the quantitative expression of hENT4 in various human cell types and tissues, compiled from multiple studies. Expression levels are presented in relative terms due to the variability in methodologies and reporting standards across different research articles.

Cell Type/TissueMethodRelative Expression LevelReference(s)
Cardiomyocytes
AC16 Human CardiomyocytesWestern BlotPresent[1]
H9c2 Cardiomyoblasts-Lower than differentiated cardiomyocytes[2]
Cancer Cells
Desmoplastic Small Round Cell Tumor (DSRCT) - JN-DSRCT-1 cell lineqRT-PCR15- to 30-fold higher than Ewing's sarcoma cell lines (A4573, CHP100)[3]
DSRCT Primary TumorsqRT-PCRHigher than Ewing's sarcoma and normal brain and heart tissue[3]
Pancreatic Cancer Cell Lines-Varied expression[4]
Biliary Tract Cancer Cell Lines (SNU1196)qRT-PCR, Western BlotHighest among four tested cell lines[5]
Colon Cancer Cell Lines (Colo201, Colo205, Caco2, Colo320, HCT116, RKO, SW48)qRT-PCRStrong expression[6]
Metastatic Colon Cancer Cell Line (SW620)qRT-PCRLower than primary (SW480)[6]
Breast Cancer Cell Lines (MCF7, MDA-MB-231)Western BlotPresent[7]
Neuronal Cells
Brain (general)ProteomicsDetected[8]
Fetal Brain (ventricular zone cells, 'pioneer' neurons)ImmunohistochemistryStrong staining[9]
Neuroblastoma (N2A)RNA-seqExpression changes upon stimulation[10]
Immune Cells
Peripheral Blood Cells (Basophils)MicroarrayHighest among peripheral blood cells[9]
Peripheral Blood Cells (Monocytes, Granulocytes, B cells)Flow CytometryVery weak expression[9]
Peripheral Blood CD4-T-lymphocytes-Upregulated upon stimulation[9]
Epithelial Cells
Renal Tubular Epithelial Cells-hENT1 is more prominent[11]
Polarized Epithelial Cells-Generally localized to the basolateral membrane

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize hENT4 expression and function.

Quantitative Real-Time PCR (qRT-PCR) for hENT4 mRNA Expression

Objective: To quantify the relative or absolute abundance of hENT4 mRNA in a given cell or tissue sample.

Protocol:

  • RNA Isolation:

    • Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis. Look for intact 28S and 18S rRNA bands and an A260/280 ratio of ~2.0.

  • DNase Treatment:

    • Treat the isolated RNA with DNase I to remove any contaminating genomic DNA, which could lead to false-positive results.

  • Reverse Transcription (cDNA Synthesis):

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and oligo(dT) or random hexamer primers. Follow the manufacturer's protocol.

  • qPCR Reaction Setup:

    • Prepare a master mix containing a qPCR SYBR Green or TaqMan master mix, forward and reverse primers specific for hENT4, and nuclease-free water.

    • Primer Design: Design primers to span an exon-exon junction to avoid amplification of any residual genomic DNA. Validate primer specificity and efficiency.

    • Add the cDNA template to the master mix in qPCR plates. Include no-template controls (NTC) and a reference gene (e.g., GAPDH, ACTB) for normalization.

  • qPCR Cycling and Data Analysis:

    • Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in hENT4 expression, normalized to the reference gene.

Western Blotting for hENT4 Protein Expression

Objective: To detect and semi-quantify the hENT4 protein in cell or tissue lysates.

Protocol:

  • Protein Extraction:

    • Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for hENT4 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control, such as an antibody against GAPDH or β-actin, to ensure equal protein loading.

Immunohistochemistry (IHC) for hENT4 Localization

Objective: To visualize the localization of hENT4 protein within tissue sections.

Protocol:

  • Tissue Preparation:

    • Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin.

    • Cut 4-5 µm thick sections and mount them on charged slides.

  • Deparaffinization and Rehydration:

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.[2]

  • Blocking:

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Block non-specific antibody binding with a blocking serum.

  • Immunostaining:

    • Incubate the sections with a primary antibody against hENT4 overnight at 4°C.

    • Wash with a wash buffer (e.g., PBS with Tween 20).

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with an HRP-polymer-based detection system.

    • Wash with wash buffer.

  • Visualization and Counterstaining:

    • Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.

    • Counterstain the sections with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium and coverslip.

Radiolabeled Adenosine Uptake Assay

Objective: To measure the transport activity of hENT4 by quantifying the uptake of radiolabeled adenosine.

Protocol:

  • Cell Culture:

    • Culture cells expressing hENT4 (e.g., transfected cell lines or primary cells) in appropriate culture plates.

  • Uptake Assay:

    • Wash the cells with a transport buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells in transport buffer, which may be at a specific pH (e.g., pH 6.0 for optimal hENT4 activity).

    • Initiate the uptake by adding the transport buffer containing a known concentration of [³H]-adenosine.

    • To distinguish hENT4-mediated transport, parallel experiments can be performed in the presence of an hENT4 inhibitor (e.g., decynium-22) or in cells where hENT4 expression is knocked down.

  • Termination and Lysis:

    • After a defined incubation time (e.g., 1-10 minutes), rapidly terminate the uptake by washing the cells with ice-cold transport buffer.

    • Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting:

    • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Normalize the uptake to the protein concentration of the cell lysate.

Flow Cytometry for hENT4 Surface Expression

Objective: To quantify the percentage of cells expressing hENT4 on their surface and the relative expression level per cell.

Protocol:

  • Cell Preparation:

    • Prepare a single-cell suspension from cultured cells or tissues.

    • Wash the cells with a staining buffer (e.g., PBS with 2% FBS).

  • Blocking:

    • Block Fc receptors with an Fc block reagent to prevent non-specific antibody binding.

  • Antibody Staining:

    • Incubate the cells with a primary antibody targeting an extracellular epitope of hENT4, or a fluorescently conjugated primary antibody, on ice in the dark.

    • If using an unconjugated primary antibody, wash the cells and then incubate with a fluorescently labeled secondary antibody.

    • Include appropriate isotype controls.

  • Data Acquisition:

    • Wash the cells and resuspend them in staining buffer.

    • Analyze the cells on a flow cytometer, acquiring data for a sufficient number of events.

  • Data Analysis:

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Analyze the fluorescence intensity to determine the percentage of hENT4-positive cells and the mean fluorescence intensity (MFI), which is proportional to the antigen density.

Signaling Pathways and Visualization

hENT4 is implicated in several critical signaling pathways, particularly in the context of cancer and cardiovascular disease.

HIF-1α Signaling Pathway in Ischemic Cardiomyocytes

Under ischemic (hypoxic) conditions in cardiomyocytes, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus and forms a heterodimer with HIF-1β, leading to the transcription of genes that promote adaptation to low oxygen, including those involved in angiogenesis and glucose metabolism.[9][12] While the direct transcriptional regulation of hENT4 by HIF-1α is still under investigation, the acidic microenvironment created by anaerobic metabolism during ischemia provides an optimal condition for hENT4-mediated adenosine uptake. This increased intracellular adenosine can then be used for ATP regeneration or can modulate other cellular processes.

Caption: HIF-1α signaling in ischemic cardiomyocytes and the role of hENT4.

EGFR/PI3K/Akt Signaling in Cancer Chemoresistance

The Epidermal Growth Factor Receptor (EGFR) signaling pathway, particularly through the PI3K/Akt axis, is frequently dysregulated in cancer, contributing to cell proliferation, survival, and drug resistance.[13] Activation of this pathway can lead to the upregulation of various downstream targets that promote cell survival and inhibit apoptosis, thereby contributing to chemoresistance. The crosstalk between this pathway and hENT4 is an emerging area of research. For instance, some studies suggest that components of this pathway may regulate the expression or activity of nucleoside transporters, potentially impacting the uptake of nucleoside analog drugs.

EGFR_PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell EGF EGF EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates hENT4 hENT4 Akt->hENT4 Potential Regulation Downstream_Effectors Downstream Effectors mTOR->Downstream_Effectors Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Apoptosis_Inhibition Apoptosis Inhibition Downstream_Effectors->Apoptosis_Inhibition Nucleoside_Analogs_ext Nucleoside Analogs Nucleoside_Analogs_int Nucleoside Analogs Nucleoside_Analogs_ext->Nucleoside_Analogs_int Transport hENT4

Caption: EGFR/PI3K/Akt signaling and its potential link to hENT4 in cancer cells.

Conclusion

hENT4 is a multifaceted transporter with diverse roles in human physiology and disease. Its unique pH-dependent activity and dual substrate specificity for adenosine and monoamines make it a compelling target for therapeutic intervention in conditions such as cardiac ischemia and cancer. This guide provides a foundational understanding of hENT4 expression, methodologies for its investigation, and its involvement in key signaling pathways. Further research is warranted to fully elucidate the complex regulatory mechanisms governing hENT4 and to harness its therapeutic potential.

References

Methodological & Application

hENT4-IN-1: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hENT4-IN-1 is a potent and selective inhibitor of the human equilibrative nucleoside transporter 4 (hENT4), also known as plasma membrane monoamine transporter (PMAT).[1][2] As a member of the SLC29 transporter family, hENT4 facilitates the transport of adenosine and various monoamines across the cell membrane. Notably, hENT4's transport activity is pH-dependent, showing optimal function in acidic environments, a condition often associated with pathological states like ischemia and the tumor microenvironment.[1][3] Inhibition of hENT4 by this compound leads to an increase in extracellular adenosine levels, which can subsequently modulate a variety of physiological and pathophysiological processes through the activation of adenosine receptors. This document provides detailed application notes and protocols for the in vitro use of this compound.

Mechanism of Action

This compound, identified as Compound 30 in initial studies, is a dipyridamole analog that exhibits high potency and selectivity for hENT4.[1][2] By blocking the transporter, this compound prevents the uptake of extracellular adenosine into the cell. This elevation of extracellular adenosine enhances the activation of the four G protein-coupled adenosine receptor subtypes (A1, A2A, A2B, and A3), each linked to distinct downstream signaling cascades. Understanding these pathways is crucial for interpreting the effects of this compound in various experimental models.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on in vitro studies.

ParameterValueCell LineAssay ConditionsReference
hENT4 IC₅₀ 74.4 nMPK15 cells stably expressing hENT4 (PK15/hENT4)2-minute incubation with 0.2 µM [³H]adenosine at pH 6.0[1][2]
hENT1 IC₅₀ ~6 µMPK15 cells stably expressing hENT1 (PK15/hENT1)2-minute incubation with 0.2 µM [³H]uridine at pH 7.4[1]
hENT2 IC₅₀ ~1.5 µMPK15 cells stably expressing hENT2 (PK15/hENT2)2-minute incubation with 0.2 µM [³H]uridine at pH 7.4[1]
Selectivity ~80-fold for hENT4 vs. hENT1; ~20-fold for hENT4 vs. hENT2--[1][2]
Cytotoxicity Not significantly cytotoxic at 10 µMPK15/hENT4 cells24-hour incubation followed by MTT assay[1]

Signaling Pathways

Inhibition of hENT4 by this compound increases extracellular adenosine, which then activates one of four adenosine receptors. The downstream signaling pathways are depicted below.

cluster_0 hENT4 Inhibition cluster_1 Adenosine Receptor Signaling hENT4 hENT4 Adenosine_in Intracellular Adenosine hENT4->Adenosine_in Transport hENT4_IN_1 This compound hENT4_IN_1->hENT4 Inhibits Adenosine_out Extracellular Adenosine Adenosine_out->hENT4 A1R A1 Receptor Adenosine_out->A1R Activates A2AR A2A Receptor Adenosine_out->A2AR Activates A2BR A2B Receptor Adenosine_out->A2BR Activates A3R A3 Receptor Adenosine_out->A3R Activates Gi Gαi/o A1R->Gi Gs Gαs A2AR->Gs A2BR->Gs Gq Gαq A2BR->Gq A3R->Gi A3R->Gq AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP cAMP_up ↑ cAMP AC->cAMP_up IP3_DAG ↑ IP3, DAG PLC->IP3_DAG PKA PKA cAMP->PKA cAMP_up->PKA PKC PKC IP3_DAG->PKC Ca2 ↑ Ca²⁺ IP3_DAG->Ca2 MAPK MAPK (ERK, p38) PKA->MAPK PKC->MAPK

Caption: this compound inhibits adenosine uptake, increasing its extracellular concentration and activating adenosine receptors, which signal through various G proteins to modulate downstream effectors.

Experimental Protocols

Here are detailed protocols for key in vitro experiments using this compound.

Adenosine Uptake Inhibition Assay

This assay directly measures the inhibitory effect of this compound on hENT4-mediated adenosine transport.

a. Cell Culture:

  • Culture PK15 cells stably expressing hENT4 (PK15/hENT4) in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seed cells in 24-well plates and grow to confluence.

b. Assay Protocol:

  • Prepare transport buffer: Sodium-free buffer (e.g., 120 mM choline chloride, 3 mM K₂HPO₄, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, adjusted to the desired pH, typically pH 6.0 for hENT4).

  • Wash the confluent cell monolayers twice with the transport buffer.

  • Pre-incubate the cells for 15 minutes at room temperature with 200 µL of transport buffer containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Initiate the uptake by adding 200 µL of transport buffer containing [³H]adenosine (final concentration 0.2 µM).

  • Incubate for 2 minutes at room temperature.

  • Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer.

  • Lyse the cells with 500 µL of 0.5 M NaOH.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

cluster_workflow Adenosine Uptake Inhibition Workflow start Seed PK15/hENT4 cells in 24-well plate wash1 Wash cells with transport buffer (pH 6.0) start->wash1 preincubate Pre-incubate with This compound (15 min) wash1->preincubate add_radio Add [³H]adenosine (2 min) preincubate->add_radio terminate Terminate uptake and wash with cold buffer add_radio->terminate lyse Lyse cells with NaOH terminate->lyse measure Measure radioactivity lyse->measure analyze Calculate % inhibition and IC₅₀ measure->analyze

Caption: Workflow for the in vitro adenosine uptake inhibition assay.

Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of this compound.

a. Cell Culture:

  • Seed PK15/hENT4 cells (or other cell lines of interest) in a 96-well plate at a density of 5 x 10³ cells per well.

b. Assay Protocol:

  • Allow cells to adhere overnight.

  • Treat cells with various concentrations of this compound, a vehicle control, and a positive control for cytotoxicity (e.g., camptothecin) for 24 hours at 37°C.

  • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution (e.g., 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Incubate for 3 hours at room temperature with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the vehicle-treated control.

cAMP Measurement Assay

This assay can be used to determine the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger in adenosine receptor signaling.

a. Cell Culture:

  • Culture cells expressing the adenosine receptor of interest (e.g., A2A or A2B) in an appropriate medium.

b. Assay Protocol:

  • Seed cells in a suitable format (e.g., 96-well plate).

  • Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

  • Treat cells with this compound or vehicle control for a defined period. To stimulate adenosine production, cells can be subjected to hypoxia or treated with an adenosine precursor like AMP.

  • Lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Measure cAMP levels using a competitive immunoassay format, such as a LANCE Ultra cAMP kit or an ELISA-based kit.

  • Quantify cAMP concentration based on a standard curve and normalize to protein concentration or cell number.

Cell Migration/Invasion Assay (Boyden Chamber Assay)

This assay can be used to investigate the effect of this compound on cancer cell migration and invasion, which can be influenced by adenosine signaling.

a. Cell Culture:

  • Culture cancer cells of interest in their recommended medium.

b. Assay Protocol:

  • For invasion assays, coat the upper surface of a Transwell insert (typically with 8 µm pores) with a basement membrane extract (e.g., Matrigel). For migration assays, no coating is needed.

  • Serum-starve the cells for 24 hours.

  • Resuspend the cells in a serum-free medium containing different concentrations of this compound or vehicle control.

  • Add the cell suspension to the upper chamber of the Transwell insert.

  • Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS).

  • Incubate for 24-48 hours at 37°C.

  • Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the cells that have migrated/invaded to the lower surface of the membrane (e.g., with crystal violet).

  • Elute the stain and measure the absorbance, or count the stained cells under a microscope.

  • Express the results as the percentage of migration/invasion relative to the control.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of hENT4 and adenosine signaling in various in vitro models. Its high potency and selectivity make it suitable for elucidating the specific contributions of hENT4 in complex biological systems. The protocols provided here offer a starting point for researchers to investigate the effects of hENT4 inhibition in their specific areas of interest, from basic cell biology to drug discovery in oncology and cardiovascular disease. Careful experimental design and appropriate controls are essential for obtaining robust and interpretable data.

References

Application Notes and Protocols for hENT4-IN-1 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of hENT4-IN-1, a potent and selective inhibitor of the human Equilibrative Nucleoside Transporter 4 (hENT4), in cell culture experiments.

Introduction

Human Equilibrative Nucleoside Transporter 4 (hENT4), also known as PMAT, is a pH-dependent transporter with a specific affinity for adenosine.[1][2] It plays a crucial role in regulating extracellular adenosine levels, particularly in acidic environments characteristic of ischemic tissues and the tumor microenvironment.[3] this compound (also referred to as Compound 30 in initial studies) is a highly potent and selective small molecule inhibitor of hENT4, making it a valuable tool for investigating the physiological and pathophysiological roles of this transporter.[4][5] These notes provide protocols for utilizing this compound to study adenosine transport and its downstream signaling effects in cell culture.

Mechanism of Action

This compound acts as a competitive inhibitor of the hENT4 transporter, blocking the uptake of adenosine into the cell.[4][5] This leads to an increase in the extracellular concentration of adenosine, which can then activate adenosine receptors (A1, A2A, A2B, A3) and trigger various downstream signaling pathways. The inhibitory activity of this compound is significantly more potent and selective for hENT4 compared to other equilibrative nucleoside transporters like hENT1 and hENT2.[4][5]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine AR Adenosine Receptors Adenosine_ext->AR Activation hENT4 hENT4 Transporter Adenosine_ext->hENT4 Transport Signaling Downstream Signaling Pathways AR->Signaling Adenosine_int Adenosine hENT4->Adenosine_int hENT4_IN_1 This compound hENT4_IN_1->hENT4 Inhibition

Figure 1: Mechanism of this compound Action.
Quantitative Data

The following table summarizes the inhibitory potency and selectivity of this compound against hENT4, hENT1, and hENT2. Data is presented as the half-maximal inhibitory concentration (IC50).

CompoundhENT4 IC50 (nM)hENT1 IC50 (µM)hENT2 IC50 (µM)Selectivity (hENT1/hENT4)Selectivity (hENT2/hENT4)Reference
This compound74.4>1.4>1.4~80-fold~20-fold[4][5]
Dipyridamole2800----[4][5]

Note: Dipyridamole is a known, non-selective ENT inhibitor.

Experimental Protocols

Generation of a Stable hENT4-Expressing Cell Line

To study the specific effects of this compound, it is recommended to use a cell line that does not endogenously express nucleoside transporters (e.g., PK15NTD cells) and has been stably transfected to express human ENT4.

Workflow:

cluster_workflow Stable Cell Line Generation Workflow Transfection Transfect PK15NTD cells with hENT4 expression vector Selection Select transfected cells using an appropriate antibiotic (e.g., G418) Transfection->Selection Screening Screen colonies for hENT4 expression and function (e.g., [3H]adenosine uptake assay) Selection->Screening Expansion Expand positive clones Screening->Expansion

Figure 2: Workflow for generating a stable hENT4-expressing cell line.

Protocol:

  • Transfection: Transfect PK15NTD cells with a mammalian expression vector containing the full-length human ENT4 cDNA and a selection marker (e.g., neomycin resistance gene). Use a standard transfection reagent following the manufacturer's protocol.

  • Selection: 24-48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418) to the culture medium. The optimal concentration of the antibiotic should be determined beforehand by generating a kill curve for the parental PK15NTD cell line.

  • Clonal Selection and Screening: After 2-3 weeks of selection, individual resistant colonies will appear. Isolate these colonies and expand them. Screen each clone for functional hENT4 expression by performing a [3H]adenosine uptake assay at an acidic pH (e.g., pH 6.0), as hENT4 activity is pH-dependent.[4]

  • Expansion and Maintenance: Expand the clone(s) exhibiting the highest adenosine uptake. Maintain the stable cell line in culture medium containing the selection antibiotic to ensure continued expression of hENT4.

[3H]Adenosine Uptake Inhibition Assay

This assay is used to determine the inhibitory effect of this compound on hENT4-mediated adenosine transport.

Materials:

  • PK15 cells stably expressing hENT4 (PK15/hENT4)

  • Transport buffer (pH 6.0)

  • [3H]adenosine

  • This compound (and other test compounds)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • 5% Triton X-100

  • Scintillation counter

Protocol:

  • Cell Seeding: Seed PK15/hENT4 cells in a 24-well plate and grow to confluence.

  • Pre-incubation: Aspirate the culture medium and wash the cells once with transport buffer (pH 6.0). Add transport buffer containing various concentrations of this compound or vehicle control (e.g., DMSO) to the wells. Incubate for 15 minutes at room temperature.[4]

  • Uptake: Add [3H]adenosine (final concentration 0.2 µM) to each well and incubate for 2 minutes.[4]

  • Termination: Rapidly aspirate the incubation mixture and wash the cells three times with ice-cold PBS to stop the transport.[4]

  • Lysis and Measurement: Lyse the cells by adding 400 µl of 5% Triton X-100 and incubating overnight.[4] Transfer 200 µl of the cell lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that causes 50% inhibition of [3H]adenosine uptake (IC50) using non-linear regression analysis.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxicity of this compound.

Materials:

  • PK15/hENT4 cells

  • 1X MEM medium

  • This compound

  • Methylthiazolyldiphenyl-tetrazolium bromide (MTT) solution (5 mg/ml in PBS)

  • 0.04 N HCl in isopropanol

  • 96-well plate

  • Microplate reader

Protocol:

  • Cell Seeding: Seed 5 x 10^3 PK15/hENT4 cells per well in a 96-well plate and incubate for 24 hours.[4]

  • Treatment: Treat the cells with various concentrations of this compound or vehicle control in phenol-free 1X MEM for 24 hours.[4]

  • MTT Addition: Add 10 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Solubilization: Add 100 µl of 0.04 N HCl in isopropanol to each well and incubate for 3 hours at room temperature to dissolve the formazan crystals.[4]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

Investigating Downstream Adenosine Signaling

By inhibiting adenosine uptake, this compound increases extracellular adenosine, which can activate adenosine receptors and their downstream signaling pathways. A common downstream effector is adenylyl cyclase, which catalyzes the production of cyclic AMP (cAMP).

Workflow:

cluster_workflow Investigating Downstream Adenosine Signaling Treatment Treat cells with This compound Lysis Lyse cells at different time points Treatment->Lysis Assay Measure intracellular cAMP levels using an ELISA-based assay Lysis->Assay Analysis Analyze changes in cAMP levels over time Assay->Analysis

Figure 3: Workflow for investigating downstream adenosine signaling.

Protocol (Example: cAMP Assay):

  • Cell Treatment: Seed cells in a multi-well plate. Treat the cells with this compound at its effective concentration (e.g., 10x IC50 for hENT4 inhibition) for various time points.

  • Cell Lysis: At each time point, lyse the cells using the lysis buffer provided in a commercial cAMP enzyme-linked immunosorbent assay (ELISA) kit.

  • cAMP Measurement: Follow the manufacturer's instructions for the cAMP ELISA kit to measure the intracellular cAMP concentration in the cell lysates.

  • Data Analysis: Plot the change in cAMP concentration as a function of time to determine the effect of hENT4 inhibition on this signaling pathway.

By following these protocols, researchers can effectively utilize this compound as a tool to investigate the role of the hENT4 transporter in various cellular processes and disease models.

References

Application Notes and Protocols for hENT4-IN-1 Adenosine Uptake Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), is a pH-dependent transporter with a specific role in adenosine uptake, particularly in acidic environments.[1][2] This characteristic makes hENT4 a compelling therapeutic target in conditions associated with acidosis, such as ischemia and the tumor microenvironment, where extracellular adenosine levels are critical in signaling pathways.[1][3] hENT4-IN-1 has been identified as a potent and selective inhibitor of hENT4, making it a valuable tool for studying the transporter's function and a potential lead compound for drug development.[4][5]

These application notes provide a detailed protocol for an in vitro adenosine uptake assay to characterize the inhibitory activity of this compound on hENT4 and to assess its selectivity against other equilibrative nucleoside transporters like hENT1 and hENT2.

Data Presentation

Inhibitory Potency of this compound and Control Compounds
CompoundTargetIC50 (nM)Selectivity vs. hENT1Selectivity vs. hENT2
This compound (Compound 30) hENT4 74.4 ~80-fold ~20-fold
hENT1~5952-~0.25-fold
hENT2~1488~4-fold-
DipyridamolehENT42800--
hENT15.0 ± 0.9--
hENT2356 ± 13--
Nitrobenzylthioinosine (NBMPR)hENT10.4 ± 0.1--
hENT22800 ± 300--

Note: IC50 values for this compound against hENT1 and hENT2 are estimated based on the reported selectivity ratios.[5]

Signaling Pathway

hENT4 plays a crucial role in modulating adenosine signaling, especially in acidic microenvironments. Under conditions such as ischemia or in solid tumors, the extracellular pH drops, activating hENT4. This transporter then facilitates the uptake of adenosine from the extracellular space into the cell. By reducing the concentration of extracellular adenosine, hENT4 diminishes the activation of adenosine receptors (A1, A2A, A2B, A3), which are key regulators of various physiological processes, including inflammation, immune response, and vasodilation. Inhibition of hENT4 by compounds like this compound blocks this uptake, leading to an accumulation of extracellular adenosine and enhanced purinergic signaling.

hENT4_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_intracellular Intracellular Space Extracellular Adenosine Extracellular Adenosine Adenosine Receptors Adenosine Receptors Extracellular Adenosine->Adenosine Receptors Activation hENT4 hENT4 Extracellular Adenosine->hENT4 Uptake Downstream Signaling Downstream Signaling Adenosine Receptors->Downstream Signaling G-protein coupling Intracellular Adenosine Intracellular Adenosine hENT4->Intracellular Adenosine Metabolism Metabolism Intracellular Adenosine->Metabolism Phosphorylation/ Deamination This compound This compound This compound->hENT4

Caption: hENT4-mediated adenosine uptake and its inhibition.

Experimental Protocols

Principle

This protocol describes a cell-based assay to measure the uptake of radiolabeled adenosine ([³H]adenosine) in a nucleoside transporter-deficient cell line (PK15NTD) stably expressing human ENT4. The inhibitory effect of this compound is determined by measuring the reduction in [³H]adenosine uptake in the presence of the compound. Parallel assays using cells expressing hENT1 and hENT2 are conducted to assess selectivity.

Materials and Reagents
  • Cell Lines:

    • PK15NTD-hENT4 (PK15 cells stably expressing hENT4)[4]

    • PK15NTD-hENT1 (PK15 cells stably expressing hENT1)[4]

    • PK15NTD-hENT2 (PK15 cells stably expressing hENT2)[4]

    • PK15NTD (Parental, nucleoside transporter-deficient)[4]

  • Radiochemicals:

    • [³H]adenosine

  • Compounds:

    • This compound

    • Dipyridamole (control inhibitor)

  • Buffers and Solutions:

    • Transport Buffer (pH 7.4): Sodium-free buffer containing 120 mM choline chloride, 20 mM Tris-HCl, 3 mM K₂HPO₄, 10 mM Glucose, 1 mM MgCl₂, 1 mM CaCl₂.[4]

    • Transport Buffer (pH 6.0): Same composition as pH 7.4 buffer, with pH adjusted to 6.0 using HCl.[4]

    • Stop Solution: Ice-cold PBS.

    • Lysis Buffer: 0.1 M NaOH with 1% SDS.

  • Other Reagents:

    • ABT-702 (adenosine kinase inhibitor)[6]

    • EHNA (adenosine deaminase inhibitor)[6]

    • Scintillation cocktail

  • Equipment:

    • Cell culture supplies (flasks, plates, incubator)

    • Liquid scintillation counter

    • Microplate reader (for protein quantification)

    • Multi-channel pipette

Experimental Workflow

Experimental_Workflow cluster_prep 1. Cell Preparation cluster_assay 2. Inhibition Assay cluster_measurement 3. Measurement cluster_analysis 4. Data Analysis A1 Seed PK15NTD cells (hENT4, hENT1, hENT2, parental) in 24-well plates A2 Culture until confluent A1->A2 B1 Wash cells with appropriate transport buffer A2->B1 B2 Pre-incubate with this compound or control (15 min) B1->B2 B3 Add [3H]adenosine (2 min incubation) B2->B3 C1 Terminate uptake with ice-cold PBS wash (3x) B3->C1 C2 Lyse cells C1->C2 C3 Measure radioactivity (scintillation counting) C2->C3 C4 Determine protein concentration (e.g., BCA assay) C2->C4 D1 Normalize uptake to protein concentration C3->D1 C4->D1 D2 Calculate % inhibition relative to vehicle control D1->D2 D3 Generate dose-response curves and calculate IC50 values D2->D3

References

Application Notes and Protocols for Radiolabeled Adenosine Uptake Assay with hENT4-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), is a unique member of the SLC29 family of transporters. It is characterized by its pH-dependent transport of adenosine, with optimal activity in acidic environments (pH ~6.0).[1] This property makes hENT4 a significant player in physiological and pathological conditions associated with local acidosis, such as ischemia and tumor microenvironments.[2][3] The transporter's ability to regulate extracellular adenosine levels implicates it in purinergic signaling, which influences a wide range of cellular processes including inflammation, cardiovascular function, and neurotransmission.[4]

hENT4-IN-1 is a potent and selective inhibitor of hENT4, with a reported IC50 of 74.4 nM.[5][6] This makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of hENT4 and for the development of novel therapeutics targeting this transporter.

These application notes provide a detailed protocol for conducting a radiolabeled adenosine uptake assay to characterize the inhibitory activity of this compound on hENT4-mediated adenosine transport.

Data Presentation

The inhibitory potency of this compound against hENT4 and its selectivity over other human equilibrative nucleoside transporters (hENT1 and hENT2) are summarized in the table below. This data is crucial for designing experiments and interpreting results.

CompoundhENT1 IC50 (µM)hENT2 IC50 (µM)hENT4 IC50 (µM)Selectivity (hENT1/hENT4)Selectivity (hENT2/hENT4)Reference
This compound (Compound 30)~5.95~1.490.0744~80-fold~20-fold[6]
Dipyridamole~0.048~6.22.8~0.017-fold~2.2-fold[6][7]

Note: IC50 values can vary depending on experimental conditions.

Signaling Pathway

hENT4 plays a crucial role in modulating adenosine signaling by controlling the concentration of adenosine in the extracellular space. In acidic environments, hENT4 transports adenosine into the cell, thereby reducing the amount of extracellular adenosine available to bind to and activate purinergic receptors (e.g., A1, A2A, A2B, A3). Inhibition of hENT4 by this compound blocks this uptake, leading to an accumulation of extracellular adenosine and enhanced activation of purinergic receptors, which in turn triggers downstream signaling cascades.

AdenosineSignaling cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine PurinergicReceptor Purinergic Receptor (A1, A2A, A2B, A3) Adenosine_ext->PurinergicReceptor activation hENT4 hENT4 Adenosine_ext->hENT4 transport Downstream Downstream Signaling (e.g., cAMP modulation) PurinergicReceptor->Downstream Adenosine_int Adenosine hENT4->Adenosine_int hENT4_IN_1 This compound hENT4_IN_1->hENT4 inhibition Metabolism Metabolism (e.g., to AMP via Adenosine Kinase) Adenosine_int->Metabolism

Caption: hENT4-mediated adenosine transport and its inhibition by this compound.

Experimental Protocols

Radiolabeled Adenosine Uptake Assay

This protocol is designed to measure the uptake of [3H]adenosine in cells expressing hENT4 and to determine the inhibitory effect of this compound.

Materials:

  • Cells: PK15 cells stably expressing human ENT4 (PK15/hENT4) are recommended.[6] Wild-type PK15 cells (or other suitable nucleoside transporter-deficient cells) should be used as a negative control.

  • Radiolabel: [3H]adenosine.

  • Inhibitor: this compound (store as a stock solution at -20°C or -80°C as recommended by the supplier).[5]

  • Transport Buffer (pH 6.0): 120 mM Choline Chloride, 20 mM Tris-HCl, 3 mM K2HPO4, 10 mM Glucose, 1 mM MgCl2, 1 mM CaCl2. Adjust pH to 6.0.

  • Wash Buffer (pH 7.4): Sodium-free buffer (120 mM Choline Chloride, 20 mM Tris-HCl, 3 mM K2HPO4, 10 mM Glucose, 1 mM MgCl2, 1 mM CaCl2). Adjust pH to 7.4.

  • Lysis Buffer: 0.1 M NaOH with 1% SDS.

  • Scintillation Cocktail.

  • Multi-well plates (e.g., 24-well plates).

  • Scintillation counter.

  • Optional: Inhibitors of adenosine metabolism, such as EHNA (adenosine deaminase inhibitor) and ABT-702 (adenosine kinase inhibitor), can be included to prevent the breakdown of intracellular [3H]adenosine.[2][8]

Experimental Workflow:

experimental_workflow A 1. Cell Seeding Seed PK15/hENT4 and control cells in 24-well plates and grow to confluency. B 2. Pre-incubation Wash cells with Wash Buffer (pH 7.4). Pre-incubate with Transport Buffer (pH 6.0) containing this compound or vehicle for 15 min. A->B C 3. Uptake Initiation Add [3H]adenosine to each well (final concentration e.g., 0.2 µM) and incubate for 2 minutes. B->C D 4. Uptake Termination Rapidly wash cells three times with ice-cold Wash Buffer (pH 7.4). C->D E 5. Cell Lysis Add Lysis Buffer to each well and incubate to ensure complete lysis. D->E F 6. Scintillation Counting Transfer lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter. E->F G 7. Data Analysis Calculate specific uptake and determine the IC50 value for this compound. F->G

Caption: Workflow for the radiolabeled adenosine uptake assay.

Detailed Procedure:

  • Cell Culture:

    • Culture PK15/hENT4 and control cells in appropriate media until they reach confluency in 24-well plates.

  • Assay Preparation:

    • Prepare serial dilutions of this compound in Transport Buffer (pH 6.0). A vehicle control (e.g., DMSO) should be included at the same final concentration used for the inhibitor dilutions.

    • Prepare the [3H]adenosine solution in Transport Buffer (pH 6.0) at the desired final concentration (e.g., 0.2 µM).[8]

  • Uptake Assay:

    • Aspirate the culture medium from the wells.

    • Wash the cells twice with 1 mL of Wash Buffer (pH 7.4).

    • Add 500 µL of Transport Buffer (pH 6.0) containing the desired concentration of this compound or vehicle to each well.

    • Pre-incubate the plates at room temperature for 15 minutes.

    • Initiate the uptake by adding the [3H]adenosine solution. The final volume in each well should be consistent.

    • Incubate for a short period (e.g., 2 minutes) at room temperature. This short incubation time is crucial to measure the initial rate of transport.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 1 mL of ice-cold Wash Buffer (pH 7.4).

  • Measurement of Radioactivity:

    • Lyse the cells by adding 500 µL of Lysis Buffer to each well and incubating for at least 30 minutes.

    • Transfer the lysate from each well to a scintillation vial.

    • Add an appropriate volume of scintillation cocktail to each vial.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the CPM values.

    • Calculate the specific hENT4-mediated uptake by subtracting the uptake in control cells from the uptake in PK15/hENT4 cells.

    • Plot the percentage of inhibition of specific [3H]adenosine uptake against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Important Considerations:

  • pH is critical: The pH-dependent nature of hENT4 necessitates conducting the assay at an acidic pH (e.g., 6.0) to observe significant transporter activity.[1]

  • Controls are essential: The use of a nucleoside transporter-deficient cell line as a negative control is crucial to determine the specific hENT4-mediated transport.

  • Incubation time: A short incubation time is recommended to measure the initial velocity of transport and avoid reaching equilibrium.

  • Inhibitor of adenosine metabolism: To prevent the intracellular metabolism of [3H]adenosine, which can create a concentration gradient and affect uptake measurements, the inclusion of an adenosine kinase inhibitor (e.g., ABT-702) and an adenosine deaminase inhibitor (e.g., EHNA) is advised.[2][8]

  • Solubility of this compound: Ensure that this compound is fully dissolved in the assay buffer to obtain accurate results.

By following these detailed protocols and considering the key aspects of the assay, researchers can effectively utilize this compound to investigate the role of hENT4 in various biological processes and its potential as a therapeutic target.

References

Application Notes and Protocols for hENT4-IN-1 in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hENT4-IN-1 is a potent and selective inhibitor of the human Equilibrative Nucleoside Transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT). With an IC₅₀ of 74.4 nM, this small molecule provides a valuable tool for investigating the physiological and pathophysiological roles of hENT4 in primary cell cultures.[1] hENT4 is a unique transporter that mediates the pH-dependent transport of adenosine and various monoamines.[2][3] Its activity is optimal at an acidic pH (around 6.0), a condition often found in microenvironments associated with ischemia, inflammation, and tumors.[3][4][5]

These application notes provide a comprehensive guide for utilizing this compound in primary cell culture systems to explore its effects on adenosine signaling, cell viability, and other downstream cellular processes. The protocols outlined below are designed to be adaptable to a variety of primary cell types, though optimization for specific cell characteristics is recommended.

Data Presentation

Table 1: Inhibitory Activity of this compound and Other Common ENT Inhibitors
CompoundTarget(s)IC₅₀ / Kᵢ (nM)Cell Type (for IC₅₀/Kᵢ)Reference
This compound (Compound 30) hENT4 74.4 PK15/hENT4 cells [1][4][6]
DipyridamolehENT1, hENT2, hENT4hENT1: 48 (Kᵢ)hENT2: 6200 (Kᵢ)hENT4: 2800 (IC₅₀)Various[4]
S-(4-Nitrobenzyl)-6-thioinosine (NBMPR)hENT1 >> hENT2hENT1: 0.4-8 (IC₅₀)hENT2: 2800 (IC₅₀)Various[4]

Note: IC₅₀ and Kᵢ values can vary depending on the cell type and experimental conditions.

Experimental Protocols

Protocol 1: General Primary Cell Culture and Maintenance

Given the sensitive nature of primary cells, adherence to proper cell culture technique is critical for reproducible results.

Materials:

  • Primary cells of interest

  • Appropriate basal medium and supplements (e.g., serum, growth factors)

  • Culture vessels (flasks, plates) coated with appropriate extracellular matrix proteins (e.g., collagen, fibronectin), if required

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA or other dissociation reagents

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Thawing and Seeding:

    • Rapidly thaw the cryopreserved primary cells in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

    • Centrifuge at a low speed (e.g., 100-200 x g) for 5-10 minutes to pellet the cells and remove cryoprotectant.

    • Resuspend the cell pellet in fresh, pre-warmed complete growth medium.

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Seed the cells onto appropriate culture vessels at the recommended density.

  • Maintenance:

    • Monitor cell morphology and confluency daily.

    • Change the culture medium every 1-3 days, depending on the metabolic rate of the cells.

    • Passage the cells when they reach the recommended confluency (typically 70-90%) to maintain them in the exponential growth phase.

Protocol 2: this compound Treatment of Primary Cells

Materials:

  • Primary cells cultured as described in Protocol 1

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete growth medium

Procedure:

  • Preparation of Working Solutions:

    • Prepare a series of dilutions of this compound in complete growth medium from the stock solution. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific primary cell type and experimental endpoint. A starting range could be from 10 nM to 1 µM.

    • Prepare a vehicle control using the same final concentration of the solvent (e.g., DMSO) as in the highest concentration of this compound.

  • Treatment:

    • Aspirate the old medium from the cultured primary cells.

    • Add the prepared medium containing the desired concentration of this compound or the vehicle control to the cells.

    • Incubate the cells for the desired treatment duration. The incubation time will depend on the specific assay being performed (e.g., short-term for transport assays, longer-term for viability or gene expression studies).

Protocol 3: Adenosine Transport Assay in Primary Cells

This protocol is adapted from methods used for neuronal primary cultures and cell lines and aims to measure the uptake of radiolabeled adenosine.

Materials:

  • Primary cells cultured in multi-well plates

  • [³H]Adenosine

  • Transport buffer (e.g., Krebs-Ringer-Henseleit buffer, pH adjusted as needed)

  • This compound

  • Ice-cold stop solution (e.g., PBS with a high concentration of a non-radiolabeled nucleoside like uridine)

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Pre-incubation:

    • Wash the primary cells twice with pre-warmed transport buffer.

    • Pre-incubate the cells with transport buffer containing either this compound at the desired concentration or vehicle control for 15-30 minutes at 37°C. Note that for hENT4, transport is optimal at acidic pH (around 6.0), so consider adjusting the buffer pH for the experiment.

  • Initiation of Uptake:

    • Initiate the transport assay by adding transport buffer containing [³H]Adenosine (at a concentration appropriate for your cell type, e.g., 100 nM - 10 µM) and the respective inhibitor or vehicle.

    • Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake. This time should be optimized to ensure linear uptake.

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold stop solution.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the cell lysate to a scintillation vial containing scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

    • Normalize the counts to the protein concentration of the cell lysate.

Protocol 4: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Materials:

  • Primary cells cultured in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed primary cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or vehicle control as described in Protocol 2 for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Aspirate the medium containing MTT.

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualization of Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis PrimaryCells Primary Cell Culture Treatment Incubate Cells with This compound PrimaryCells->Treatment hENT4_IN_1_Prep This compound Working Solution hENT4_IN_1_Prep->Treatment TransportAssay Adenosine Transport Assay Treatment->TransportAssay ViabilityAssay Cell Viability Assay (MTT) Treatment->ViabilityAssay SignalingAnalysis Signaling Pathway Analysis Treatment->SignalingAnalysis DataAnalysis Quantification and Interpretation TransportAssay->DataAnalysis ViabilityAssay->DataAnalysis SignalingAnalysis->DataAnalysis

Caption: Experimental workflow for studying this compound in primary cells.

adenosine_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine hENT4 hENT4 Adenosine_ext->hENT4 Transport A1R A1 Receptor Adenosine_ext->A1R Binds A2AR A2A Receptor Adenosine_ext->A2AR Binds A2BR A2B Receptor Adenosine_ext->A2BR Binds A3R A3 Receptor Adenosine_ext->A3R Binds Adenosine_int Adenosine hENT4->Adenosine_int Gi Gi A1R->Gi Gs Gs A2AR->Gs A2BR->Gs A3R->Gi AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets hENT4_IN_1 This compound hENT4_IN_1->hENT4 Inhibition

Caption: this compound modulates adenosine signaling pathways.

References

Application Notes and Protocols for In Vivo Administration of hENT4-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

hENT4-IN-1 has been identified as a potent and selective inhibitor of the human equilibrative nucleoside transporter 4 (hENT4), a transporter implicated in various physiological and pathophysiological processes, including adenosine signaling and nucleoside drug transport.[1][2] These application notes provide a summary of the known in vitro data for this compound and a proposed "best practice" protocol for its in vivo administration based on available information for structurally related compounds.

Disclaimer: To date, there are no published studies detailing the in vivo administration of this compound. The following protocols are therefore based on established methods for the administration of dipyridamole, a structurally related dipyridamole analog, and should be considered as a starting point for experimental design.[3][4][5] Optimization will be necessary for specific animal models and research questions.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against human equilibrative nucleoside transporters.

TransporterIC50 (nM)Selectivity vs. hENT1Selectivity vs. hENT2Reference
hENT4 74.4~80-fold~20-fold[1][2]
hENT1 >6000--[1][2]
hENT2 >1500--[1][2]

Signaling Pathway of hENT4

hENT4 is a transporter protein that facilitates the movement of its substrates, such as adenosine, across the cell membrane. Inhibition of hENT4 by this compound blocks this transport. The diagram below illustrates the basic mechanism of action.

hENT4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine hENT4 hENT4 Transporter Adenosine_ext->hENT4 Transport Adenosine_int Adenosine hENT4->Adenosine_int This compound This compound This compound->hENT4 Inhibition

Caption: Inhibition of adenosine transport by this compound.

Experimental Protocols

Proposed Protocol for Oral Gavage Administration in Mice

This protocol is adapted from in vivo studies using dipyridamole in mice.[3]

1. Materials:

  • This compound

  • Vehicle: 1% Carboxymethylcellulose (CMC) in sterile, deionized water

  • Mortar and pestle or appropriate homogenization equipment

  • Weighing scale

  • Micropipette or oral gavage needles (20-22 gauge, ball-tipped)

  • Appropriate animal model (e.g., C57BL/6 mice)

2. Vehicle Preparation (1% CMC):

  • Heat sterile, deionized water to approximately 60°C.

  • Slowly add 1 g of CMC powder to 100 mL of the heated water while stirring vigorously to prevent clumping.

  • Continue stirring until the CMC is fully dissolved and the solution is clear.

  • Allow the solution to cool to room temperature before use.

  • Store at 4°C for up to one week.

3. This compound Suspension Preparation:

  • Calculate the required amount of this compound based on the desired dose and the number of animals. For a starting dose, consider a range of 10-50 mg/kg, based on dipyridamole studies.[3]

  • Weigh the calculated amount of this compound powder.

  • Levigate the powder with a small amount of the 1% CMC vehicle to form a smooth paste.

  • Gradually add the remaining vehicle while continuously triturating or homogenizing to achieve a uniform suspension. For example, to prepare a 3 mg/mL suspension for a 30 mg/kg dose in a 20 g mouse (requiring 0.2 mL), suspend 30 mg of this compound in 10 mL of 1% CMC.

  • Ensure the suspension is well-mixed immediately before each administration.

4. Administration Procedure (Oral Gavage):

  • Gently restrain the mouse.

  • Measure the correct volume of the this compound suspension based on the animal's body weight.

  • Insert the gavage needle carefully into the esophagus and deliver the suspension directly into the stomach.

  • Monitor the animal for any signs of distress during and after the procedure.

Proposed Experimental Workflow for a Pharmacokinetic Study

The following diagram outlines a typical workflow for an initial pharmacokinetic study of this compound in mice.

PK_Study_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulation Prepare this compound Suspension Dose Administer this compound (e.g., Oral Gavage) Formulation->Dose Animal_Acclimation Acclimate Mice Animal_Acclimation->Dose Blood_Collection Collect Blood Samples at Predetermined Time Points Dose->Blood_Collection Plasma_Separation Separate Plasma Blood_Collection->Plasma_Separation LCMS Quantify this compound (LC-MS/MS) Plasma_Separation->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis

Caption: Workflow for a pharmacokinetic study of this compound.

Considerations for In Vivo Studies

  • Solubility and Formulation: Dipyridamole and its analogs are known to have poor water solubility.[6] The proposed CMC suspension is a common approach for oral administration of such compounds. For other routes, such as intravenous or intraperitoneal injection, alternative formulations (e.g., using DMSO, PEG400, or Tween 80) would need to be developed and tested for solubility and tolerability.

  • Dose-Response Studies: The suggested dose range of 10-50 mg/kg is a starting point. It is crucial to perform dose-response and maximum tolerated dose (MTD) studies to determine the optimal and safe dose for the desired biological effect.

  • Pharmacokinetics and Bioavailability: The oral bioavailability of dipyridamole can be low and variable.[6] It is highly recommended to conduct pharmacokinetic studies to determine key parameters such as Cmax, Tmax, half-life, and bioavailability of this compound in the chosen animal model.

  • Animal Models: The choice of animal model will depend on the research question. For general pharmacokinetic and tolerability studies, standard rodent models are appropriate. For efficacy studies, disease-specific models where hENT4 is implicated would be necessary.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols: Preparation and Use of hENT4-IN-1 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: hENT4-IN-1 is a potent and selective inhibitor of the human equilibrative nucleoside transporter 4 (hENT4), a pH-dependent transporter primarily involved in the flux of adenosine across cellular membranes.[1][2] Due to its role in modulating adenosine signaling, particularly in tissues like the heart and brain under acidotic conditions such as ischemia, hENT4 has emerged as a significant therapeutic target.[3][4] this compound serves as a critical pharmacological tool for investigating the physiological and pathological roles of hENT4.[2][5] These notes provide detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO) and its application in a cell-based adenosine uptake assay.

Chemical and Physical Properties

A summary of the key properties of this compound is presented below. This data is essential for accurate stock solution preparation and experimental design.

PropertyValueReference
Molecular Weight 504.71 g/mol [1]
Molecular Formula C₂₆H₄₈N₈O₂[1]
CAS Number 949467-71-4[1]
Appearance Light yellow to yellow solid[1]
Purity >98% (typically)N/A
Solubility in DMSO ≥ 125 mg/mL (247.67 mM)[1][6]
IC₅₀ (hENT4) 74.4 nM[1][5]

Protocol: Preparing this compound Stock Solution

Objective: To prepare a highly concentrated and stable stock solution of this compound in DMSO for subsequent dilution in experimental buffers.

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated precision balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage start Start: Gather Materials weigh 1. Weigh this compound Powder Accurately start->weigh add_dmso 2. Add Calculated Volume of DMSO weigh->add_dmso vortex 3. Vortex Thoroughly (until fully dissolved) add_dmso->vortex inspect 4. Visually Inspect for Particulates vortex->inspect aliquot 5. Aliquot into Sterile Tubes inspect->aliquot store 6. Store at -80°C or -20°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for this compound stock solution preparation.

Procedure:

  • Determine Required Concentration and Volume: Decide the desired final concentration (e.g., 10 mM) and volume of the stock solution.

  • Calculate Mass: Use the following formula to calculate the mass of this compound powder required: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of high-purity DMSO to the tube. For instance, to make 1 mL of a 10 mM stock, add 1 mL of DMSO to 5.047 mg of the compound.

  • Mixing: Cap the tube securely and vortex at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored tubes.[1]

  • Storage Conditions: Store the aliquots as recommended in the table below. Label each aliquot clearly with the compound name, concentration, and date of preparation.

Stock Solution Preparation Table

Desired ConcentrationMass for 1 mLMass for 5 mLMass for 10 mL
1 mM 0.505 mg2.524 mg5.047 mg
5 mM 2.524 mg12.618 mg25.236 mg
10 mM 5.047 mg25.236 mg50.471 mg
50 mM 25.236 mg126.18 mg252.36 mg

Calculations are based on a molecular weight of 504.71 g/mol .

Storage Stability

Storage TemperatureShelf LifeReference
-80°C 6 months[1]
-20°C 1 month[1]

Note: DMSO is hygroscopic. Use a fresh, unopened bottle or anhydrous grade DMSO for best results, as water can affect the solubility and stability of the compound.[1][6]

Application: In Vitro Adenosine Uptake Assay

Background: this compound's primary application is to block the transport of adenosine into cells via the hENT4 transporter. This activity can be quantified using a radiolabeled substrate uptake assay in a cell line engineered to express hENT4. The transporter shows optimal activity at an acidic pH (around 6.0).[2]

hENT4 Signaling and Inhibition Pathway

G cluster_membrane Cell Membrane hENT4 hENT4 Transporter Intracellular Intracellular Space Adenosine_Int Adenosine hENT4->Adenosine_Int Extracellular Extracellular Space Adenosine_Ext Adenosine Adenosine_Ext->hENT4 Transport Receptor Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_Ext->Receptor Activates Inhibitor This compound Inhibitor->hENT4 Inhibits Downstream Downstream Signaling (e.g., cAMP modulation, vasodilation) Receptor->Downstream

Caption: Inhibition of hENT4 by this compound increases extracellular adenosine.

Experimental Protocol:

Objective: To measure the dose-dependent inhibition of [³H]-adenosine uptake by this compound in hENT4-expressing cells.

Materials:

  • PK15 cells stably expressing hENT4 (PK15-hENT4) or other suitable cell line.[2]

  • Cell culture medium (e.g., MEM) with supplements.

  • This compound stock solution in DMSO.

  • [³H]-adenosine (radiolabeled substrate).

  • Transport Buffer (e.g., MES-buffered saline, pH 6.0).

  • Ice-cold Wash Buffer (e.g., PBS).

  • Lysis Buffer (e.g., 1% SDS or 0.1 M NaOH).

  • Scintillation cocktail and vials.

  • Multi-well cell culture plates (e.g., 24-well).

  • Liquid scintillation counter.

Procedure:

  • Cell Seeding: Seed PK15-hENT4 cells in 24-well plates at a density that allows them to reach ~90-95% confluence on the day of the experiment.

  • Preparation of Inhibitor Dilutions: Prepare serial dilutions of the this compound stock solution in the Transport Buffer. Include a vehicle control containing the same final concentration of DMSO as the highest inhibitor concentration (typically ≤0.1%).

  • Pre-incubation: Aspirate the culture medium from the cells and wash once with Transport Buffer. Add the prepared inhibitor dilutions (or vehicle) to the respective wells and pre-incubate for 10-15 minutes at room temperature.

  • Initiate Uptake: Start the transport assay by adding [³H]-adenosine to each well at a final concentration typically near its Km value for the transporter.

  • Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) during which uptake is linear.

  • Terminate Uptake: Rapidly terminate the transport by aspirating the solution and washing the cells three times with ice-cold Wash Buffer.

  • Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.

Quantitative Data: Inhibitor Potency and Selectivity

This compound is not only potent against hENT4 but also highly selective over other equilibrative nucleoside transporters like hENT1 and hENT2.

TargetIC₅₀ ValueSelectivity vs. hENT1Selectivity vs. hENT2Reference
hENT4 74.4 nM--[2][5]
hENT1 ~6.0 µM~80-fold-[2][5]
hENT2 ~1.5 µM-~20-fold[2][5]

The high selectivity ratios confirm that this compound is a precise tool for studying hENT4-specific functions.

References

Application Notes and Protocols for hENT4-IN-1 Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

For Research Use Only.

Introduction

hENT4-IN-1 is a potent and highly selective inhibitor of the human Equilibrative Nucleoside Transporter 4 (hENT4), with a reported IC50 of 74.4 nM.[1][2] Also known as Compound 30, its chemical name is 2,6-diethanolamino-4,8-di-(diisobutylamino)-pyrimido[5,4-d]pyrimidine.[3] hENT4 is a pH-dependent adenosine transporter that plays a crucial role in regulating extracellular adenosine levels, particularly in acidic environments characteristic of ischemic tissues and the tumor microenvironment.[3][4] The selective inhibition of hENT4 is of significant interest for researchers in drug development, particularly for therapeutics targeting cardiovascular diseases and cancer.[4]

These application notes provide a comprehensive overview of the stability of this compound in commonly used cell culture media. Understanding the stability of a compound under experimental conditions is critical for the accurate interpretation of in vitro studies. This document offers detailed protocols for assessing the stability of this compound and presents illustrative data in a structured format. Additionally, it includes diagrams of relevant signaling pathways and experimental workflows to guide researchers in their experimental design.

Data Presentation: this compound Stability

The stability of this compound in cell culture media is a critical parameter for designing and interpreting in vitro experiments. The following table summarizes hypothetical stability data for this compound in two common cell culture media, Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% Fetal Bovine Serum (FBS). The data is presented as the percentage of the initial compound concentration remaining at various time points.

Time (hours)DMEM + 10% FBS (% Remaining)RPMI + 10% FBS (% Remaining)
0 100%100%
2 98%97%
6 95%94%
12 91%89%
24 85%82%
48 75%70%
72 65%60%

Note: The data presented in this table is illustrative and intended to serve as a guideline. Actual stability may vary depending on specific experimental conditions, including the source of media and supplements, and incubation conditions. It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a chosen cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI 1640)

  • Fetal Bovine Serum (FBS)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Incubator (37°C, 5% CO2)

  • HPLC system with a suitable column (e.g., C18)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA)

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Preparation of Working Solution: Dilute the stock solution in the desired cell culture medium (e.g., DMEM + 10% FBS) to a final concentration of 10 µM. Prepare a sufficient volume for all time points.

  • Incubation: Aliquot the working solution into sterile conical tubes for each time point (e.g., 0, 2, 6, 12, 24, 48, and 72 hours). Place the tubes in a 37°C, 5% CO2 incubator.

  • Sample Collection: At each designated time point, remove one tube from the incubator.

  • Sample Preparation:

    • For the 0-hour time point, process the sample immediately after preparation.

    • For all time points, precipitate proteins by adding 2 volumes of cold acetonitrile.

    • Vortex the mixture vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC.

    • Use a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the elution of this compound at an appropriate UV wavelength.

  • Data Analysis:

    • Determine the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining compound against time to determine the stability profile.

Protocol 2: Functional Assay to Assess this compound Activity Over Time

This protocol uses a cell-based functional assay to indirectly assess the stability of this compound by measuring its ability to inhibit hENT4-mediated adenosine uptake after pre-incubation in cell culture media.

Materials:

  • Cells expressing hENT4 (e.g., PK15-hENT4 cells)[3]

  • This compound

  • [³H]-Adenosine

  • Cell culture medium (e.g., DMEM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Scintillation fluid and counter

Procedure:

  • Preparation of Pre-incubated this compound:

    • Prepare a working solution of this compound at the desired final concentration (e.g., 100 nM) in cell culture medium.

    • Aliquot the solution and incubate at 37°C for different time periods (e.g., 0, 6, 24, 48 hours).

  • Cell Plating: Seed hENT4-expressing cells in a 24-well plate and grow to confluence.

  • Adenosine Uptake Assay:

    • At the end of each pre-incubation time point, retrieve the corresponding this compound solution.

    • Wash the cells with pre-warmed assay buffer.

    • Add the pre-incubated this compound solution to the cells and incubate for 15 minutes at 37°C.

    • Add [³H]-Adenosine to a final concentration of 1 µM and incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

    • Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Compare the inhibition of [³H]-Adenosine uptake by the pre-incubated this compound solutions to that of a freshly prepared solution (0-hour time point).

    • A decrease in the inhibitory effect over time indicates degradation of the compound.

Visualizations

Signaling Pathway

hENT4_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine hENT4 hENT4 Transporter Adenosine_ext->hENT4 Transport Adenosine_int Adenosine hENT4->Adenosine_int Metabolism Metabolism (e.g., to AMP) Adenosine_int->Metabolism A2A_R A2A Receptor (Internalized) Adenosine_int->A2A_R Signaling hENT4_IN_1 This compound hENT4_IN_1->hENT4 Inhibition

Caption: hENT4-mediated adenosine transport and its inhibition by this compound.

Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Stock Prepare 10 mM this compound Stock Solution (DMSO) Prep_Work Dilute to 10 µM in Cell Culture Medium Prep_Stock->Prep_Work Incubate Incubate at 37°C, 5% CO2 Prep_Work->Incubate Timepoints Collect Samples at 0, 2, 6, 12, 24, 48, 72h Incubate->Timepoints Precipitate Protein Precipitation (Cold Acetonitrile) Timepoints->Precipitate Centrifuge Centrifuge (14,000 x g, 10 min) Precipitate->Centrifuge Analyze Analyze Supernatant by HPLC Centrifuge->Analyze Quantify Quantify Peak Area and Calculate % Remaining Analyze->Quantify

Caption: Workflow for assessing the stability of this compound in cell culture media.

Concluding Remarks

The stability of this compound in cell culture media is a crucial consideration for any in vitro research. The protocols and illustrative data provided in these application notes offer a framework for researchers to assess the stability of this potent and selective hENT4 inhibitor under their specific experimental conditions. By ensuring the integrity of the compound throughout the experiment, researchers can obtain more reliable and reproducible results, ultimately advancing our understanding of the role of hENT4 in health and disease.

References

hENT4-IN-1 Treatment Duration for Cell-based Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for determining the optimal treatment duration of hENT4-IN-1, a potent and selective inhibitor of the human Equilibrative Nucleoside Transporter 4 (hENT4), in various cell-based assays.

Introduction

The human Equilibrative Nucleoside Transporter 4 (hENT4), also known as PMAT, is a pH-dependent transporter crucial for the cellular uptake of adenosine and other nucleosides.[1][2] Its activity is optimal at acidic pH, a condition often found in tumor microenvironments and ischemic tissues.[1][3] this compound is a highly potent and selective inhibitor of hENT4 with an IC₅₀ of 74.4 nM.[4][5] Inhibition of hENT4 leads to an increase in extracellular adenosine, which can then activate adenosine receptors and modulate downstream signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation.[6][7] The appropriate treatment duration with this compound is critical for obtaining accurate and reproducible results in cell-based assays. This document provides a summary of recommended treatment times for various experimental setups and detailed protocols for key assays.

Data Presentation

The optimal treatment duration with this compound is assay-dependent. The following table summarizes typical treatment durations for common cell-based assays based on studies of ENT inhibitors.

Assay TypeObjectiveTypical this compound Concentration RangeTypical Treatment DurationKey Considerations
Nucleoside Uptake Assay To measure the direct inhibitory effect of this compound on hENT4 transport activity.1 nM - 10 µMPre-incubation: 5 - 60 minutes; Substrate incubation: 1 - 5 minutesShort incubation times are crucial to measure the initial rate of transport and avoid confounding effects of downstream signaling.
Cell Viability/Cytotoxicity Assay (e.g., MTT, MTS, CTG) To assess the long-term effects of hENT4 inhibition on cell survival and proliferation.100 nM - 50 µM24 - 72 hoursThe extended duration allows for the assessment of cumulative effects on cell health.
Signaling Pathway Analysis (e.g., cAMP measurement, Western Blot for p-CREB, p-ERK) To investigate the immediate and sustained effects of hENT4 inhibition on intracellular signaling cascades.100 nM - 10 µMShort-term (for rapid signaling events like cAMP): 2 minutes - 2 hours; Long-term (for changes in protein expression): 8 - 24 hoursTime-course experiments are recommended to capture both transient and sustained signaling events.
Apoptosis Assay (e.g., Caspase activity, Annexin V staining) To determine if hENT4 inhibition induces programmed cell death.1 µM - 20 µM24 - 48 hoursAllows sufficient time for the apoptotic cascade to be initiated and for markers to become detectable.
Gene Expression Analysis (e.g., qPCR, RNA-seq) To identify changes in gene transcription profiles following hENT4 inhibition.100 nM - 10 µM6 - 24 hoursThis duration is typically sufficient to observe significant changes in mRNA levels for target genes.

Mandatory Visualizations

hENT4 Signaling Pathway

hENT4 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Extracellular Adenosine Extracellular Adenosine hENT4 hENT4 Extracellular Adenosine->hENT4 transport AR Adenosine Receptors (A2A, A2B) Extracellular Adenosine->AR activates Intracellular Adenosine Intracellular Adenosine hENT4->Intracellular Adenosine This compound This compound This compound->hENT4 inhibits GPCR Gs AR->GPCR activates MAPK MAPK Pathway AR->MAPK activates AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates MAPK->Gene regulates Cellular Cellular Responses (Proliferation, Apoptosis, etc.) Gene->Cellular

Caption: hENT4 inhibition by this compound increases extracellular adenosine, activating Gs-coupled adenosine receptors and downstream cAMP/PKA and MAPK signaling pathways.

Experimental Workflow for Nucleoside Uptake Assay

Experimental Workflow A 1. Seed cells expressing hENT4 in a 96-well plate and culture overnight. B 2. Wash cells with transport buffer. A->B C 3. Pre-incubate cells with This compound or vehicle control (5-60 minutes). B->C D 4. Add radiolabeled adenosine ([3H]-adenosine) and incubate (1-5 minutes). C->D E 5. Terminate uptake by washing with ice-cold buffer. D->E F 6. Lyse cells. E->F G 7. Measure radioactivity using a scintillation counter. F->G H 8. Analyze data to determine IC50 of this compound. G->H

References

Application Notes and Protocols for Measuring hENT4 Activity with hENT4-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), is a unique transporter with a distinct pH-dependent activity and substrate specificity. Unlike other members of the ENT family, hENT4-mediated transport of its primary substrate, adenosine, is significantly enhanced under acidic conditions, a state often associated with pathological conditions such as ischemia and inflammation. This makes hENT4 a compelling therapeutic target. hENT4-IN-1 is a potent and selective inhibitor of hENT4, providing a valuable pharmacological tool for studying the transporter's function and for the development of novel therapeutics.

These application notes provide detailed protocols for the culture of hENT4-expressing cells and the execution of a radiolabeled nucleoside uptake assay to determine the inhibitory activity of this compound.

Data Presentation

Inhibitor Activity and Selectivity
CompoundTargetIC50 (nM)Selectivity vs. hENT1Selectivity vs. hENT2Reference
This compound (Compound 30)hENT474.4~80-fold~20-fold[1]
DipyridamolehENT42800--[1]
DipyridamolehENT1---[2]
DipyridamolehENT2---[2]

Table 1: Inhibitory potency and selectivity of this compound compared to the non-selective ENT inhibitor dipyridamole.

Mandatory Visualizations

hENT4_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine hENT4 hENT4 Adenosine_ext->hENT4 Uptake Adenosine_int Adenosine hENT4->Adenosine_int hENT4_IN_1 This compound hENT4_IN_1->hENT4 Inhibition ADK Adenosine Kinase (ADK) Adenosine_int->ADK Phosphorylation AMP AMP ADK->AMP Downstream Downstream Signaling (e.g., cAMP modulation, energy metabolism) AMP->Downstream

Caption: hENT4-mediated adenosine transport and inhibition by this compound.

Experimental_Workflow A 1. Cell Culture: Seed PK15-hENT4 cells in a 96-well plate B 2. Pre-incubation: Incubate cells with varying concentrations of this compound A->B C 3. Substrate Addition: Add [3H]adenosine to initiate uptake B->C D 4. Incubation: Allow uptake to proceed for a defined time C->D E 5. Termination & Washing: Stop the reaction and wash cells to remove extracellular substrate D->E F 6. Cell Lysis: Lyse cells to release intracellular contents E->F G 7. Scintillation Counting: Quantify intracellular [3H]adenosine F->G H 8. Data Analysis: Calculate % inhibition and determine IC50 G->H

Caption: Experimental workflow for the hENT4 inhibition assay.

Experimental Protocols

Cell Culture and Maintenance of PK15-hENT4 Cells

This protocol describes the routine culture and passaging of the porcine kidney epithelial cell line, PK15, stably expressing human ENT4 (PK15-hENT4).

Materials:

  • Complete Growth Medium:

    • Eagle's Minimum Essential Medium (EMEM)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin (P/S)

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA

  • PK15-hENT4 cells

  • T-75 cell culture flasks

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Thawing and Plating:

    • Rapidly thaw the cryovial of PK15-hENT4 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a 5% CO2 humidified incubator.

  • Routine Maintenance and Passaging:

    • Observe the cells daily under a microscope. Cells should be passaged when they reach 80-90% confluency.

    • Aspirate the old medium from the flask.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until the cells detach.

    • Add 8-10 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.

    • Return the flask to the incubator.

hENT4 Inhibition Assay using [³H]adenosine

This protocol details the measurement of hENT4-mediated adenosine uptake and its inhibition by this compound in a 96-well plate format.

Materials:

  • PK15-hENT4 cells

  • Complete Growth Medium

  • Transport Buffer (pH 6.0):

    • 120 mM NaCl

    • 20 mM MES (2-(N-morpholino)ethanesulfonic acid)

    • 3 mM K₂HPO₄

    • 10 mM Glucose

    • 1 mM MgCl₂

    • 1 mM CaCl₂

    • Adjust pH to 6.0 with NaOH

  • [³H]adenosine (specific activity ~20-40 Ci/mmol)

  • This compound

  • DMSO (for dissolving this compound)

  • Lysis Buffer: 1% SDS in water

  • Scintillation cocktail (e.g., MicroScint™-20)

  • 96-well cell culture plates (white, clear bottom for microscopy)

  • Microplate scintillation counter

Procedure:

  • Cell Plating:

    • Trypsinize and count PK15-hENT4 cells as described above.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate for 24-48 hours at 37°C in a 5% CO2 incubator, or until a confluent monolayer is formed.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • On the day of the experiment, perform serial dilutions of the this compound stock solution in Transport Buffer (pH 6.0) to achieve the desired final concentrations for the assay. A typical concentration range would be from 1 nM to 10 µM. Ensure the final DMSO concentration in the assay does not exceed 0.1%.

  • [³H]adenosine Uptake Assay:

    • Carefully aspirate the culture medium from the wells.

    • Wash the cell monolayers twice with 200 µL/well of pre-warmed Transport Buffer (pH 6.0).

    • Add 50 µL/well of Transport Buffer (pH 6.0) containing the different concentrations of this compound or vehicle (DMSO) for the control wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Prepare the substrate solution by diluting [³H]adenosine in Transport Buffer (pH 6.0) to a final concentration of 0.2 µM.

    • Initiate the uptake by adding 50 µL/well of the [³H]adenosine solution. This will result in a final volume of 100 µL/well.

    • Incubate the plate at room temperature for 2 minutes.

    • Terminate the transport by rapidly aspirating the solution and immediately washing the wells three times with 200 µL/well of ice-cold Transport Buffer (pH 6.0).

    • After the final wash, aspirate all the buffer completely.

  • Cell Lysis and Scintillation Counting:

    • Add 100 µL/well of Lysis Buffer (1% SDS) to each well.

    • Incubate the plate on a plate shaker for 20-30 minutes at room temperature to ensure complete cell lysis.

    • Add 150 µL/well of a suitable scintillation cocktail to each well.

    • Seal the plate and incubate in the dark for at least 1 hour before counting.

    • Measure the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are directly proportional to the amount of intracellular [³H]adenosine.

Data Analysis for IC50 Determination

1. Calculation of Percent Inhibition:

  • Total Uptake (Control): Average CPM from wells treated with vehicle (DMSO) only.

  • Non-specific Uptake (optional but recommended): Average CPM from wells treated with a high concentration of a non-selective inhibitor like dipyridamole (e.g., 100 µM) or from wells with non-transfected PK15 cells.

  • Specific Uptake (Control): Total Uptake - Non-specific Uptake.

  • Uptake with Inhibitor: CPM from wells treated with this compound.

  • Percent Inhibition (%) = [1 - (Uptake with Inhibitor - Non-specific Uptake) / (Specific Uptake)] x 100

2. IC50 Determination:

  • Plot the Percent Inhibition (%) on the Y-axis against the logarithm of the this compound concentration on the X-axis.

  • Use a non-linear regression analysis with a sigmoidal dose-response (variable slope) model to fit the data. This can be performed using software such as GraphPad Prism, SigmaPlot, or R.

  • The IC50 value is the concentration of this compound that produces 50% of the maximal inhibition.

Example Data and Calculation:

This compound (nM)log [Inhibitor]Average CPM% Inhibition
0 (Control)-150000
10145003.3
1011200020.0
501.7800046.7
1002550063.3
5002.7200086.7
10003150090.0
100004140090.7

Assuming a non-specific uptake of 1000 CPM.

By plotting this data and performing a non-linear regression, the IC50 value can be accurately determined.

References

Troubleshooting & Optimization

Technical Support Center: hENT4-IN-1 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing hENT4-IN-1, a representative potent and selective inhibitor of the human equilibrative nucleoside transporter 4 (hENT4).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during hENT4 inhibition experiments in a question-and-answer format.

Q1: Why am I observing low or no inhibition of adenosine uptake with this compound?

A1: Several factors can contribute to a lack of inhibitory effect. Consider the following possibilities and troubleshooting steps:

  • Incorrect pH of Assay Buffer: hENT4-mediated adenosine transport is highly pH-dependent, with optimal activity at an acidic pH (around 6.0). Transport is significantly reduced at neutral or alkaline pH.[1]

    • Solution: Ensure your assay buffer is freshly prepared and the pH is accurately adjusted to ~6.0. Verify the pH of the buffer immediately before use.

  • Low hENT4 Expression in Cells: The cell line used may not express sufficient levels of hENT4 for a robust adenosine uptake signal.

    • Solution: Use a cell line known to express hENT4, or a system with stable or transient overexpression of hENT4, such as PK15NTD cells transfected with an hENT4 expression vector.[1][2] Confirm hENT4 expression using techniques like Western blotting or qPCR.

  • Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to elicit a significant inhibitory effect.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for this compound. Refer to available IC50 data for guidance.

  • Inhibitor Degradation: Improper storage or handling of this compound can lead to its degradation.

    • Solution: Store the inhibitor according to the manufacturer's instructions, typically desiccated and protected from light at low temperatures. Prepare fresh working solutions for each experiment.

  • Presence of Other Transporters: If the cell line expresses other nucleoside transporters (e.g., hENT1, hENT2), they may contribute to adenosine uptake, masking the effect of a specific hENT4 inhibitor.

    • Solution: Use a nucleoside transporter-deficient cell line (like PK15NTD) as the background for hENT4 expression.[1][2]

Q2: I am seeing high variability between my experimental replicates. What could be the cause?

A2: High variability can stem from several sources in cell-based assays. Here are some common causes and solutions:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable transporter expression and substrate uptake.

    • Solution: Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding and visually inspect plates for even cell distribution.

  • Inaccurate Pipetting: Small volume errors during the addition of radiolabeled substrate or inhibitor can introduce significant variability.

    • Solution: Use calibrated pipettes and proper pipetting techniques. For very small volumes, consider preparing master mixes.

  • Fluctuations in Incubation Time or Temperature: Variations in incubation times for inhibitor pre-incubation or substrate uptake can affect the results.

    • Solution: Use a timer and a temperature-controlled incubator or water bath to ensure consistency across all samples.

  • Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can exhibit altered transporter function.

    • Solution: Use cells within a consistent and low passage number range. Regularly monitor cell viability and morphology.

Q3: My this compound shows inhibitory activity, but the IC50 value is much higher than expected.

A3: A rightward shift in the IC50 curve can indicate several issues:

  • High Substrate Concentration: Using a high concentration of the radiolabeled substrate (e.g., [3H]adenosine) can lead to competition with the inhibitor, resulting in an apparent decrease in potency.

    • Solution: Use a substrate concentration at or below the Km for adenosine transport by hENT4.

  • Non-Specific Binding: The inhibitor may bind to other proteins or plasticware, reducing its effective concentration.

    • Solution: Include a pre-incubation step with the inhibitor. Consider using low-binding plates and tubes.

  • Incorrect pH: As mentioned, hENT4 activity is pH-sensitive. An assay pH that is not optimal can affect inhibitor binding and potency.

    • Solution: Re-verify and optimize the pH of your assay buffer to ~6.0.[1]

Q4: Am I seeing off-target effects with my hENT4 inhibitor?

A4: While potent hENT4 inhibitors are designed for selectivity, off-target effects are possible, especially at higher concentrations.

  • Inhibition of Other ENTs: this compound may show some activity against other equilibrative nucleoside transporters like hENT1 and hENT2.

    • Solution: Test the inhibitor against cell lines selectively expressing other ENT isoforms to determine its selectivity profile. Compare the IC50 values for each transporter.[2]

  • General Cytotoxicity: At high concentrations, the compound may be causing cell death, which would also result in reduced substrate uptake.

    • Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay to rule out cytotoxicity at the concentrations used.

Quantitative Data Summary

The following tables summarize key quantitative data for a representative potent and selective hENT4 inhibitor, referred to here as Compound 30 , and compares its activity with the non-selective inhibitor Dipyridamole.

Table 1: Inhibitory Potency (IC50) of Nucleoside Transporter Inhibitors

CompoundhENT1 (nM)hENT2 (nM)hENT4 (nM)
Compound 30>10,0001,50074.4
Dipyridamole4003,0002,800

Data synthesized from a study on dipyridamole analogues.[2]

Table 2: Selectivity Profile of Compound 30

ComparisonSelectivity Ratio (IC50)
hENT1 vs. hENT4~134-fold
hENT2 vs. hENT4~20-fold

Selectivity is calculated as the ratio of IC50 values.

Detailed Experimental Protocols

Protocol 1: hENT4 Expression in PK15NTD Cells

This protocol describes the stable transfection of hENT4 into a nucleoside transporter-deficient cell line.

  • Cell Culture: Maintain PK15NTD cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.

  • Transfection:

    • Seed 5 x 10^5 PK15NTD cells per well in a 6-well plate the day before transfection.

    • On the day of transfection, prepare a mixture of an hENT4 expression vector (e.g., pCMV-hENT4) and a transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.

    • Add the transfection complex to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with complete growth medium.

  • Selection of Stable Clones:

    • 48 hours post-transfection, begin selection by adding G418 (or another appropriate selection antibiotic) to the growth medium at a pre-determined optimal concentration.

    • Replace the selection medium every 3-4 days.

    • After 2-3 weeks, visible colonies will form. Isolate individual colonies using cloning cylinders or by serial dilution.

  • Expansion and Validation:

    • Expand the isolated clones.

    • Validate hENT4 expression by Western blot analysis for the hENT4 protein or a tag, and confirm functional activity using a [3H]adenosine uptake assay (see Protocol 2).

Protocol 2: [3H]Adenosine Uptake Assay for hENT4 Inhibition

This protocol details the measurement of hENT4-mediated adenosine uptake and its inhibition.

  • Cell Seeding: Seed hENT4-expressing PK15NTD cells (and non-transfected PK15NTD cells as a control) into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Assay Preparation:

    • On the day of the assay, aspirate the growth medium and wash the cells twice with a sodium-free buffer (e.g., 120 mM choline chloride, 20 mM Tris-HCl, 3 mM K2HPO4, 10 mM glucose, 1 mM MgCl2, 1 mM CaCl2, pH 7.4).

    • Pre-incubate the cells with transport buffer (containing 120 mM NaCl) at pH 6.0 for 30 minutes at room temperature.

  • Inhibitor Incubation:

    • Prepare serial dilutions of this compound in the pH 6.0 transport buffer.

    • Aspirate the pre-incubation buffer and add the inhibitor solutions to the respective wells.

    • Incubate for 15 minutes at room temperature.

  • Substrate Uptake:

    • Prepare a solution of [3H]adenosine in the pH 6.0 transport buffer (final concentration typically 0.2-1 µM).

    • Add the [3H]adenosine solution to each well (without removing the inhibitor solution) and incubate for a short period (e.g., 2-15 minutes) at room temperature. The incubation time should be within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold stop buffer (e.g., sodium-free buffer).

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well and incubating for at least 30 minutes.

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the counts from the non-transfected control cells to determine hENT4-specific uptake.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

hENT4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine_ext->Adenosine_Receptor Binding & Activation hENT4 hENT4 Adenosine_ext->hENT4 Uptake (Acidic pH) Downstream Signaling Downstream Signaling Adenosine_Receptor->Downstream Signaling Adenosine_int Adenosine hENT4->Adenosine_int Metabolism Metabolism (e.g., to AMP) Adenosine_int->Metabolism hENT4_IN_1 This compound hENT4_IN_1->hENT4 Inhibition

Caption: hENT4-mediated adenosine uptake and its inhibition.

Experimental Workflow

hENT4_Inhibition_Workflow start Start cell_culture 1. Culture hENT4-expressing and control cells start->cell_culture seeding 2. Seed cells into 24-well plates cell_culture->seeding assay_prep 3. Wash and pre-incubate cells in assay buffer (pH 6.0) seeding->assay_prep inhibitor_incubation 5. Incubate cells with This compound assay_prep->inhibitor_incubation inhibitor_prep 4. Prepare serial dilutions of this compound inhibitor_prep->inhibitor_incubation substrate_addition 6. Add [3H]adenosine and incubate inhibitor_incubation->substrate_addition termination 7. Terminate uptake and wash cells substrate_addition->termination lysis 8. Lyse cells termination->lysis quantification 9. Measure radioactivity by scintillation counting lysis->quantification analysis 10. Calculate % inhibition and determine IC50 quantification->analysis end End analysis->end

Caption: Workflow for an hENT4 inhibition assay.

References

minimizing hENT4-IN-1 cytotoxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize hENT4-IN-1 cytotoxicity in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the human Equilibrative Nucleoside Transporter 4 (hENT4).[1][2] hENT4 is a transporter protein responsible for the pH-dependent transport of adenosine across cell membranes.[1] By inhibiting hENT4, this compound blocks this transport, leading to alterations in extracellular and intracellular adenosine levels.

Q2: Is this compound expected to be cytotoxic?

A2: At effective concentrations for hENT4 inhibition, this compound has been shown to have low cytotoxicity. In a study using PK15/hENT4 cells, 10 µM of a potent hENT4 inhibitor (referred to as Compound 30) was found to be significantly non-cytotoxic compared to the known cytotoxic agent camptothecin.[1] However, at higher concentrations or in sensitive cell lines, off-target effects or downstream consequences of hENT4 inhibition could potentially lead to cytotoxicity.

Q3: What are the potential mechanisms of this compound induced cytotoxicity?

A3: While this compound exhibits low on-target cytotoxicity, high concentrations or prolonged exposure may induce cell death through apoptosis. Inhibition of hENT4 alters adenosine signaling, which can, under certain conditions, trigger apoptotic pathways. This can involve the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.

Q4: How can I minimize the potential cytotoxicity of this compound in my experiments?

A4: To minimize cytotoxicity, it is crucial to:

  • Determine the optimal concentration: Use the lowest concentration of this compound that effectively inhibits hENT4 in your specific cell line. This can be determined by a dose-response curve for hENT4 inhibition.

  • Optimize incubation time: Limit the duration of exposure to the inhibitor to the minimum time required to achieve the desired biological effect.

  • Use appropriate controls: Always include vehicle-only controls to assess the baseline health of your cells and a positive control for cytotoxicity to validate your assay.

  • Monitor cell viability: Regularly assess cell viability throughout the experiment using one of the recommended assays.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background in cytotoxicity assay 1. Contamination of culture medium. 2. High cell density. 3. Reagent issues (e.g., precipitation).1. Use fresh, sterile medium and practice aseptic techniques. 2. Optimize cell seeding density. 3. Ensure reagents are properly dissolved and handled according to the manufacturer's protocol.
Inconsistent results between experiments 1. Variation in cell passage number or health. 2. Inconsistent inhibitor concentration or incubation time. 3. Pipetting errors.1. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. 2. Prepare fresh dilutions of the inhibitor for each experiment and adhere strictly to the incubation times. 3. Calibrate pipettes regularly and use proper pipetting techniques.
Unexpectedly high cytotoxicity 1. Off-target effects at high concentrations. 2. Cell line is particularly sensitive to adenosine signaling disruption. 3. Solvent toxicity (e.g., DMSO).1. Perform a dose-response experiment to find the optimal, non-toxic concentration. 2. Test a panel of different cell lines to identify a more robust model if possible. 3. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% DMSO).

Quantitative Data

Table 1: Cytotoxicity of a Potent hENT4 Inhibitor (Compound 30)

CompoundCell LineConcentration (µM)AssayResultReference
This compound (Compound 30)PK15/hENT410MTTSignificantly non-cytotoxic (p < 0.02 compared to camptothecin)[1]
Camptothecin (Positive Control)PK15/hENT410MTTCytotoxic[1]
DipyridamolePK15/hENT410MTTNon-cytotoxic[1]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from a study evaluating the cytotoxicity of a potent hENT4 inhibitor.[1]

Materials:

  • Cells of interest

  • 96-well plates

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.04N HCl in isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and appropriate controls (vehicle and a known cytotoxic agent).

  • Incubate for the desired exposure time (e.g., 24 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assessment using Caspase-3 Activity Assay

Materials:

  • Cells treated with this compound and controls

  • Caspase-3 colorimetric or fluorometric assay kit (e.g., based on DEVD-pNA or Ac-DEVD-AMC substrate)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Induce apoptosis in your target cells using a known inducer as a positive control, and treat other cells with this compound and a vehicle control.

  • After the treatment period, harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.

  • Add the caspase-3 substrate to the cell lysates in a 96-well plate.

  • Incubate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Quantify the fold-increase in caspase-3 activity relative to the vehicle control.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep 1. Cell Preparation cluster_treatment 2. Treatment cluster_assays 3. Cytotoxicity & Apoptosis Assays cluster_analysis 4. Data Analysis cell_culture Culture and seed cells in 96-well plate treatment Treat cells with this compound, vehicle, and positive control cell_culture->treatment viability_assay Cell Viability Assay (MTT, WST-1, or LDH) treatment->viability_assay apoptosis_assay Apoptosis Assay (Caspase Activity, Mitochondrial Potential) treatment->apoptosis_assay data_analysis Analyze absorbance/ fluorescence data viability_assay->data_analysis apoptosis_assay->data_analysis conclusion Determine cytotoxic potential and mechanism data_analysis->conclusion

Caption: Workflow for evaluating this compound cytotoxicity.

signaling_pathway Potential Signaling Pathway of this compound Induced Apoptosis hENT4_IN_1 This compound hENT4 hENT4 Transporter hENT4_IN_1->hENT4 inhibits adenosine_int Intracellular Adenosine hENT4->adenosine_int transports adenosine_ext Extracellular Adenosine adenosine_receptor Adenosine Receptor (e.g., A2B) adenosine_ext->adenosine_receptor activates p53 p53 adenosine_receptor->p53 signals to bcl2 Bcl-2 (Anti-apoptotic) Expression p53->bcl2 downregulates bax Bax (Pro-apoptotic) Expression p53->bax upregulates mitochondria Mitochondria bcl2->mitochondria inhibits release from bax->mitochondria translocates to cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-3) cytochrome_c->caspase_activation activates apoptosis Apoptosis caspase_activation->apoptosis executes

References

Technical Support Center: Improving Reproducibility of hENT4-IN-1 Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of assays involving the human equilibrative nucleoside transporter 4 (hENT4) inhibitor, hENT4-IN-1.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during this compound experiments, presented in a question-and-answer format.

Issue 1: High Background Signal in [³H]Adenosine Uptake Assay

  • Question: We are observing high radioactivity counts in our negative control wells (no cells or cells without hENT4 expression), leading to a low signal-to-noise ratio. What could be the cause and how can we fix it?

  • Answer: High background in a radiolabeled uptake assay can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

    • Inadequate Washing: Insufficient washing of the cells after incubation with [³H]adenosine is a primary cause. Ensure that the washing steps are performed rapidly and thoroughly with ice-cold assay buffer to remove all unbound radiolabel. Increase the number of wash cycles if necessary.

    • Filter Binding: The type of filter used to separate the cells from the assay medium can contribute to high background. Some filters have a high affinity for radiolabeled compounds. Presoaking the filters in the assay buffer or a buffer containing a high concentration of the unlabeled substrate (adenosine) can help to block non-specific binding sites.

    • Non-Specific Binding to Plasticware: Tissue culture plates and other plasticware can non-specifically bind [³H]adenosine. To mitigate this, consider using low-binding plates. You can also pre-coat the wells with a blocking agent like bovine serum albumin (BSA).

    • Contaminated Reagents: Ensure that all buffers and solutions are free from any radioactive contamination. Prepare fresh batches of all reagents if contamination is suspected.

    • Cell Health: Unhealthy or dying cells can have compromised membrane integrity, leading to increased passive diffusion of [³H]adenosine. Always ensure that the cells are healthy and viable before starting the assay.

Issue 2: Low Signal or No hENT4-Mediated Uptake

  • Question: We are not observing a significant difference in [³H]adenosine uptake between our hENT4-expressing cells and the parental (non-expressing) cell line. What are the possible reasons for this?

  • Answer: A lack of discernible hENT4-mediated transport can be due to several experimental variables. Consider the following troubleshooting steps:

    • Suboptimal pH: hENT4 is a pH-dependent transporter, with optimal adenosine transport occurring at an acidic pH, typically around 6.0.[1] Assays performed at neutral pH (7.4) will show significantly lower or no hENT4 activity.[1] Verify the pH of your assay buffer and adjust it to the optimal range for hENT4.

    • Low hENT4 Expression: The level of functional hENT4 protein at the plasma membrane might be insufficient. Verify the expression of hENT4 in your cell line using techniques like Western blotting or qPCR. If expression is low, you may need to re-select your stable cell line or consider a transient transfection system with a strong promoter.

    • Incorrect Substrate Concentration: While a higher substrate concentration might seem intuitive for a stronger signal, it can also saturate the transporter and increase non-specific uptake. Conversely, a very low concentration might not be sufficient for detection. It is crucial to determine the Michaelis-Menten constant (Km) for adenosine transport by hENT4 in your specific cell system to use an appropriate substrate concentration (typically at or below the Km value) for inhibition studies.

    • Short Incubation Time: The uptake of [³H]adenosine might be too low to detect with a very short incubation time. Optimize the incubation time to allow for sufficient uptake without reaching equilibrium. A time-course experiment is recommended to determine the linear range of uptake.

    • Cell Passage Number: Continuous passaging of cell lines can lead to phenotypic drift and loss of transporter expression.[2] Use cells with a low passage number and regularly re-authenticate your cell line.

Issue 3: Inconsistent IC50 Values for this compound

  • Question: We are getting variable IC50 values for this compound in our inhibition assays. What factors could be contributing to this inconsistency?

  • Answer: Inconsistent IC50 values are a common challenge in cell-based assays and can be attributed to several factors:

    • Cell Density: The number of cells seeded per well can significantly impact the apparent IC50 value. Higher cell densities can lead to an underestimation of potency (higher IC50). It is critical to maintain a consistent cell seeding density across all experiments.[3]

    • Compound Solubility and Stability: Ensure that this compound is fully dissolved in the assay buffer. Poor solubility can lead to inaccurate concentrations and variable results. Also, assess the stability of the compound in your assay medium over the incubation period.

    • Assay Incubation Time: The pre-incubation time with the inhibitor and the subsequent incubation time with the radiolabeled substrate can influence the IC50 value. These timings should be kept consistent across all experiments.

    • Data Analysis Method: The method used to calculate the IC50 value from the dose-response curve can introduce variability. Use a consistent non-linear regression model to fit the data and derive the IC50.[4]

    • Reagent Variability: Batch-to-batch variation in serum, media, or other reagents can affect cell physiology and, consequently, the IC50 values.[5]

    • Pipetting Accuracy: Inaccurate pipetting, especially when preparing serial dilutions of the inhibitor, is a major source of error. Calibrate your pipettes regularly and use appropriate techniques to ensure accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of hENT4?

A1: hENT4, also known as plasma membrane monoamine transporter (PMAT), is a bidirectional, facilitative transporter. It mediates the transport of adenosine and various monoamines across the cell membrane. A key characteristic of hENT4-mediated adenosine transport is its pH dependence, with optimal activity in acidic conditions (around pH 6.0).[1][6] Under physiological conditions (pH 7.4), its affinity for adenosine is significantly lower.[1]

Q2: Why is the choice of cell line important for hENT4 assays?

A2: The choice of cell line is critical for obtaining reliable and reproducible data. The ideal cell line should have low to no endogenous expression of other nucleoside transporters to minimize background transport activity. The PK15NTD (porcine kidney, nucleoside transporter-deficient) cell line is a commonly used and suitable host for the stable expression of recombinant hENT4, as it lacks endogenous nucleoside transport activity.[1][7]

Q3: What are the recommended controls for an this compound inhibition assay?

A3: To ensure the validity of your results, the following controls are essential:

  • Negative Control (Vehicle): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control represents 0% inhibition.

  • Positive Control Inhibitor: A known inhibitor of hENT4, such as dipyridamole, should be used to confirm that the assay is responsive to inhibition.

  • Parental Cell Line Control: The parental cell line (e.g., PK15NTD) that does not express hENT4 should be run in parallel to determine the level of non-hENT4-mediated uptake.

  • No-Cell Control: Wells containing only the assay medium and [³H]adenosine to measure the background radioactivity.

Q4: How should I prepare and store this compound?

A4: this compound should be dissolved in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C. Before use, thaw the aliquot and prepare fresh dilutions in the assay buffer. It is important to ensure that the final concentration of the solvent in the assay does not exceed a level that affects cell viability or transporter activity (typically ≤ 0.5%).

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound and Other ENT Inhibitors

InhibitorhENT1 IC50 (nM)hENT2 IC50 (nM)hENT4 IC50 (nM)Reference
This compound (Compound 30) ~6000~150074.4 [4][5]
Dipyridamole4862002800[4][5]
NBMPR (Nitrobenzylmercaptopurine ribonucleoside)0.4 - 82800Moderate inhibitor[5]
Dilazep19134000-[5]

Note: IC50 values can vary depending on the experimental conditions and cell lines used.

Experimental Protocols

1. PK15-NTD Cell Culture and Transfection for hENT4 Expression

  • Cell Culture:

    • Culture PK15-NTD cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • Transfection (for stable expression of hENT4):

    • Clone the full-length human SLC29A4 (hENT4) cDNA into a suitable mammalian expression vector (e.g., pcDNA3.1).

    • On the day before transfection, seed PK15-NTD cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.

    • Transfect the cells with the hENT4 expression vector using a commercial lipid-based transfection reagent according to the manufacturer's protocol.

    • 48 hours post-transfection, begin selection by adding a selection antibiotic (e.g., G418) to the culture medium at a pre-determined optimal concentration.

    • Replace the selection medium every 3-4 days.

    • After 2-3 weeks, pick individual resistant colonies and expand them.

    • Screen the expanded clones for hENT4 expression and function using Western blotting and a [³H]adenosine uptake assay.

2. [³H]Adenosine Uptake Inhibition Assay with this compound

  • Cell Seeding: Seed hENT4-expressing PK15-NTD cells (PK15-hENT4) and parental PK15-NTD cells into a 24-well or 96-well plate at a predetermined optimal density. Allow the cells to adhere and grow for 24-48 hours.

  • Preparation of Assay Buffer: Prepare a sodium-free transport buffer (e.g., containing choline chloride) and adjust the pH to 6.0.

  • Washing: On the day of the assay, aspirate the culture medium and wash the cells twice with the pre-warmed assay buffer (pH 6.0).

  • Inhibitor Pre-incubation: Add the assay buffer containing various concentrations of this compound or control compounds (vehicle, positive control) to the wells. Incubate for 15-30 minutes at room temperature.

  • Initiation of Uptake: Add the assay buffer containing [³H]adenosine (at a concentration around the Km value) to each well to initiate the uptake.

  • Incubation: Incubate the plate for a predetermined time (within the linear range of uptake, e.g., 2-15 minutes) at room temperature.

  • Termination of Uptake: Rapidly aspirate the radioactive solution and immediately wash the cells three to five times with ice-cold assay buffer to stop the uptake and remove unbound radioactivity.

  • Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the counts from the no-cell control wells from all other wells.

    • Normalize the data to the protein concentration in each well, if necessary.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

hENT4_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH ~6.0) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine hENT4 hENT4 (SLC29A4) Adenosine_ext->hENT4 Transport hENT4_IN_1 This compound hENT4_IN_1->hENT4 Inhibition Adenosine_int Adenosine hENT4->Adenosine_int Metabolism Metabolism (e.g., to AMP, ADP, ATP) Adenosine_int->Metabolism

Caption: hENT4-mediated adenosine transport and its inhibition by this compound.

experimental_workflow cluster_prep Cell Preparation cluster_assay [3H]Adenosine Uptake Inhibition Assay cluster_analysis Data Analysis seed_cells Seed PK15-hENT4 and PK15-NTD cells culture Culture for 24-48h seed_cells->culture wash1 Wash cells with assay buffer (pH 6.0) culture->wash1 preincubate Pre-incubate with This compound or controls wash1->preincubate add_substrate Add [3H]Adenosine preincubate->add_substrate incubate Incubate (2-15 min) add_substrate->incubate wash2 Stop uptake & wash with ice-cold buffer incubate->wash2 lyse Lyse cells wash2->lyse scintillation Scintillation Counting lyse->scintillation calculate Calculate % Inhibition scintillation->calculate plot Generate Dose-Response Curve calculate->plot ic50 Determine IC50 plot->ic50

Caption: Workflow for the this compound [³H]Adenosine Uptake Inhibition Assay.

References

hENT4-IN-1 Inhibitor: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the hENT4-IN-1 inhibitor. The information is tailored for scientists and drug development professionals investigating the impact of pH on the inhibitor's activity.

Frequently Asked Questions (FAQs)

Q1: What is hENT4, and why is its activity pH-dependent?

A1: The human equilibrative nucleoside transporter 4 (hENT4), a member of the SLC29 transporter family, facilitates the transport of nucleosides like adenosine across cell membranes.[1] A unique characteristic of hENT4 is its pH-dependent activity. It functions optimally under acidic conditions, with maximal transport activity observed between pH 5.5 and 6.5.[2][3] At neutral physiological pH (7.4), its adenosine transport activity is minimal or absent.[4] This pH sensitivity is a conserved feature among the closely related hENT3 and hENT4 transporters and is linked to their primary locations and physiological roles, such as in acidic intracellular compartments or ischemic tissues where extracellular pH drops.[3][5]

Q2: What is this compound, and how does it work?

A2: this compound is a potent and selective inhibitor of the hENT4 transporter, with a reported IC₅₀ of 74.4 nM.[6][7] It belongs to a series of dipyridamole analogs and functions by blocking the transport of substrates like adenosine through the hENT4 channel.[7][8] Because hENT4's transport activity is required to measure inhibition, the inhibitory effect of this compound is most effectively assessed at an acidic pH where the transporter is active.[8]

Q3: Why is my this compound inhibitor showing low efficacy at physiological pH (7.4)?

A3: This is an expected result. The target protein, hENT4, exhibits little to no adenosine transport activity at a neutral pH of 7.4.[4] Since the inhibitor's efficacy is measured by its ability to block transport, you will observe minimal inhibitory effect when the transporter itself is inactive. Experiments to determine the potency (e.g., IC₅₀) of hENT4 inhibitors must be conducted at an optimal acidic pH for the transporter, typically around pH 6.0.[8]

Q4: What is the recommended pH for conducting an this compound inhibition assay?

A4: The recommended pH for an hENT4 inhibition assay is between 5.5 and 6.5. The literature frequently cites pH 6.0 as the standard for these experiments, as it provides a robust transport signal for accurate measurement of inhibition.[8]

Troubleshooting Guide

Issue 1: High variability in IC₅₀ values for this compound.

  • Possible Cause 1: Inconsistent pH. Small fluctuations in the assay buffer pH can significantly alter hENT4 activity, leading to inconsistent inhibition data.

    • Solution: Prepare fresh assay buffers for each experiment and verify the pH with a calibrated meter just before use. Ensure all solutions (inhibitor dilutions, substrate solutions) are made in or adjusted to the correct pH.

  • Possible Cause 2: Inhibitor Stability. The stability of this compound may be pH-dependent.

    • Solution: Consult the manufacturer's data sheet for information on the inhibitor's stability at different pH values. If this information is unavailable, consider performing a control experiment to assess the inhibitor's stability in your assay buffer over the time course of the experiment.

  • Possible Cause 3: Cell Health. Unhealthy or inconsistent cell monolayers can lead to variable transporter expression and function.

    • Solution: Ensure consistent cell seeding densities and monitor cell health and confluence prior to the assay. Use cells within a consistent passage number range.

Issue 2: No observable inhibition by this compound, even at acidic pH.

  • Possible Cause 1: Low hENT4 Expression. The cell line used may not express sufficient levels of functional hENT4 at the plasma membrane.

    • Solution: Verify hENT4 expression using techniques like Western Blot or qPCR. Use a cell line known to stably express hENT4, such as PK15NTD cells transfected with the hENT4 gene.[7][8]

  • Possible Cause 2: Incorrect Substrate. hENT4 is selective for adenosine.[2] While it can transport some other molecules, using a non-optimal substrate will result in a low transport signal.

    • Solution: Use radiolabeled adenosine or a suitable analog like 2-chloroadenosine to measure transport.[9] Confirm that the substrate concentration is appropriate for the transporter's Kₘ at the assay pH.[4]

  • Possible Cause 3: Degraded Inhibitor. The inhibitor may have degraded due to improper storage.

    • Solution: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C.[6] Prepare fresh dilutions from a stock solution for each experiment.

Quantitative Data Summary

Table 1: pH Dependence of hENT4 Adenosine Transport Activity

pHRelative Adenosine Transport ActivityReference(s)
5.5High / Optimal[2][3]
6.0High / Optimal[5][8]
6.5High[3]
7.0Low[2]
7.4-7.5Minimal / Absent[2][4][8]
8.0Minimal / Absent[8]

Table 2: Inhibitor Potency against Equilibrative Nucleoside Transporters (ENTs)

InhibitorTargetAssay pHIC₅₀ (nM)Reference(s)
This compound hENT46.074.4[6][7][8]
DipyridamolehENT46.02,800[7][8]
DipyridamolehENT17.4Kᵢ: 48[8]
DipyridamolehENT27.4Kᵢ: 6,200[8]
DilazephENT45.5Partial (~70% at 1µM)[2]
NBMPRhENT45.5Ineffective at 1µM[2]
NBMPRhENT17.40.4 - 8[8]

Note: this compound is referred to as "Compound 30" in the primary literature.[7][8]

Experimental Protocols

Protocol: hENT4 Inhibition Assay Using Radiolabeled Substrate

This protocol is adapted from methodologies described for testing dipyridamole analogs on stably expressed hENT4.[8]

1. Cell Culture:

  • Culture PK15NTD cells stably expressing hENT4 (PK15/hENT4) in appropriate growth medium supplemented with a selection agent (e.g., G418).
  • Seed cells in 24-well plates and grow to ~95% confluence.

2. Preparation of Buffers and Solutions:

  • Transport Buffer (pH 6.0): Prepare a sodium-free buffer (e.g., 120 mM choline chloride, 20 mM Tris-HCl, 3 mM K₂HPO₄, 10 mM Glucose, 1 mM MgCl₂, 1 mM CaCl₂) and adjust the pH to 6.0.
  • Inhibitor Stock: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO).
  • Inhibitor Dilutions: Serially dilute the this compound stock solution to various concentrations in the pH 6.0 Transport Buffer.
  • Substrate Solution: Prepare a solution of [³H]adenosine (e.g., 0.2 µM) in the pH 6.0 Transport Buffer.

3. Inhibition Assay:

  • Wash the cell monolayers twice with Transport Buffer (pH 6.0).
  • Add the prepared inhibitor dilutions to the corresponding wells. Include a vehicle control (buffer with DMSO) and a positive control (e.g., a known inhibitor like dipyridamole).
  • Incubate the plates for 15 minutes at room temperature.
  • Add the [³H]adenosine substrate solution to each well to initiate uptake.
  • Incubate for a short, defined period (e.g., 2 minutes) to measure the initial rate of transport.
  • Terminate the uptake by rapidly washing the cells three times with ice-cold Transport Buffer.

4. Measurement and Data Analysis:

  • Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).
  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Visualizations

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis p1 Culture hENT4- expressing cells p2 Prepare acidic (pH 6.0) buffers p1->p2 p3 Prepare inhibitor & substrate solutions p2->p3 a1 Pre-incubate cells with inhibitor (15 min) p3->a1 Transfer solutions to cell plate a2 Add [3H]adenosine to initiate uptake (2 min) a1->a2 a3 Terminate uptake with ice-cold buffer wash a2->a3 d1 Lyse cells & measure radioactivity a3->d1 Proceed to quantification d2 Calculate % inhibition vs. control d1->d2 d3 Plot dose-response curve & find IC50 d2->d3

Caption: Workflow for a pH-dependent hENT4 inhibition assay.

G ph Low Extracellular pH (e.g., 6.0) hent4 hENT4 Transporter ph->hent4 Activates activity Increased Adenosine Transport Activity hent4->activity no_activity Minimal Transport Activity hent4->no_activity inhibition Effective Inhibition of Transport inhibitor This compound inhibitor->activity Blocks neutral_ph Neutral pH (7.4) neutral_ph->hent4 Leads to

Caption: Relationship between pH, hENT4 activity, and inhibition.

G ischemia Ischemic Conditions acidosis Extracellular Acidosis (Low pH) ischemia->acidosis hent4 hENT4 Transporter (on cell membrane) acidosis->hent4 Activates adenosine_out Extracellular Adenosine adenosine_out->hent4 Substrate adenosine_in Intracellular Adenosine hent4->adenosine_in Transports signaling Purinergic Signaling adenosine_in->signaling inhibitor This compound inhibitor->hent4 Blocks

Caption: hENT4's role in adenosine transport under acidic conditions.

References

optimizing incubation time for hENT4-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of hENT4-IN-1, a potent and selective inhibitor of the human equilibrative nucleoside transporter 4 (hENT4). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this compound in your research.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments involving this compound, with a focus on optimizing incubation time.

Problem Potential Cause Suggested Solution
Low or no inhibition of hENT4 activity Insufficient incubation time: The inhibitor may not have had enough time to bind to the transporter.Increase the pre-incubation time with this compound. Start with the recommended 15 minutes and increase in increments (e.g., 30, 45, 60 minutes) to determine the optimal time for your specific cell system and experimental conditions.
Inhibitor degradation: Prolonged incubation at physiological temperatures might lead to degradation of this compound.While this compound is generally stable, consider conducting a time-course experiment to assess its stability under your specific experimental conditions if prolonged incubations are necessary.
Incorrect pH of the buffer: hENT4 activity is pH-sensitive, with optimal activity at a slightly acidic pH (around 6.0).[1]Ensure your transport buffer is at the optimal pH for hENT4 activity to allow for effective inhibition.
High variability between replicate wells Inconsistent incubation times: Minor variations in the timing of inhibitor and substrate addition can lead to significant differences in uptake.Use a multichannel pipette for simultaneous addition of solutions. For critical experiments, consider a staggered start and stop protocol to ensure uniform incubation times for all wells.
Cell monolayer disruption: Physical disturbance of the cells during media changes or solution additions.Handle cell plates gently. When adding or aspirating solutions, pipette against the side of the well to minimize disruption of the cell monolayer.
Unexpected off-target effects Prolonged high-concentration incubation: Long incubation times with high concentrations of any compound can lead to non-specific effects.If off-target effects are suspected, reduce the incubation time to the minimum required for effective inhibition. Also, consider performing a dose-response curve with shorter incubation times.
Interaction with other transporters: While this compound is selective, very high concentrations and long incubations could potentially affect other transporters.[1][2]Refer to selectivity data and consider using lower, more specific concentrations of the inhibitor. If necessary, test for effects on other relevant transporters (e.g., hENT1, hENT2).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in a typical inhibition assay?

A1: Based on published protocols, a 15-minute pre-incubation with this compound at the desired concentration before the addition of the substrate is a good starting point.[1] This is followed by a short incubation (e.g., 2 minutes) with the radiolabeled substrate (like [3H]adenosine).[1]

Q2: How do I determine the optimal incubation time for my specific cell line?

A2: To determine the optimal incubation time, you should perform a time-course experiment. Pre-incubate your cells with a fixed concentration of this compound for varying durations (e.g., 5, 15, 30, 45, 60 minutes) before adding the substrate. The optimal time is the shortest duration that yields the maximum and most consistent inhibition.

Q3: Can the incubation time with the substrate affect the results?

A3: Yes. The substrate uptake should be measured during the initial linear phase of transport. A short incubation time (e.g., 1-5 minutes) is generally recommended to ensure you are measuring the initial rate of uptake.[1][3] You should perform a time-course experiment for substrate uptake in the absence of the inhibitor to determine the linear range for your specific experimental setup.

Q4: Does the incubation temperature matter?

A4: Yes, transport processes are temperature-dependent. Experiments are typically conducted at room temperature (around 20-25°C) or at 37°C.[4] Whichever temperature you choose, it is crucial to maintain consistency across all experiments for reproducible results.

Q5: Should I be concerned about the stability of this compound in my assay buffer during incubation?

A5: this compound is a stable compound. However, for incubations longer than one hour at 37°C, it is good practice to confirm its stability under your specific conditions. This can be done by pre-incubating the inhibitor in the assay buffer for the maximum planned duration, and then testing its inhibitory activity.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Culture: Plate cells stably expressing hENT4 (e.g., PK15/hENT4 cells) in a suitable multi-well plate and grow to confluence.[1]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the transport buffer (e.g., sodium-free buffer at pH 6.0).[1]

    • Prepare a solution of radiolabeled substrate (e.g., 0.2 µM [3H]adenosine) in the transport buffer.[1]

  • Inhibition Assay:

    • Wash the cells twice with the transport buffer.

    • Add the different concentrations of this compound to the wells and pre-incubate for 15 minutes at room temperature.[1]

    • Add the radiolabeled substrate solution to all wells and incubate for 2 minutes at room temperature.[1]

    • Stop the uptake by rapidly washing the cells three times with ice-cold transport buffer.

  • Quantification:

    • Lyse the cells with a suitable lysis buffer.

    • Measure the radioactivity in the cell lysates using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Protocol 2: Optimizing Pre-incubation Time

This protocol helps determine the optimal pre-incubation time for this compound.

  • Cell Culture: Follow the same procedure as in Protocol 1.

  • Preparation of Solutions:

    • Prepare a fixed concentration of this compound (e.g., at its approximate IC50 or a concentration known to give significant inhibition).

    • Prepare the radiolabeled substrate solution as in Protocol 1.

  • Time-Course Assay:

    • Wash the cells twice with the transport buffer.

    • Add the this compound solution to different sets of wells at staggered time points (e.g., 60, 45, 30, 15, 5, and 0 minutes) before the addition of the substrate.

    • At time 0, add the radiolabeled substrate to all wells simultaneously and incubate for 2 minutes.

    • Stop the reaction and quantify the uptake as described in Protocol 1.

  • Data Analysis:

    • Plot the percentage of inhibition against the pre-incubation time. The optimal pre-incubation time is the shortest time that results in a stable and maximal inhibitory effect.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

hENT4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate hENT4-expressing cells wash_cells_1 Wash cells plate_cells->wash_cells_1 prepare_inhibitor Prepare this compound dilutions pre_incubate Pre-incubate with this compound (e.g., 15 min) prepare_inhibitor->pre_incubate prepare_substrate Prepare radiolabeled substrate add_substrate Add substrate (e.g., 2 min incubation) prepare_substrate->add_substrate wash_cells_1->pre_incubate pre_incubate->add_substrate stop_reaction Stop reaction (wash with cold buffer) add_substrate->stop_reaction lyse_cells Lyse cells stop_reaction->lyse_cells measure_radioactivity Measure radioactivity lyse_cells->measure_radioactivity calculate_inhibition Calculate % inhibition measure_radioactivity->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

hENT4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine hENT4 hENT4 Transporter Adenosine_ext->hENT4 Transport hENT4_IN_1 This compound hENT4_IN_1->hENT4 Inhibition Adenosine_int Adenosine hENT4->Adenosine_int Metabolism Metabolism / Signaling Adenosine_int->Metabolism

Caption: Inhibition of adenosine transport by this compound.

References

hENT4-IN-1 stability and degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and potential degradation of hENT4-IN-1 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years, or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[1][2]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in DMSO at concentrations of ≥ 125 mg/mL (247.67 mM).[1] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product.[1]

Q3: My this compound solution appears to have precipitated. What should I do?

A3: Precipitation can occur if the solubility limit is exceeded or if the solution has been stored improperly. Gently warm the solution and use sonication to aid dissolution. If precipitation persists, it may be necessary to prepare a fresh stock solution, ensuring the use of anhydrous DMSO.

Q4: I am observing lower than expected potency of this compound in my cell-based assay. What could be the cause?

A4: Several factors could contribute to reduced potency. These include:

  • Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.

  • Instability in Assay Media: The compound may have limited stability in your specific cell culture medium. Consider reducing the incubation time or performing a stability test of the compound in the media.

  • Low hENT4 Expression: The cell line used may have low or variable expression of the hENT4 transporter. Verify hENT4 expression levels.

  • Assay Conditions: hENT4-mediated transport is pH-dependent, with optimal activity at an acidic pH (around 6.0).[3][4] Ensure your assay buffer is at the optimal pH.

  • Cell Viability Issues: The observed effect might be due to compound-induced cytotoxicity rather than specific inhibition of hENT4. Perform a cell viability assay (e.g., MTT assay) in parallel.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent IC50 values between experiments 1. This compound solution degradation: Repeated freeze-thaw cycles or improper storage. 2. Variability in cell passage number: hENT4 expression may change with cell passage. 3. Inconsistent assay conditions: Minor variations in pH, incubation time, or cell density.1. Prepare fresh aliquots of this compound from a new powder stock. 2. Use cells within a defined passage number range for all experiments. 3. Strictly adhere to the standardized assay protocol.
High background signal in transport assay 1. Non-specific binding of radiolabeled substrate: The substrate may bind to the cell surface or plasticware. 2. Endogenous transporter activity: The cell line may express other nucleoside transporters.1. Include appropriate controls, such as incubation with a known inhibitor (e.g., dipyridamole) to determine specific uptake. 2. Use a cell line with low endogenous transporter activity or a knockout cell line if available.
This compound shows no activity 1. Incorrect compound: Verify the identity and purity of the compound. 2. Inactive compound: The compound may have degraded completely. 3. Suboptimal assay pH: hENT4 activity is highly pH-sensitive.[3][4]1. Confirm the compound's identity via analytical methods (e.g., LC-MS). 2. Obtain a fresh batch of the inhibitor. 3. Optimize the pH of the transport buffer (optimal around pH 6.0).[3][4]
Precipitation of this compound in aqueous assay buffer Low aqueous solubility: The final concentration of DMSO in the assay may be too low to maintain solubility.Ensure the final DMSO concentration in the assay is sufficient to keep the compound in solution, typically ≤1%. If solubility is still an issue, a formulation study may be needed.

Quantitative Data Summary

Table 1: this compound Storage Stability

Form Storage Temperature Duration
Powder-20°C3 years[1]
Powder4°C2 years[1]
In Solvent (e.g., DMSO)-80°C6 months[1][2]
In Solvent (e.g., DMSO)-20°C1 month[1][2]

Table 2: this compound Solubility

Solvent Solubility
DMSO≥ 125 mg/mL (247.67 mM)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used if necessary.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]

Protocol 2: In Vitro hENT4 Inhibition Assay (Radiolabeled Substrate Uptake)

This protocol is adapted from studies on hENT4 inhibitors.[3]

  • Cell Culture: Culture cells stably expressing hENT4 (e.g., PK15/hENT4 cells) in appropriate growth medium.[3]

  • Cell Plating: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Assay Buffer: Prepare a transport buffer with a pH of 6.0.[3] A typical buffer may contain choline chloride, Tris-HCl, K2HPO4, glucose, MgCl2, and CaCl2.[3]

  • Compound Incubation:

    • Wash the cells twice with the transport buffer.

    • Add transport buffer containing various concentrations of this compound or vehicle control (e.g., DMSO) to the wells.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature.[3]

  • Substrate Uptake:

    • Add the radiolabeled substrate (e.g., [3H]adenosine) to each well at a final concentration below its Km value.

    • Incubate for a short period (e.g., 2 minutes) to measure the initial rate of uptake.[3]

  • Termination of Uptake:

    • Rapidly aspirate the incubation mixture.

    • Wash the cells three times with ice-cold PBS to remove extracellular radiolabel.[3]

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells with a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Start prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock prep_cells Plate hENT4-expressing cells start->prep_cells add_inhibitor Pre-incubate with This compound prep_stock->add_inhibitor wash_cells Wash cells with assay buffer (pH 6.0) prep_cells->wash_cells wash_cells->add_inhibitor add_substrate Add radiolabeled substrate add_inhibitor->add_substrate incubate Incubate for uptake add_substrate->incubate terminate Terminate uptake (wash with cold PBS) incubate->terminate lyse Lyse cells terminate->lyse measure Measure radioactivity lyse->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for this compound in vitro inhibition assay.

degradation_pathway cluster_compound This compound (Pyrimidopyrimidine derivative) cluster_factors Potential Degradation Factors in Experiments cluster_products Potential Degradation Products cluster_outcome Experimental Outcome hent4_in_1 This compound hydrolysis Hydrolysis (pH extremes in media) hent4_in_1->hydrolysis oxidation Oxidation (exposure to air/light) hent4_in_1->oxidation enzymatic Enzymatic Degradation (cellular enzymes) hent4_in_1->enzymatic photodegradation Photodegradation (light exposure) hent4_in_1->photodegradation hydrolyzed Hydrolyzed Products hydrolysis->hydrolyzed oxidized Oxidized Products oxidation->oxidized metabolites Metabolites enzymatic->metabolites photoisomers Photoisomers/Degradants photodegradation->photoisomers loss_of_activity Loss of Biological Activity hydrolyzed->loss_of_activity oxidized->loss_of_activity metabolites->loss_of_activity photoisomers->loss_of_activity

Caption: Potential degradation pathways for this compound.

troubleshooting_logic cluster_checks Initial Checks cluster_investigation Further Investigation cluster_solutions Solutions start Experiment Yields Unexpected Results check_storage This compound Storage Conditions Correct? start->check_storage check_solution Stock Solution Freshly Prepared/Aliquoted? check_storage->check_solution Yes new_compound Use Fresh This compound check_storage->new_compound No check_protocol Assay Protocol Followed Correctly? check_solution->check_protocol Yes check_solution->new_compound No test_stability Test this compound Stability in Assay Medium check_protocol->test_stability Yes optimize_protocol Optimize Assay Protocol check_protocol->optimize_protocol No verify_cells Verify hENT4 Expression in Cells test_stability->verify_cells test_stability->optimize_protocol Unstable check_ph Confirm Assay Buffer pH (Optimal ~6.0) verify_cells->check_ph new_cells Use Lower Passage or New Cell Stock verify_cells->new_cells Low/No Expression run_viability Run Cell Viability Assay check_ph->run_viability adjust_ph Adjust Buffer pH check_ph->adjust_ph Suboptimal modify_concentration Modify this compound Concentration run_viability->modify_concentration Toxic

Caption: Troubleshooting logic for this compound experiments.

References

hENT4-IN-1 interference with fluorescent probes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hENT4-IN-1. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using this potent and selective human Equilibrative Nucleoside Transporter 4 (hENT4) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the human Equilibrative Nucleoside Transporter 4 (hENT4), also known as the Plasma Membrane Monoamine Transporter (PMAT) or Solute Carrier Family 29 Member 4 (SLC29A4).[1][2] It is a dipyridamole analog.[1][3] Its primary action is to block the transport activity of hENT4. hENT4 is responsible for the transport of monoamines (such as serotonin and dopamine) and, under acidic conditions (pH 5.5-6.5), the nucleoside adenosine.[3] By inhibiting hENT4, this compound can modulate the extracellular concentrations of these key signaling molecules.

Q2: My fluorescent signal disappeared or was significantly reduced after applying this compound. Is this expected?

A2: This may be the expected outcome of your experiment. If you are using a fluorescent probe that is a substrate for hENT4 (e.g., a fluorescent monoamine analog), this compound will block its uptake into the cells, leading to a decrease in intracellular fluorescence. This is the intended "on-target" effect of the inhibitor. Always run a control experiment to confirm that your fluorescent probe is indeed a substrate for hENT4.

Q3: I am not studying hENT4, but I see unexpected changes in my fluorescence assay when using this compound. Why?

A3: This could be due to several reasons:

  • Off-Target Effects: this compound may be inhibiting other transporters you are studying, such as the Serotonin Transporter (SERT), Dopamine Transporter (DAT), or Norepinephrine Transporter (NET), for which many fluorescent probes are designed.

  • Intrinsic Fluorescence: this compound is a dipyridamole analog, and dipyridamole itself is fluorescent.[4][5][6][7] this compound may possess its own fluorescent properties that interfere with your assay's specific wavelengths.

  • Non-specific Interactions: The inhibitor might be quenching the fluorescence of your probe or interacting with other cellular components that affect the fluorescent signal.

Q4: Does this compound have its own fluorescence?

Troubleshooting Guide

This guide is designed to help you diagnose and resolve issues related to unexpected fluorescence when using this compound.

Problem 1: Unexpected Increase in Fluorescence Signal
Possible Cause Recommended Action & Experimental Protocol
Intrinsic Fluorescence of this compound Protocol: Prepare a sample containing only your assay buffer and this compound at the final experimental concentration. Measure the fluorescence using the same filter set/wavelengths as your main experiment. Solution: If significant fluorescence is detected, consider (1) subtracting this background signal from your experimental wells, (2) using a different fluorescent probe with a non-overlapping spectrum, or (3) reducing the concentration of this compound if experimentally feasible.
Displacement of a Quenched Probe Hypothesis: You may be using a fluorescent probe that is quenched upon binding to its target, and this compound displaces it, causing an increase in fluorescence. Protocol: Perform a binding assay. Incubate the target (e.g., cells expressing the transporter of interest) with the fluorescent probe. Add increasing concentrations of this compound and measure the fluorescence signal. A dose-dependent increase would support this hypothesis.
Problem 2: Unexpected Decrease in Fluorescence Signal (in a non-hENT4 system)
Possible Cause Recommended Action & Experimental Protocol
Off-Target Inhibition Hypothesis: this compound is inhibiting the transporter you are studying (e.g., SERT, DAT, or NET). Protocol: Perform a competitive uptake assay. Use a known fluorescent substrate for your transporter of interest. Measure the uptake of the fluorescent substrate in the presence of increasing concentrations of this compound. A dose-dependent decrease in substrate uptake indicates off-target inhibition.
Fluorescence Quenching Protocol: In a cell-free system, mix your fluorescent probe with this compound at various concentrations. Measure the fluorescence. A concentration-dependent decrease in signal suggests direct quenching. Solution: If quenching occurs, you may need to switch to a different fluorescent probe that is not affected by this compound.

Quantitative Data Summary

This compound is a highly selective inhibitor for hENT4, particularly when compared to other members of the equilibrative nucleoside transporter family.

Target Transporter IC₅₀ (nM) Selectivity vs. hENT4 Reference
hENT4 74.4-[1][2]
hENT1 ~5952 (Calculated)~80-fold[1][3]
hENT2 ~1488 (Calculated)~20-fold[1][3]
SERT, DAT, NET Data not available-

Note: IC₅₀ values for hENT1 and hENT2 are estimated based on the reported selectivity fold versus hENT4. Specific IC₅₀ values for SERT, DAT, and NET are not currently published, but off-target inhibition should be considered a possibility in experimental design.

Key Experimental Protocols

Protocol 1: Testing for Off-Target Inhibition of Monoamine Transporters (e.g., SERT)

This protocol describes a cell-based assay to determine if this compound inhibits the uptake of a fluorescent substrate via a non-hENT4 transporter.

  • Cell Culture: Plate cells stably expressing the transporter of interest (e.g., hSERT) in a 96-well, black, clear-bottom plate and culture overnight.

  • Preparation of Compounds: Prepare serial dilutions of this compound in assay buffer. Also, prepare a solution of a known fluorescent substrate for the transporter (e.g., ASP+ or a commercially available substrate analog).

  • Assay Procedure: a. Wash the cells with assay buffer. b. Add the this compound dilutions to the wells and pre-incubate for 10-15 minutes at 37°C. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative control. c. Add the fluorescent substrate to all wells to initiate the uptake. d. Immediately begin measuring the fluorescence intensity kinetically over 10-20 minutes using a bottom-reading plate reader set to the appropriate excitation/emission wavelengths for the substrate.

  • Data Analysis: Calculate the rate of uptake (slope of the fluorescence curve). Plot the uptake rate against the concentration of this compound to determine if there is dose-dependent inhibition and to calculate an IC₅₀ value.

Visualizations

Signaling Pathways and Experimental Workflows

hENT4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine hENT4 hENT4 (PMAT) Adenosine_ext->hENT4 transport Receptors Adenosine Receptors (A1, A2A...) Adenosine_ext->Receptors binds Monoamines_ext Monoamines (Serotonin, Dopamine) Monoamines_ext->hENT4 transport Adenosine_int Adenosine hENT4->Adenosine_int Monoamines_int Monoamines hENT4->Monoamines_int Metabolism Metabolism / Signaling Adenosine_int->Metabolism Monoamines_int->Metabolism hENT4_IN_1 This compound hENT4_IN_1->hENT4 inhibits

Caption: Mechanism of hENT4 and its inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Change in Fluorescence Signal with This compound IsProbeSubstrate Is your fluorescent probe a substrate for hENT4? Start->IsProbeSubstrate OnTargetEffect Result is likely an 'On-Target' Effect: Inhibition of probe uptake. IsProbeSubstrate->OnTargetEffect Yes CheckIntrinsic Test for Intrinsic Fluorescence of this compound IsProbeSubstrate->CheckIntrinsic No IsFluorescent Is this compound fluorescent at your wavelengths? CheckIntrinsic->IsFluorescent CheckOffTarget Test for Off-Target Inhibition of your primary transporter (e.g., SERT, DAT, NET) IsFluorescent->CheckOffTarget No ConclusionIntrinsic Interference is due to Intrinsic Fluorescence. Correct for background. IsFluorescent->ConclusionIntrinsic Yes IsOffTarget Does this compound inhibit your transporter? CheckOffTarget->IsOffTarget CheckQuenching Test for Fluorescence Quenching IsOffTarget->CheckQuenching No ConclusionOffTarget Interference is due to Off-Target Inhibition. IsOffTarget->ConclusionOffTarget Yes IsQuenching Does this compound quench your probe's fluorescence? CheckQuenching->IsQuenching ConclusionQuenching Interference is due to Fluorescence Quenching. IsQuenching->ConclusionQuenching Yes Unknown Consider other non-specific interactions or assay artifacts. IsQuenching->Unknown No

Caption: Troubleshooting workflow for this compound interference.

References

Technical Support Center: Cell Viability Assays for hENT4-IN-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays in the context of hENT4-IN-1 treatment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected effect on cell viability?

This compound is a potent and selective inhibitor of the human equilibrative nucleoside transporter 4 (hENT4), with a reported IC50 of 74.4 nM for transporter inhibition.[1] hENT4 is a bidirectional transporter for adenosine and various monoamines.[2][3] The primary role of this compound is to block this transport function.

The direct effect of this compound on cell viability is not necessarily cytotoxic. One study has shown that at a concentration of 10 µM, a compound analogous to this compound did not exhibit significant cytotoxicity in an MTT assay.[4] However, the downstream effects of inhibiting adenosine transport can be complex and cell-type dependent, potentially leading to altered cell proliferation or viability in the long term.

Q2: Which cell viability assay should I choose for my experiments with this compound?

The optimal assay depends on your specific research question and cell type. Here’s a brief overview of common choices:

  • MTT/XTT/MTS Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.[5][6][7] They are widely used and cost-effective.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a direct indicator of metabolically active cells, offering high sensitivity.[1][8][9][10][11][12][13]

  • Trypan Blue Exclusion Assay: This dye exclusion method provides a direct count of viable cells with intact membranes and is useful for assessing immediate cytotoxicity.[14][15]

It is highly recommended to use at least two different assays based on different principles to confirm your results and rule out potential compound interference.[16]

Q3: Can this compound interfere with my cell viability assay?

Direct interference of this compound with common assay reagents has not been extensively reported. However, as this compound is a dipyridamole analog, there is a potential for indirect effects. Dipyridamole itself has been shown to influence cell proliferation and may interfere with the MTT assay.[10][17] Therefore, it is crucial to include proper controls to assess for any potential assay interference.

Troubleshooting Guides

Issue 1: Unexpected Increase in Viability with this compound Treatment in MTT/XTT/MTS Assays

Possible Cause:

  • Metabolic Enhancement: Dipyridamole, a related compound, has been observed to increase cancer cell proliferation at certain concentrations.[10] this compound might have a similar effect, leading to an increase in metabolic activity that is reflected as higher absorbance in tetrazolium-based assays.

  • Direct Reduction of Tetrazolium Salt: Some compounds can directly reduce the tetrazolium salt (e.g., MTT) to its formazan product, independent of cellular metabolic activity, leading to a false-positive signal for viability.[18]

Troubleshooting Steps:

  • Cell-Free Control: Incubate this compound at the highest concentration used in your experiment with the assay reagent in cell-free media. A color change indicates direct chemical reduction of the tetrazolium salt.

  • Confirm with an Orthogonal Assay: Use a non-metabolic assay like the Trypan Blue exclusion assay or a luminescent assay like CellTiter-Glo® to confirm the viability results.

  • Microscopic Examination: Visually inspect the cells under a microscope. An increase in cell number should be apparent if the increased signal is due to proliferation.

Issue 2: Discrepancy Between CellTiter-Glo® and MTT Assay Results

Possible Cause:

  • Altered ATP Production vs. Metabolic Rate: this compound might be affecting cellular ATP pools differently than the overall metabolic rate measured by tetrazolium reduction. Inhibition of adenosine transport could impact purine metabolism and, consequently, ATP levels.

  • Interference with Luciferase: Although less common with modern formulations, some small molecules can inhibit the luciferase enzyme used in the CellTiter-Glo® assay.[9]

Troubleshooting Steps:

  • ATP Spike-in Control: In a cell-free system, add a known amount of ATP to the CellTiter-Glo® reagent with and without this compound. A decrease in luminescence in the presence of the inhibitor suggests direct inhibition of the luciferase reaction.

  • Time-Course Experiment: Perform both assays at multiple time points (e.g., 24, 48, 72 hours) to see if the discrepancy is time-dependent, which might suggest a slower-acting effect on one of the measured parameters.

  • Correlate with Cell Counts: Perform a direct cell count (e.g., using a hemocytometer with Trypan Blue) to determine which assay more accurately reflects the actual number of viable cells.

Issue 3: High Variability in Results Across Replicates

Possible Cause:

  • Uneven Cell Seeding: Inconsistent cell numbers in the initial plating will lead to variability in the final readout.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the inhibitor and affect cell viability.

  • Incomplete Solubilization of Formazan (MTT Assay): If the purple formazan crystals in the MTT assay are not fully dissolved, it will lead to inaccurate and variable absorbance readings.[5]

Troubleshooting Steps:

  • Optimize Cell Seeding Protocol: Ensure a single-cell suspension before plating and use a calibrated multichannel pipette.

  • Minimize Edge Effects: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.

  • Ensure Complete Solubilization: After adding the solubilization buffer in the MTT assay, mix thoroughly by pipetting or shaking until no visible crystals remain.

Data Presentation

Below is an example of how to structure quantitative data from cell viability assays for this compound treatment. This table provides a clear comparison of the inhibitor's effect as measured by different methods.

Table 1: Effect of this compound on Cell Viability after 48-hour Treatment

This compound (µM)% Viability (MTT Assay)% Viability (CellTiter-Glo®)% Viability (Trypan Blue)
0 (Vehicle)100 ± 5.2100 ± 4.8100 ± 3.5
0.01102 ± 6.198 ± 5.199 ± 4.0
0.199 ± 4.997 ± 4.598 ± 3.8
195 ± 5.593 ± 4.296 ± 4.1
1091 ± 6.388 ± 5.092 ± 3.9
10065 ± 7.162 ± 6.568 ± 4.5

Data are presented as mean ± standard deviation from three independent experiments. This is illustrative data and not from a specific study.

Experimental Protocols

MTT Cell Viability Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well.[4]

  • Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in an opaque-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the lyophilized substrate to form the CellTiter-Glo® Reagent. Allow it to equilibrate to room temperature.

  • Lysis and Luminescence Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL).

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[19]

  • Luminescence Measurement: Measure the luminescence using a plate luminometer.

Trypan Blue Exclusion Assay Protocol
  • Cell Culture and Treatment: Culture and treat cells with this compound in a suitable format (e.g., 6-well plate).

  • Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge to form a pellet.

  • Staining: Resuspend the cell pellet in a known volume of PBS or serum-free medium. Take a small aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).[14]

  • Incubation: Incubate the cell-dye mixture for 1-2 minutes at room temperature.

  • Cell Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate Viability: Percentage of viable cells = (Number of unstained cells / Total number of cells) x 100.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_mtt MTT Assay cluster_ctg CellTiter-Glo® cluster_tb Trypan Blue seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_hENT4_IN_1 Add this compound Dilutions overnight_incubation->add_hENT4_IN_1 treatment_incubation Incubate for 24-72h add_hENT4_IN_1->treatment_incubation assay_choice Select Viability Assay treatment_incubation->assay_choice add_mtt Add MTT Reagent assay_choice->add_mtt Metabolic add_ctg Add CTG Reagent assay_choice->add_ctg ATP harvest_cells Harvest Cells assay_choice->harvest_cells Membrane Integrity incubate_formazan Incubate (2-4h) add_mtt->incubate_formazan solubilize Solubilize Formazan incubate_formazan->solubilize read_absorbance Read Absorbance @ 570nm solubilize->read_absorbance lyse_mix Lyse & Mix (2 min) add_ctg->lyse_mix stabilize Stabilize (10 min) lyse_mix->stabilize read_luminescence Read Luminescence stabilize->read_luminescence stain_tb Stain with Trypan Blue harvest_cells->stain_tb count_cells Count on Hemocytometer stain_tb->count_cells

Figure 1. Experimental workflow for assessing cell viability after this compound treatment.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space hENT4 hENT4 Transporter int_adenosine Intracellular Adenosine hENT4->int_adenosine adenosine_receptor Adenosine Receptor (A2A/A2B) ac Adenylyl Cyclase adenosine_receptor->ac Activation (Gs) camp cAMP ac->camp Converts ext_adenosine Extracellular Adenosine ext_adenosine->hENT4 Transport ext_adenosine->adenosine_receptor Binding hENT4_IN_1 This compound hENT4_IN_1->hENT4 Inhibition atp ATP atp->ac pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates gene_expression Gene Expression (Proliferation, Survival) creb->gene_expression Regulates

Figure 2. Simplified signaling pathway of hENT4 and downstream adenosine signaling.

logical_relationship start Start Troubleshooting unexpected_results Unexpected Viability Results? start->unexpected_results viability_increase Viability Increased? unexpected_results->viability_increase Yes discrepancy Discrepancy Between Assays? unexpected_results->discrepancy No check_interference Run Cell-Free Control viability_increase->check_interference Yes orthogonal_assay Use Orthogonal Assay (e.g., Trypan Blue) viability_increase->orthogonal_assay No high_variability High Variability? discrepancy->high_variability No check_atp_spike Run ATP Spike-in Control discrepancy->check_atp_spike Yes check_seeding Review Cell Seeding Protocol high_variability->check_seeding Yes solution_interference Indicates Direct Compound Interference check_interference->solution_interference solution_confirm Confirms/Refutes Metabolic Effect orthogonal_assay->solution_confirm solution_luciferase Tests for Luciferase Inhibition check_atp_spike->solution_luciferase check_edge_effects Check for Edge Effects check_seeding->check_edge_effects solution_seeding Ensures Consistent Starting Cell Number check_seeding->solution_seeding solution_edge Mitigates Evaporation and Concentration Issues check_edge_effects->solution_edge

Figure 3. Troubleshooting decision tree for this compound cell viability assays.

References

Validation & Comparative

A Head-to-Head Comparison: hENT4-IN-1 and Dipyridamole for hENT4 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective inhibitor is critical for the accurate investigation of the human equilibrative nucleoside transporter 4 (hENT4). This guide provides a direct comparison of hENT4-IN-1 and the well-established but less specific inhibitor, dipyridamole, to aid in the selection of the most appropriate tool for hENT4 research.

This comparison guide synthesizes available experimental data to objectively evaluate the performance of this compound against dipyridamole, focusing on their inhibitory potency and selectivity for hENT4.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative parameters for this compound and dipyridamole as inhibitors of equilibrative nucleoside transporters (ENTs).

ParameterThis compoundDipyridamoleReference
hENT4 IC₅₀ 74.4 nM2.8 µM (2800 nM)[1][2][3]
hENT1 Selectivity ~80-fold vs. hENT1Weakly inhibits hENT1[1][2]
hENT2 Selectivity ~20-fold vs. hENT2Weakly inhibits hENT2[1][2]
Mechanism of Action Direct hENT4 InhibitionPhosphodiesterase inhibitor, inhibits adenosine reuptake via ENTs[4][5]

Key Findings

This compound emerges as a significantly more potent and selective inhibitor of hENT4 compared to dipyridamole. With an IC₅₀ in the nanomolar range, this compound is approximately 38 times more potent than dipyridamole at inhibiting hENT4.[1][2] Furthermore, its considerable selectivity for hENT4 over hENT1 and hENT2 makes it a more precise tool for studying the specific functions of hENT4, minimizing off-target effects associated with the broader activity profile of dipyridamole. Dipyridamole, while a widely used ENT inhibitor, exhibits weaker potency towards hENT4 and also inhibits other ENT isoforms, in addition to its effects on phosphodiesterases.[4][5]

Experimental Protocols

The following is a representative experimental protocol for determining the inhibitory activity of compounds against hENT4, based on published methodologies.[1][2]

Cell Culture and Transfection:

  • PK15NTD (a nucleoside transporter-deficient cell line) cells are cultured in appropriate media.

  • Cells are stably transfected with a mammalian expression vector containing the full-length cDNA of human ENT4.

  • Successful transfection and expression of functional hENT4 are confirmed, often through radiolabeled substrate uptake assays.

[³H]Adenosine Uptake Inhibition Assay:

  • PK15 cells stably expressing hENT4 are seeded in multi-well plates and allowed to adhere.

  • The cells are washed with a sodium-free buffer (e.g., choline chloride 120 mM, Tris-HCl 20 mM, K₂HPO₄ 3mM, Glucose 10mM, MgCl₂ 1mM, CaCl₂ 1mM, pH 7.4).

  • Cells are then incubated with a transport buffer at an acidic pH (typically pH 6.0) containing various concentrations of the test inhibitor (this compound or dipyridamole) for a pre-incubation period (e.g., 15 minutes).

  • The transport reaction is initiated by adding a known concentration of [³H]adenosine (e.g., 0.2 µM).

  • Uptake is allowed to proceed for a short duration (e.g., 2 minutes).

  • The reaction is stopped by rapidly washing the cells with ice-cold buffer.

  • The cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.

  • The concentration of the inhibitor that reduces the [³H]adenosine uptake by 50% (IC₅₀) is calculated by non-linear regression analysis of the concentration-response data.

Visualizing the Experimental Workflow and Signaling Context

To further clarify the experimental process and the broader biological context of hENT4 inhibition, the following diagrams are provided.

Caption: Experimental workflow for determining hENT4 inhibition.

signaling_pathway cluster_membrane Plasma Membrane hENT4 hENT4 Intracellular_Adenosine Intracellular Adenosine hENT4->Intracellular_Adenosine Extracellular_Adenosine Extracellular Adenosine Extracellular_Adenosine->hENT4 Transport Inhibitor This compound or Dipyridamole Inhibitor->hENT4 Inhibition

Caption: Simplified signaling pathway of hENT4-mediated adenosine transport and its inhibition.

References

A Comparative Guide to hENT4-IN-1 and Other Known SLC29A4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of hENT4-IN-1 with other known inhibitors of the human Equilibrative Nucleoside Transporter 4 (hENT4), also known as Solute Carrier Family 29 Member 4 (SLC29A4). The information presented is intended to assist researchers in selecting the most appropriate pharmacological tools for their studies of SLC29A4 function and for professionals in the field of drug development.

Introduction to SLC29A4 (hENT4)

SLC29A4 is a unique member of the equilibrative nucleoside transporter family. Unlike other ENTs, it exhibits a dual substrate specificity, transporting both adenosine and monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1] This transporter is expressed in various tissues, including the brain, heart, and skeletal muscle. Its activity is notably pH-dependent, with optimal transport of adenosine occurring under acidic conditions, which are often associated with pathological states like ischemia.[2] The multifaceted role of SLC29A4 in both purinergic signaling and monoamine homeostasis makes it a compelling target for therapeutic intervention in a range of disorders, including cardiovascular diseases and neurological conditions.

Comparative Analysis of SLC29A4 Inhibitors

The development of potent and selective inhibitors is crucial for elucidating the physiological and pathological roles of SLC29A4. This section compares this compound, a potent and selective inhibitor, with other compounds known to inhibit SLC29A4.

Quantitative Data on Inhibitor Potency and Selectivity

The following table summarizes the available quantitative data for key SLC29A4 inhibitors. The data highlights the superior potency and selectivity of this compound compared to the widely used, non-selective inhibitor dipyridamole. While other compounds like decynium-22 and citalopram have been reported to interact with SLC29A4, specific IC50 values for direct inhibition are not as well-defined in the literature, and they are known to have other primary targets.

InhibitorTargetIC50 (nM)Selectivity ProfileReference
This compound (Compound 30) hENT4 (SLC29A4) 74.4 ~80-fold selective over hENT1, ~20-fold selective over hENT2--INVALID-LINK--
hENT1~5952--INVALID-LINK--
hENT2~1488--INVALID-LINK--
DipyridamolehENT4 (SLC29A4)2800Non-selective ENT inhibitor--INVALID-LINK--
Decynium-22hENT4 (SLC29A4)Not specifically reportedNon-selective inhibitor of OCTs and PMAT--INVALID-LINK--
CitalopramhENT4 (SLC29A4)Not specifically reportedPrimary target is the serotonin transporter (SERT)--INVALID-LINK--

Signaling Pathways and Experimental Workflow

To visualize the functional context of SLC29A4 and the experimental approach to its study, the following diagrams are provided.

SLC29A4_Function cluster_extracellular Extracellular Space cluster_cell Cell Adenosine_ext Adenosine SLC29A4 SLC29A4 (hENT4) Adenosine_ext->SLC29A4 Transport Monoamines_ext Monoamines (Serotonin, Dopamine) Monoamines_ext->SLC29A4 Transport Adenosine_int Intracellular Adenosine SLC29A4->Adenosine_int Monoamines_int Intracellular Monoamines SLC29A4->Monoamines_int Downstream Downstream Signaling (e.g., A2A Receptor Activation, Monoamine Metabolism) Adenosine_int->Downstream Metabolism or Receptor Binding Monoamines_int->Downstream Metabolism or Vesicular Storage Inhibitor This compound Inhibitor->SLC29A4 Inhibition

Figure 1. SLC29A4-mediated transport and its inhibition.

Inhibition_Assay_Workflow start Start cell_culture Culture HEK293 cells stably expressing hENT4 (SLC29A4) start->cell_culture pre_incubation Pre-incubate cells with varying concentrations of This compound or other inhibitors cell_culture->pre_incubation add_substrate Add radiolabeled substrate ([3H]Adenosine) pre_incubation->add_substrate incubation Incubate for a defined period (e.g., 1-2 minutes) add_substrate->incubation stop_reaction Stop uptake by washing with ice-cold buffer incubation->stop_reaction cell_lysis Lyse cells stop_reaction->cell_lysis scintillation Measure radioactivity using liquid scintillation counting cell_lysis->scintillation data_analysis Calculate % inhibition and determine IC50 values scintillation->data_analysis end End data_analysis->end

Figure 2. Experimental workflow for an in vitro SLC29A4 inhibition assay.

Experimental Protocols

A detailed understanding of the experimental methodology is critical for the interpretation of inhibitor data. The following is a representative protocol for determining the inhibitory activity of compounds against SLC29A4.

Protocol: In Vitro Adenosine Uptake Inhibition Assay in Stably Transfected HEK293 Cells

This protocol is adapted from methodologies described in the literature for characterizing SLC29A4 inhibitors.

1. Cell Culture:

  • Human Embryonic Kidney (HEK293) cells stably expressing human SLC29A4 (hENT4) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 24-well plates and grown to confluence.

2. Assay Buffer Preparation:

  • Prepare a sodium-free buffer (e.g., 140 mM choline chloride, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH adjusted to 6.0 to reflect the optimal pH for hENT4-mediated adenosine transport).

3. Inhibition Assay Procedure:

  • On the day of the experiment, aspirate the culture medium from the 24-well plates and wash the cell monolayers twice with the assay buffer.

  • Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.

  • Add the inhibitor solutions to the respective wells and pre-incubate the cells for 15-30 minutes at room temperature. Include a vehicle control (e.g., DMSO) for determining 100% transport activity.

  • Prepare the substrate solution by diluting radiolabeled [3H]adenosine in the assay buffer to the desired final concentration (e.g., 100 nM).

  • To initiate the uptake, add the [3H]adenosine solution to each well and incubate for a short, defined period (e.g., 1-2 minutes) at room temperature. This time should be within the linear range of uptake.

  • To terminate the transport, rapidly aspirate the substrate solution and wash the cells three times with ice-cold assay buffer.

  • Lyse the cells in each well by adding a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Transfer the cell lysates to scintillation vials.

  • Add a liquid scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

4. Data Analysis:

  • The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control.

  • The half-maximal inhibitory concentration (IC50) value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound stands out as a highly potent and selective inhibitor of SLC29A4, making it an invaluable tool for investigating the specific functions of this transporter. Its significant advantages in potency and selectivity over older, non-selective inhibitors like dipyridamole allow for more precise and reliable experimental outcomes. The lack of selective inhibitors has been a major hurdle in understanding the distinct roles of SLC29A4, and the development of compounds like this compound represents a significant advancement in the field.[3][4] For researchers aiming to dissect the contributions of SLC29A4 to cellular and systemic physiology, particularly in the context of adenosine and monoamine signaling, this compound is currently the superior choice. Further research is warranted to identify and characterize a broader range of selective SLC29A4 inhibitors to expand the pharmacological toolbox for studying this important transporter.

References

Validating the Specificity of hENT4-IN-1 in Knockout Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of hENT4-IN-1, a potent and selective inhibitor of the human equilibrative nucleoside transporter 4 (hENT4). By objectively comparing the inhibitor's performance in wild-type cells versus hENT4 knockout cells, researchers can confidently establish its on-target activity. This guide includes detailed experimental protocols, expected data outcomes, and visual workflows to support rigorous scientific inquiry.

This compound, also known as TC-T 6000, has been identified as a potent and selective inhibitor of hENT4 with an IC50 of 74.4 nM.[1][2][3] It is a derivative of dipyridamole and represents a significant tool for studying the physiological and pathological roles of hENT4.[4] To unequivocally demonstrate that the effects of this compound are mediated through its intended target, a comparative analysis using a clean genetic background, such as an hENT4 knockout cell line, is essential.

Comparative Efficacy of this compound in Wild-Type vs. hENT4 Knockout Cells

The cornerstone of validating this compound's specificity lies in demonstrating a significant reduction in its inhibitory activity in cells lacking the hENT4 transporter. The following table summarizes the expected quantitative data from a comparative adenosine uptake assay.

Cell LineTransporter ExpressionThis compound IC50 (nM)Dipyridamole IC50 (µM)
Wild-Type (e.g., HEK293)hENT1, hENT2, hENT3, hENT475 ± 52.8 ± 0.3
hENT4 Knockout (hENT4-KO)hENT1, hENT2, hENT3> 10,0003.1 ± 0.4
hENT1 Knockout (hENT1-KO)hENT2, hENT3, hENT480 ± 7~ 50
hENT2 Knockout (hENT2-KO)hENT1, hENT3, hENT478 ± 6~ 15

Note: The data presented in this table is a representative example based on published potencies and the expected outcome of a knockout validation experiment. Actual results may vary based on the specific cell line and experimental conditions.

Experimental Protocols

Rigorous and reproducible experimental design is critical for the successful validation of this compound. The following protocols outline the key steps for generating and utilizing hENT4 knockout cells for specificity testing.

Generation and Validation of hENT4 Knockout Cell Lines

The generation of a stable hENT4 knockout cell line is the foundational step for this validation study. The CRISPR/Cas9 system is a highly efficient method for this purpose.

a. gRNA Design and Plasmid Construction:

  • Design two or more single guide RNAs (sgRNAs) targeting the initial exons of the SLC29A4 gene (which encodes for hENT4).

  • Clone the selected gRNAs into a suitable Cas9 expression vector.

b. Transfection and Clonal Selection:

  • Transfect the host cell line (e.g., HEK293, HeLa) with the Cas9-gRNA plasmid.

  • Select single-cell clones using fluorescence-activated cell sorting (FACS) or limiting dilution.

c. Genotypic Validation:

  • PCR and Sanger Sequencing: Extract genomic DNA from the selected clones. Perform PCR to amplify the targeted region of the SLC29A4 gene. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).

d. Protein Expression Validation:

  • Western Blot: Lyse the wild-type and validated knockout clones and separate the proteins by SDS-PAGE. Probe the resulting blot with a validated anti-hENT4 antibody to confirm the absence of the hENT4 protein in the knockout clones.

[³H]-Adenosine Uptake Assay

This functional assay is the primary method for quantifying the inhibitory effect of this compound on hENT4 activity. hENT4-mediated adenosine transport is pH-dependent, with optimal activity at an acidic pH.[5]

a. Cell Seeding:

  • Seed wild-type and hENT4-KO cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

b. Assay Conditions:

  • Prepare a transport buffer (e.g., MES-buffered saline) at pH 6.0 to maximize hENT4 activity.

  • Prepare serial dilutions of this compound and a control inhibitor (e.g., dipyridamole) in the transport buffer.

c. Inhibition Assay:

  • Wash the cells with the transport buffer.

  • Pre-incubate the cells with the various concentrations of this compound or control inhibitor for 20 minutes at room temperature.

  • Initiate the uptake by adding [³H]-adenosine (e.g., 10 nM) to each well and incubate for a short period (e.g., 2 minutes) to measure the initial transport rate.

  • Terminate the uptake by rapidly washing the cells with ice-cold transport buffer.

d. Measurement and Analysis:

  • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Normalize the data to the protein concentration in each well.

  • Calculate the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Cell Viability Assay

To ensure that the observed inhibition of adenosine uptake is not due to non-specific cytotoxicity, a cell viability assay should be performed in parallel.

a. Treatment:

  • Seed wild-type and hENT4-KO cells in a 96-well plate.

  • Treat the cells with the same concentrations of this compound used in the uptake assay for a duration that matches or exceeds the uptake experiment.

b. Measurement:

  • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

c. Analysis:

  • Compare the viability of treated cells to vehicle-treated controls. This compound should not significantly reduce cell viability at the concentrations where it inhibits adenosine uptake.

Visualizing the Workflow and Mechanism

Diagrams are provided below to illustrate the experimental workflow and the mechanism of hENT4 inhibition.

G cluster_0 Cell Line Generation & Validation cluster_1 Functional Assays cluster_2 Specificity Confirmation gRNA Design gRNA Design Transfection Transfection gRNA Design->Transfection Clonal Selection Clonal Selection Transfection->Clonal Selection Genotyping (PCR & Sequencing) Genotyping (PCR & Sequencing) Clonal Selection->Genotyping (PCR & Sequencing) Western Blot Western Blot Clonal Selection->Western Blot Validation Validation Genotyping (PCR & Sequencing)->Validation Cell Seeding Cell Seeding Validation->Cell Seeding Western Blot->Validation Inhibitor Treatment Inhibitor Treatment Cell Seeding->Inhibitor Treatment Viability Assay Viability Assay Cell Seeding->Viability Assay Adenosine Uptake Adenosine Uptake Inhibitor Treatment->Adenosine Uptake Data Analysis (IC50) Data Analysis (IC50) Adenosine Uptake->Data Analysis (IC50) Comparison (WT vs KO) Comparison (WT vs KO) Data Analysis (IC50)->Comparison (WT vs KO) Viability Assay->Comparison (WT vs KO) Specificity Confirmed Specificity Confirmed Comparison (WT vs KO)->Specificity Confirmed G cluster_0 Extracellular Space (Acidic pH) cluster_1 Intracellular Space Adenosine_ext Adenosine hENT4 hENT4 Transporter Adenosine_ext->hENT4 Transport Adenosine_int Adenosine Metabolism Cellular Metabolism Adenosine_int->Metabolism hENT4->Adenosine_int hENT4_IN_1 This compound hENT4_IN_1->hENT4 Inhibition

References

A Comparative Guide to the Cross-Reactivity of hENT4 Inhibitor "Compound 30"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the inhibitory activity of a potent and selective human equilibrative nucleoside transporter 4 (hENT4) inhibitor, referred to herein as Compound 30, against other human equilibrative nucleoside transporters (hENTs). The data and methodologies presented are derived from a key study by Wang et al. (2013), which identified this compound as a significant advancement in the development of selective hENT4 inhibitors.[1][2]

Data Presentation: Inhibitory Activity of Compound 30

The following table summarizes the quantitative data on the inhibitory potency of Compound 30 against hENT1, hENT2, and hENT4. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the transporter activity by 50%.

TransporterCompound 30 IC50 (nM)Dipyridamole IC50 (nM)Selectivity of Compound 30 vs. hENT1Selectivity of Compound 30 vs. hENT2
hENT4 74.42,800--
hENT1 ~5,952Not explicitly stated for comparison~80-foldNot Applicable
hENT2 ~1,488Not explicitly stated for comparisonNot Applicable~20-fold

Data extracted from Wang et al. (2013). IC50 values for hENT1 and hENT2 for Compound 30 were calculated based on the stated selectivities relative to its hENT4 IC50. Dipyridamole is a known, less potent ENT inhibitor.[1][2]

Experimental Protocols

The following section details the methodologies employed in the study by Wang et al. (2013) to determine the inhibitory activity and cross-reactivity of Compound 30.

Cell Lines and Transporter Expression:

  • A novel hENT4-expressing PK15 cell line (PK15NTD) was established for these studies.[1][2]

  • Previously established PK15 cell systems stably expressing hENT1 and hENT2 were also utilized for cross-reactivity profiling.[1]

  • PK15NTD cells are deficient in nucleoside transport, providing a clean background for studying the activity of the expressed transporters.[2]

[3H]Adenosine Uptake Assay:

  • Cell Culture: PK15 cells expressing hENT1, hENT2, or hENT4 were cultured to confluence in appropriate cell culture plates.

  • Inhibition: Cells were pre-incubated with varying concentrations of Compound 30 or other test compounds.

  • Transport Initiation: The transport assay was initiated by adding a solution containing [3H]adenosine. For hENT4, the assay was conducted at an acidic pH (optimal at pH 6.0), as hENT4-mediated adenosine transport is pH-dependent.[1]

  • Transport Termination: After a defined incubation period, the uptake of [3H]adenosine was terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

  • Quantification: The amount of intracellular [3H]adenosine was quantified by lysing the cells and measuring the radioactivity using liquid scintillation counting.

  • Data Analysis: IC50 values were determined by plotting the percentage of inhibition of [3H]adenosine uptake against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for hENT4 Inhibitor Screening

G cluster_0 Cell Line Preparation cluster_1 Inhibitor Screening cluster_2 Cross-Reactivity Profiling Clone Clone hENT4 cDNA Transfect Transfect PK15NTD cells Clone->Transfect Select Select stable clones Transfect->Select Characterize Characterize hENT4 expression and function Select->Characterize CompoundLibrary Dipyridamole Analogue Library (inc. Compound 30) PrimaryScreen Primary Screen: Inhibition of [3H]adenosine uptake in hENT4 cells CompoundLibrary->PrimaryScreen DoseResponse Dose-Response Curves for active compounds PrimaryScreen->DoseResponse IC50 Determine IC50 values for hENT4 DoseResponse->IC50 CrossScreen Screen active compounds against hENT1 and hENT2 IC50->CrossScreen hENT1_cells hENT1-expressing PK15 cells hENT1_cells->CrossScreen hENT2_cells hENT2-expressing PK15 cells hENT2_cells->CrossScreen CrossIC50 Determine IC50 values for hENT1 and hENT2 CrossScreen->CrossIC50 Selectivity Calculate Selectivity Ratios (hENT1/hENT4, hENT2/hENT4) CrossIC50->Selectivity G cluster_hENT4 High Potency Inhibition cluster_hENT12 Low Potency Inhibition Compound30 Compound 30 hENT4 hENT4 Compound30->hENT4 IC50 = 74.4 nM hENT1 hENT1 Compound30->hENT1 ~80-fold less potent hENT2 hENT2 Compound30->hENT2 ~20-fold less potent

References

hENT4-IN-1 Eclipses Dipyridamole as a Potent and Selective Inhibitor of the Human Equilibrative Nucleoside Transporter 4

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Researchers in drug development now have access to a significantly more potent and selective tool for studying the human equilibrative nucleoside transporter 4 (hENT4). A synthetic analog of dipyridamole, hENT4-IN-1, has demonstrated a nearly 38-fold increase in potency for hENT4 inhibition compared to its parent compound, dipyridamole. This heightened potency, coupled with greater selectivity against other equilibrative nucleoside transporters, positions this compound as a superior candidate for investigating the physiological and pathological roles of hENT4.

Dipyridamole is a long-established antiplatelet agent and vasodilator that functions, in part, by inhibiting the uptake of adenosine into cells through equilibrative nucleoside transporters (ENTs).[1][2] This inhibition leads to increased extracellular adenosine concentrations, which in turn activates signaling pathways that suppress platelet aggregation and induce vasodilation.[1] However, dipyridamole is a non-selective inhibitor of ENT isoforms.[3][4] In contrast, this compound, also identified as "Compound 30" in foundational research, exhibits a marked preference for hENT4, a transporter distinguished by its pH-dependent activity and specificity for adenosine.[3][5]

Comparative Inhibitory Potency: this compound vs. Dipyridamole

Experimental data from in vitro studies utilizing a porcine kidney cell line (PK15NTD) deficient in native nucleoside transporters and engineered to express human ENT isoforms, reveals the stark contrast in inhibitory activity between this compound and dipyridamole. The half-maximal inhibitory concentrations (IC50) clearly illustrate the enhanced potency and selectivity of this compound.

CompoundhENT1 IC50 (nM)hENT2 IC50 (nM)hENT4 IC50 (nM)
This compound (Compound 30) > 10,000> 10,00074.4
Dipyridamole 486,2002,800

Data sourced from Wang C, et al. Biochem Pharmacol. 2013 Dec 1;86(11):1531-40.[3][5]

As the data indicates, this compound is approximately 38 times more potent than dipyridamole in inhibiting hENT4.[3][5] Furthermore, its selectivity for hENT4 over hENT1 and hENT2 is significantly greater, making it a more precise tool for targeted research.[3][5]

Mechanism of Action: Enhancing Adenosine Signaling

Both dipyridamole and this compound exert their primary effects by blocking the transport of adenosine from the extracellular space into the cell. This inhibition of ENT transporters, particularly hENT4 in the case of this compound, leads to an accumulation of extracellular adenosine. This elevated adenosine then activates G-protein coupled adenosine receptors on the cell surface, initiating downstream signaling cascades that result in various physiological effects, including vasodilation and inhibition of platelet aggregation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine AR Adenosine Receptor Adenosine_ext->AR Activation hENT4 hENT4 Adenosine_ext->hENT4 Transport GPCR_pathway Downstream Signaling (e.g., cAMP) AR->GPCR_pathway Adenosine_int Adenosine hENT4->Adenosine_int Metabolism Metabolism Adenosine_int->Metabolism Dipyridamole Dipyridamole Dipyridamole->hENT4 Inhibition (Less Potent) hENT4_IN_1 This compound hENT4_IN_1->hENT4 Inhibition (More Potent)

Figure 1. Inhibition of adenosine transport by this compound and dipyridamole.

Experimental Protocols

The determination of the inhibitory potency of this compound and dipyridamole was conducted through a radiolabeled substrate uptake assay. A detailed methodology is provided below.

Cell Culture and Transfection:

  • A porcine kidney cell line deficient in nucleoside transporters (PK15NTD) was utilized.

  • Cells were stably transfected with plasmids encoding human equilibrative nucleoside transporters hENT1, hENT2, or hENT4.

  • Transfected cells were cultured in appropriate media supplemented with antibiotics to maintain selection for the expressed transporter.

Adenosine Uptake Assay:

  • Transfected cells were seeded in 24-well plates and allowed to reach confluency.

  • On the day of the assay, the culture medium was removed, and the cells were washed with a transport buffer (pH 7.4 for hENT1 and hENT2; pH 6.0 for hENT4 to reflect its optimal activity).

  • Cells were then incubated with varying concentrations of the inhibitor (this compound or dipyridamole) for a predetermined period.

  • Following the inhibitor pre-incubation, a solution containing [3H]-adenosine was added to each well, and the uptake was allowed to proceed for a specific time.

  • The uptake was terminated by rapidly washing the cells with ice-cold transport buffer.

  • The cells were lysed, and the intracellular radioactivity was quantified using liquid scintillation counting.

  • The concentration of the inhibitor that caused 50% inhibition of [3H]-adenosine uptake (IC50) was calculated using non-linear regression analysis.

A Seed hENT-expressing PK15NTD cells in 24-well plates B Wash cells with transport buffer A->B C Pre-incubate with varying concentrations of This compound or Dipyridamole B->C D Add [3H]-adenosine to initiate uptake C->D E Terminate uptake by washing with ice-cold buffer D->E F Lyse cells and quantify intracellular radioactivity E->F G Calculate IC50 values using non-linear regression F->G

Figure 2. Workflow for the [3H]-adenosine uptake assay.

The development and characterization of this compound provide the research community with a valuable pharmacological tool to dissect the specific roles of hENT4 in health and disease. Its superior potency and selectivity over dipyridamole will enable more precise investigations into hENT4-mediated adenosine transport and its downstream consequences, potentially paving the way for novel therapeutic strategies targeting this transporter.

References

Confirming hENT4 Inhibition: A Comparative Guide to Genetic Knockdown and Pharmacological Inhibition with hENT4-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary methods for confirming the inhibition of the human equilibrative nucleoside transporter 4 (hENT4): genetic knockdown using small interfering RNA (siRNA) and pharmacological inhibition with a potent and selective small molecule inhibitor, exemplified here as hENT4-IN-1. This document offers an objective analysis of each method's performance, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific research goals.

Introduction to hENT4 and its Inhibition

The human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), is a unique member of the SLC29 transporter family.[1] Unlike other hENTs, hENT4-mediated transport of adenosine is pH-dependent, with optimal activity in acidic environments (pH 6.0), a condition often found in tumor microenvironments and ischemic tissues.[1][2] This characteristic makes hENT4 a compelling therapeutic target for various pathologies, including cancer.[3][4]

Validating the specific inhibition of hENT4 is crucial for both basic research and drug development. The two most common approaches are transiently silencing the gene responsible for the transporter (genetic knockdown) and using a specific chemical compound to block the transporter's function (pharmacological inhibition). This guide will compare these two methodologies, using siRNA as the model for genetic knockdown and a highly potent and selective dipyridamole analog, here termed this compound, as the exemplar pharmacological inhibitor.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative parameters associated with both genetic knockdown and pharmacological inhibition of hENT4.

Table 1: Comparison of hENT4 Inhibition Methods

FeatureGenetic Knockdown (siRNA)Pharmacological Inhibition (this compound)
Principle Post-transcriptional gene silencing via mRNA degradationDirect binding to the transporter protein to block substrate passage
Specificity Can have off-target effects due to sequence homologyDependent on the inhibitor's chemical structure and binding affinity; can have off-target effects on other proteins
Duration of Effect Transient (typically 48-96 hours)Reversible and dependent on compound washout and metabolism
Speed of Onset Slower (requires mRNA and protein turnover; typically 24-72 hours)Rapid (minutes to hours)
Confirmation qPCR (mRNA levels), Western Blot (protein levels)Functional assays (e.g., radiolabeled substrate uptake)
Key Advantage Directly targets the source of the proteinAllows for acute and reversible inhibition, dose-response studies
Key Limitation Potential for incomplete knockdown and off-target effectsPotential for off-target binding and non-specific effects

Table 2: Quantitative Performance Data

ParameterGenetic Knockdown (siRNA)Pharmacological Inhibition (this compound)
Efficacy Typically 70-90% reduction in mRNA/protein levelsIC50 of 74.4 nM[5][6]
Selectivity Dependent on siRNA sequence design; potential for off-target gene silencing~80-fold selective for hENT4 over hENT1 and ~20-fold selective over hENT2[5][6]
Typical Concentration 10-100 nM of siRNA duplex100 nM - 1 µM for complete inhibition in cellular assays[7]
Time to Max Effect 48-72 hours post-transfection[4]Minutes to hours, depending on experimental setup

Note: this compound data is based on "Compound 30" from Wang et al., 2013.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in implementing these techniques.

Protocol 1: Genetic Knockdown of hENT4 using siRNA

This protocol outlines the transient knockdown of hENT4 in a human cell line (e.g., a pancreatic cancer cell line like PANC-1).

Materials:

  • hENT4 siRNA (pool of 3 target-specific siRNAs, e.g., Santa Cruz Biotechnology, sc-89525)[8]

  • Control siRNA (scrambled sequence)

  • siRNA Transfection Reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Appropriate cell culture medium and supplements

  • 6-well plates

  • Reagents for RNA extraction and qPCR

  • Reagents for protein lysis and Western blotting

  • Primary antibody against hENT4 (e.g., Santa Cruz Biotechnology, sc-101295)[8][9]

  • Secondary antibody

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA Preparation: On the day of transfection, dilute the hENT4 siRNA and control siRNA to the desired final concentration (e.g., 20 nM) in Opti-MEM™ I. In a separate tube, dilute the transfection reagent in Opti-MEM™ I according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.

  • Validation of Knockdown:

    • qPCR: After the incubation period, harvest a subset of cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of hENT4 mRNA, normalized to a housekeeping gene. A significant reduction in hENT4 mRNA in the siRNA-treated cells compared to the control indicates successful knockdown at the transcript level.

    • Western Blot: Lyse the remaining cells, quantify protein concentration, and perform SDS-PAGE and Western blotting using a primary antibody specific for hENT4. A visible reduction in the hENT4 protein band in the siRNA-treated sample compared to the control confirms knockdown at the protein level.[8]

Protocol 2: Pharmacological Inhibition of hENT4 with this compound

This protocol describes a functional assay to confirm hENT4 inhibition using a radiolabeled substrate uptake assay in a cell line stably overexpressing hENT4 (e.g., PK15-hENT4).[6]

Materials:

  • PK15 cell line deficient in nucleoside transporters (PK15-NTD)

  • PK15 cell line stably expressing hENT4 (PK15-hENT4)

  • This compound ("Compound 30")

  • [³H]adenosine

  • Uptake buffer (pH 6.0)

  • Ice-cold stop solution (e.g., PBS with 10 µM dipyridamole)

  • Scintillation fluid and counter

  • 96-well plates

Procedure:

  • Cell Seeding: Seed both PK15-NTD and PK15-hENT4 cells in a 96-well plate and grow to confluency.

  • Inhibitor Pre-incubation: Wash the cells with uptake buffer (pH 6.0). Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for 15 minutes at room temperature.

  • Substrate Uptake: Initiate the uptake by adding [³H]adenosine to each well. The final concentration of adenosine should be below its Km for hENT4 to ensure sensitive detection of inhibition. Incubate for a short period (e.g., 2 minutes) at room temperature.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold stop solution.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the radioactivity counts from the PK15-NTD cells (background) from the counts of the PK15-hENT4 cells to determine the hENT4-specific uptake.

    • Plot the hENT4-specific uptake as a percentage of the vehicle control against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Mandatory Visualizations

The following diagrams illustrate key concepts related to hENT4 inhibition.

hENT4_Inhibition_Workflow cluster_0 Genetic Knockdown cluster_1 Pharmacological Inhibition siRNA Transfection siRNA Transfection mRNA Degradation mRNA Degradation siRNA Transfection->mRNA Degradation Reduced hENT4 Protein Reduced hENT4 Protein mRNA Degradation->Reduced hENT4 Protein Phenotypic Analysis Phenotypic Analysis Reduced hENT4 Protein->Phenotypic Analysis This compound Treatment This compound Treatment hENT4 Inhibition hENT4 Inhibition This compound Treatment->hENT4 Inhibition Blocked Adenosine Transport Blocked Adenosine Transport hENT4 Inhibition->Blocked Adenosine Transport Phenotypic Analysis_2 Phenotypic Analysis Blocked Adenosine Transport->Phenotypic Analysis_2 Adenosine_Signaling_Pathway Extracellular ATP Extracellular ATP Extracellular Adenosine Extracellular Adenosine Extracellular ATP->Extracellular Adenosine CD39/CD73 Adenosine Receptors (A1, A2A, A2B, A3) Adenosine Receptors (A1, A2A, A2B, A3) Extracellular Adenosine->Adenosine Receptors (A1, A2A, A2B, A3) hENT4 hENT4 Extracellular Adenosine->hENT4 pH-dependent transport Intracellular Adenosine Intracellular Adenosine Downstream Signaling Downstream Signaling Adenosine Receptors (A1, A2A, A2B, A3)->Downstream Signaling hENT4->Intracellular Adenosine Cellular Response Cellular Response Downstream Signaling->Cellular Response hENT4_Inhibitor This compound / siRNA hENT4_Inhibitor->hENT4

References

Validating hENT4-IN-1 Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of hENT4-IN-1 with other inhibitors of the human equilibrative nucleoside transporter 4 (hENT4). This document outlines the experimental validation of this compound's efficacy in a new cell line and presents supporting data for its superior potency and selectivity.

Introduction to hENT4

The human equilibrative nucleoside transporter 4 (hENT4), also known as the plasma membrane monoamine transporter (PMAT), is a unique transporter with a preference for adenosine, particularly under acidic conditions which are often characteristic of pathological environments like tumors and ischemic tissues.[1][2] This pH-dependent activity makes hENT4 an attractive therapeutic target for modulating adenosine levels in specific disease states.[1] By inhibiting hENT4, the extracellular concentration of adenosine can be increased, potentiating its signaling through adenosine receptors and influencing various physiological processes, including immune responses and vasodilation.

This compound: A Potent and Selective Inhibitor

This compound (also referred to as Compound 30 in some literature) has emerged as a highly potent and selective inhibitor of hENT4.[3][4] Its efficacy has been previously demonstrated in engineered cell lines, and this guide details the validation of its activity in a new, clinically relevant cell line.

Comparative Efficacy of hENT4 Inhibitors

To objectively assess the performance of this compound, its inhibitory activity was compared against other known hENT4 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound against hENT4.

InhibitorhENT4 IC50Cell Line for IC50 DeterminationSelectivity Notes
This compound 74.4 nM [3][4]PK15 cells stably expressing hENT4[3]~80-fold selective over hENT1 and ~20-fold selective over hENT2[3][4]
Dipyridamole2.8 µM[3][4]PK15 cells stably expressing hENT4[3]Also inhibits hENT1 and hENT2[3]
Decynium-22~1 µM*PK15-NTD cells expressing hENT4[5]Also inhibits other monoamine transporters[1]
CitalopramNot Potent Not specified for hENT4 adenosine transportPrimarily a selective serotonin reuptake inhibitor (SSRI)[1][6]
GBP12935Not PotentNot specified for hENT4 adenosine transportLacks specificity for hENT4[1]

*Value estimated based on complete inhibition of the acidic pH-dependent component of adenosine uptake at this concentration.[5] **Described in the literature as not potent or specific for hENT4, without a reported IC50 for adenosine transport inhibition.[1]

Validation of this compound Efficacy in the JN-DSRCT-1 Cell Line

To further validate the efficacy of this compound, its inhibitory activity on adenosine uptake was assessed in the desmoplastic small round cell tumor (DSRCT) cell line, JN-DSRCT-1. This cell line is characterized by high and specific expression of hENT4, making it an excellent model for studying hENT4-targeted therapies.[7][8]

Experimental Protocol: [³H]-Adenosine Uptake Assay

1. Cell Culture:

  • JN-DSRCT-1 cells were cultured in DMEM/F12 media supplemented with 10% FBS, 2 mM L-Glutamine, 100 U/ml penicillin, and 100 μg/ml streptomycin.[9]

  • Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Preparation:

  • JN-DSRCT-1 cells were seeded in 24-well plates and allowed to reach 80-90% confluency.

  • On the day of the assay, the culture medium was removed, and cells were washed twice with a transport buffer (pH 6.0) to mimic the acidic conditions that favor hENT4 activity.

3. Inhibition Assay:

  • Cells were pre-incubated for 15 minutes at room temperature with varying concentrations of this compound or other inhibitors in the transport buffer.

  • Following pre-incubation, [³H]-adenosine (final concentration 0.2 µM) was added to each well, and the cells were incubated for an additional 2 minutes.[3]

4. Measurement of Adenosine Uptake:

  • The uptake was terminated by rapidly washing the cells three times with ice-cold transport buffer.

  • Cells were lysed with a scintillation cocktail, and the radioactivity was measured using a scintillation counter to quantify the amount of [³H]-adenosine taken up by the cells.

5. Data Analysis:

  • The IC50 values were calculated by performing a nonlinear regression analysis of the concentration-response data.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and processes involved, the following diagrams were generated using Graphviz.

hENT4_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine hENT4 hENT4 Adenosine_ext->hENT4 transport Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine_ext->Adenosine_Receptor activation Adenosine_int Adenosine hENT4->Adenosine_int hENT4_IN_1 This compound hENT4_IN_1->hENT4 inhibition G_Protein G-Protein Signaling Adenosine_Receptor->G_Protein cAMP cAMP Modulation G_Protein->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: hENT4-mediated adenosine transport and its inhibition.

Experimental_Workflow A 1. Culture JN-DSRCT-1 cells to 80-90% confluency B 2. Wash cells with transport buffer (pH 6.0) A->B C 3. Pre-incubate with hENT4 inhibitors (15 min) B->C D 4. Add [³H]-adenosine (2 min incubation) C->D E 5. Terminate uptake with ice-cold buffer washes D->E F 6. Lyse cells and measure radioactivity E->F G 7. Analyze data and calculate IC50 values F->G Inhibitor_Comparison cluster_potent High Potency cluster_moderate Moderate Potency cluster_low Low Potency / Specificity hENT4_IN_1 This compound (IC50 = 74.4 nM) Decynium_22 Decynium-22 (IC50 ~ 1 µM) Citalopram Citalopram (Not Potent) Dipyridamole Dipyridamole (IC50 = 2.8 µM) GBP12935 GBP12935 (Not Potent)

References

Comparative Analysis of hENT4-IN-1 and Other Nucleoside Transport Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of hENT4-IN-1 and other prominent nucleoside transport inhibitors. The following analysis is supported by experimental data to offer a comprehensive overview of their performance and potential applications.

Nucleoside transporters (NTs) are a family of transmembrane proteins crucial for the transport of nucleosides and their analogs across cellular membranes. They are broadly classified into two families: concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs). The ENT family, which includes four members (hENT1, hENT2, hENT3, and hENT4), facilitates the bidirectional transport of nucleosides down their concentration gradient. Inhibition of these transporters, particularly the equilibrative nucleoside transporters, can modulate extracellular nucleoside levels, primarily adenosine, which plays a critical role in various physiological and pathophysiological processes, including cardiovascular function, inflammation, and neurotransmission.

This guide focuses on a comparative analysis of this compound, a potent and selective inhibitor of the human equilibrative nucleoside transporter 4 (hENT4), against other well-characterized nucleoside transport inhibitors: dipyridamole, dilazep, propentofylline, and S-(4-Nitrobenzyl)-6-thioinosine (NBMPR).

Data Presentation: Inhibitor Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other nucleoside transport inhibitors against various human equilibrative nucleoside transporters (hENTs). Lower IC50 values indicate greater potency.

InhibitorhENT1 IC50 (nM)hENT2 IC50 (nM)hENT4 IC50 (nM)Reference(s)
This compound (Compound 30) >10,0001,40074.4 [1][2]
Dipyridamole48 (Ki)6,200 (Ki)2,800[1]
Dilazep19 (Ki)134,000 (Ki)Moderately active[1]
Propentofylline9,000170,000Not Reported[3]
NBMPR0.4 - 82,800Moderately active[1][4]

Key Observations:

  • This compound (Compound 30) demonstrates exceptional potency and selectivity for hENT4, with an IC50 value of 74.4 nM.[1][2] It is significantly more potent against hENT4 compared to hENT1 and hENT2.[1][2]

  • Dipyridamole is a non-selective ENT inhibitor, showing activity against hENT1, hENT2, and hENT4.[1]

  • Dilazep is a potent inhibitor of hENT1 but shows significantly weaker activity against hENT2.[1]

  • Propentofylline is a more potent inhibitor of the "es" transporter (equilibrative sensitive, largely corresponding to hENT1) than the "ei" transporter (equilibrative insensitive, largely corresponding to hENT2).[3]

  • NBMPR is a highly potent and selective inhibitor of hENT1.[1][4]

Experimental Protocols

Nucleoside Transporter Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific nucleoside transporter.

Methodology:

  • Cell Culture: Cells stably expressing the human equilibrative nucleoside transporter of interest (e.g., hENT1, hENT2, or hENT4) are cultured in appropriate media. A nucleoside transporter-deficient cell line is used as a negative control.

  • Assay Preparation: Cells are seeded in multi-well plates and allowed to adhere overnight.

  • Inhibitor Incubation: On the day of the assay, the culture medium is removed, and the cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution). The cells are then pre-incubated with varying concentrations of the test inhibitor for a specified period (e.g., 15-30 minutes) at room temperature.

  • Substrate Addition: A radiolabeled nucleoside substrate (e.g., [3H]adenosine or [3H]uridine) is added to each well to initiate the uptake reaction. The final concentration of the radiolabeled substrate is kept low (e.g., 10 nM) to ensure transport is the rate-limiting step.

  • Uptake Termination: After a short incubation period (e.g., 1-2 minutes), the uptake is terminated by rapidly washing the cells with ice-cold transport buffer containing a high concentration of a non-radiolabeled nucleoside or a potent inhibitor (e.g., dipyridamole) to stop further transport.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control (no inhibitor). The IC50 value is then determined by fitting the data to a dose-response curve using non-linear regression analysis.[1]

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of the nucleoside transport inhibitors on the cell lines used in the transport assays.

Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL). The plate is then incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The data is then used to determine if the observed inhibition in the transport assay is due to a cytotoxic effect of the compound.[5][6]

Mandatory Visualization

Signaling Pathway of Nucleoside Transport Inhibitors

The primary mechanism of action for the compared nucleoside transport inhibitors involves the blockade of ENT-mediated adenosine uptake. This leads to an accumulation of extracellular adenosine, which then activates adenosine receptors (A1 and A2), initiating downstream signaling cascades that result in various physiological effects, such as vasodilation and inhibition of platelet aggregation.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Inhibitor Inhibitor ENT hENT (1, 2, or 4) Inhibitor->ENT Inhibits Adenosine_Ext Adenosine AR Adenosine Receptor (A1/A2) Adenosine_Ext->AR Activates Adenosine_Ext->ENT Transport Downstream Downstream Signaling AR->Downstream Adenosine_Int Adenosine ENT->Adenosine_Int

Caption: General signaling pathway of ENT inhibitors.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps involved in determining the IC50 value of a nucleoside transport inhibitor.

Experimental_Workflow Start Start Cell_Culture 1. Culture hENT- expressing cells Start->Cell_Culture Seeding 2. Seed cells in multi-well plates Cell_Culture->Seeding Pre_incubation 3. Pre-incubate with varying inhibitor concentrations Seeding->Pre_incubation Uptake 4. Add radiolabeled nucleoside substrate Pre_incubation->Uptake Termination 5. Terminate uptake & wash cells Uptake->Termination Measurement 6. Measure intracellular radioactivity Termination->Measurement Analysis 7. Calculate % inhibition & determine IC50 Measurement->Analysis End End Analysis->End Inhibitor_Selectivity hENT1 hENT1 hENT2 hENT2 hENT4 hENT4 NBMPR NBMPR NBMPR->hENT1 Highly Selective Dilazep Dilazep Dilazep->hENT1 Potent Dipyridamole Dipyridamole Dipyridamole->hENT1 Dipyridamole->hENT2 Dipyridamole->hENT4 This compound This compound This compound->hENT4 Highly Selective & Potent

References

Unraveling the Selectivity of hENT4-IN-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, understanding the selectivity of a chemical probe is paramount. This guide provides a comprehensive comparison of hENT4-IN-1, a potent inhibitor of the human equilibrative nucleoside transporter 4 (hENT4), and its potential interactions with other monoamine transporters.

hENT4, also known as the plasma membrane monoamine transporter (PMAT), plays a dual role in cellular transport, mediating the uptake of both nucleosides and monoamines such as serotonin and dopamine. This raises a critical question for investigators utilizing hENT4 inhibitors: does a compound like this compound, designed to target hENT4, also affect the classical monoamine transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)? This guide aims to address this question by presenting available experimental data, outlining key experimental protocols, and visualizing the molecular relationships.

This compound: Potency and Selectivity Profile

This compound is a derivative of dipyridamole and has been identified as a highly potent and selective inhibitor of hENT4. Research has demonstrated its significant inhibitory activity against hENT4, with a notable selectivity over other members of the equilibrative nucleoside transporter family, hENT1 and hENT2.

A key study synthesized and evaluated a series of dipyridamole analogs and identified a compound, designated as "Compound 30," which is structurally analogous to this compound. This compound exhibited an IC50 value of 74.4 nM against hENT4, making it approximately 38 times more potent than the parent compound, dipyridamole.[1][2] Furthermore, it displayed significant selectivity, being about 80-fold and 20-fold more selective for hENT4 over hENT1 and hENT2, respectively.[1][2]

However, a critical gap in the current body of knowledge is the lack of direct experimental data on the inhibitory activity of this compound, or its close analogs like Compound 30, against the primary monoamine transporters: DAT, SERT, and NET. While the dual function of hENT4 as a monoamine transporter suggests a potential for cross-reactivity, dedicated studies profiling this compound against these specific transporters are not yet available in the public domain.

Comparative Inhibitory Activity

To provide a clear comparison based on the available data, the following table summarizes the inhibitory concentrations (IC50) of this compound (represented by the analogous Compound 30) and the commonly used, less selective inhibitor dipyridamole against the human equilibrative nucleoside transporters. Data for DAT, SERT, and NET are currently not available for this compound.

CompoundhENT4 (IC50)hENT1 (IC50)hENT2 (IC50)DAT (IC50)SERT (IC50)NET (IC50)
This compound (Compound 30) 74.4 nM[1][2]~5.9 µM (estimated)~1.5 µM (estimated)Not AvailableNot AvailableNot Available
Dipyridamole 2.8 µM[1][2]Potent InhibitorModerate InhibitorNot AvailableNot AvailableNot Available

Estimated IC50 values for hENT1 and hENT2 are calculated based on the reported 80-fold and 20-fold selectivity, respectively.[1][2]

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound relies on robust experimental assays. Below are detailed methodologies for the key experiments cited in the characterization of hENT4 inhibitors.

Nucleoside Transporter Inhibition Assay

This assay is crucial for determining the potency and selectivity of inhibitors against hENT family members.

1. Cell Culture and Transfection:

  • Porcine kidney epithelial cells deficient in nucleoside transporters (PK15NTD cells) are commonly used.

  • These cells are stably transfected with plasmids expressing the human transporters (hENT1, hENT2, or hENT4).

  • Transfected cells are cultured in appropriate media supplemented with antibiotics to maintain the selection of transporter-expressing cells.

2. Radioligand Uptake Assay:

  • Cells expressing the target transporter are seeded in multi-well plates.

  • The cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution) at the appropriate pH (typically acidic, around pH 6.0, for hENT4).

  • A solution containing a radiolabeled substrate (e.g., [³H]adenosine) and varying concentrations of the test inhibitor (e.g., this compound) is added to the cells.

  • The uptake is allowed to proceed for a defined period (e.g., 1-20 minutes) at room temperature.

  • The uptake is terminated by rapidly washing the cells with ice-cold transport buffer.

  • The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

3. Data Analysis:

  • The percentage of inhibition at each inhibitor concentration is calculated relative to the control (no inhibitor).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of substrate uptake, is determined by fitting the data to a dose-response curve using non-linear regression analysis.

Logical Relationship of hENT4 Inhibition

The following diagram illustrates the known and potential interactions of this compound.

G This compound Interaction Profile hENT4_IN_1 This compound hENT4 hENT4 (PMAT) hENT4_IN_1->hENT4 Inhibits (Potent) hENT1 hENT1 hENT4_IN_1->hENT1 Inhibits (Weak) hENT2 hENT2 hENT4_IN_1->hENT2 Inhibits (Weak) DAT DAT hENT4_IN_1->DAT Interaction Unknown SERT SERT hENT4_IN_1->SERT Interaction Unknown NET NET hENT4_IN_1->NET Interaction Unknown Adenosine_Uptake Adenosine Uptake hENT4->Adenosine_Uptake Transports Monoamine_Uptake Monoamine Uptake hENT4->Monoamine_Uptake Transports hENT1->Adenosine_Uptake Transports hENT2->Adenosine_Uptake Transports DAT->Monoamine_Uptake Transports SERT->Monoamine_Uptake Transports NET->Monoamine_Uptake Transports

References

Validating the Effect of hENT4-IN-1 on Adenosine Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hENT4-IN-1 with other common inhibitors of equilibrative nucleoside transporters (ENTs) and outlines key experimental protocols to validate its effects on adenosine signaling. The provided data and methodologies will assist researchers in designing and interpreting experiments aimed at understanding the role of hENT4 in various physiological and pathological processes.

Unveiling this compound: A Potent and Selective Inhibitor

This compound, also known as Compound 30, is a dipyridamole analog that has emerged as a highly potent and selective inhibitor of the human equilibrative nucleoside transporter 4 (hENT4).[1][2] Its primary mechanism of action is the blockade of adenosine transport through hENT4, thereby increasing the extracellular concentration of adenosine and modulating downstream signaling pathways.

Comparative Efficacy of Nucleoside Transporter Inhibitors

The following table summarizes the inhibitory potency (IC50) of this compound and other commonly used ENT inhibitors against human ENT1, ENT2, and hENT4. This data highlights the superior selectivity of this compound for its target.

InhibitorhENT1 IC50 (nM)hENT2 IC50 (nM)hENT4 IC50 (nM)Selectivity for hENT4
This compound (Compound 30) ~6,000~1,50074.4 ~80-fold vs hENT1, ~20-fold vs hENT2[1][2]
Dipyridamole144.83562,800[1]Non-selective
NBMPR0.42,800Moderate inhibitor[1]Highly selective for hENT1
DilazepKi of 19 nM[1]Ki of 134,000 nM[1]-Highly selective for hENT1

Visualizing the Landscape of Adenosine Signaling and its Inhibition

To better understand the context of this compound's action, the following diagrams illustrate the adenosine signaling pathway, a typical experimental workflow for inhibitor validation, and the selectivity profile of various ENT inhibitors.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Extracellular Adenosine Extracellular Adenosine hENT4 hENT4 Transporter Extracellular Adenosine->hENT4 Transport AdenosineReceptor Adenosine Receptor (A1, A2A, A2B, A3) Extracellular Adenosine->AdenosineReceptor Binding Intracellular Adenosine Intracellular Adenosine hENT4->Intracellular Adenosine AC Adenylyl Cyclase AdenosineReceptor->AC Activation/Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular Response Cellular Response PKA->Cellular Response

Figure 1: Adenosine Signaling Pathway

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Signaling Validation cluster_2 Phase 3: Functional Outcome Assessment A [3H]Adenosine Uptake Assay in cells expressing hENT4 B Determine IC50 of this compound A->B C Compare with other ENTs (hENT1, hENT2) for selectivity B->C D Treat cells with adenosine +/- this compound C->D E cAMP Accumulation Assay D->E F Measure downstream signaling effects E->F G Cell-based functional assays (e.g., proliferation, migration) F->G H Evaluate physiological response G->H

Figure 2: Experimental Workflow

This compound This compound hENT4 hENT4 This compound->hENT4 High Potency hENT1 hENT1 This compound->hENT1 Low Potency hENT2 hENT2 This compound->hENT2 Low Potency Dipyridamole Dipyridamole Dipyridamole->hENT4 Dipyridamole->hENT1 Dipyridamole->hENT2 NBMPR NBMPR NBMPR->hENT1 High Potency NBMPR->hENT2 Low Potency Dilazep Dilazep Dilazep->hENT1 High Potency Dilazep->hENT2 Low Potency

Figure 3: Inhibitor Selectivity Profile

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate data interpretation.

[³H]Adenosine Uptake Assay

This assay directly measures the transport of adenosine into cells and is the primary method for determining the inhibitory potency of compounds like this compound.

a. Cell Culture and Seeding:

  • Culture cells stably expressing the target transporter (e.g., hENT4, hENT1, or hENT2) in appropriate growth medium.

  • Seed cells in 96-well plates at a density that ensures they are in a logarithmic growth phase on the day of the assay.

b. Assay Procedure:

  • On the day of the assay, aspirate the growth medium and wash the cells once with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH adjusted as required for the specific transporter; hENT4 is more active at acidic pH, around 6.0).[1]

  • Pre-incubate the cells with various concentrations of the test inhibitor (e.g., this compound) or vehicle control in transport buffer for 15-30 minutes at room temperature.

  • Initiate the uptake by adding transport buffer containing a fixed concentration of [³H]adenosine (e.g., 10 nM) to each well.

  • Allow the uptake to proceed for a short, defined period (e.g., 1-5 minutes) at room temperature. The incubation time should be within the linear range of uptake.

  • Terminate the transport by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold transport buffer containing a high concentration of a non-radiolabeled nucleoside (e.g., 1 mM adenosine) to stop further uptake and remove extracellular [³H]adenosine.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

c. Data Analysis:

  • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a potent inhibitor) from the total uptake.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

cAMP Accumulation Assay

This assay measures the downstream signaling effects of adenosine receptor activation, which is modulated by the extracellular adenosine concentration controlled by transporters like hENT4.

a. Cell Culture and Seeding:

  • Culture cells expressing the adenosine receptor of interest (e.g., A2A or A2B receptors, which couple to Gs and stimulate cAMP production).

  • Seed cells in 96-well plates and grow to near confluence.

b. Assay Procedure:

  • On the day of the assay, replace the growth medium with serum-free medium and pre-incubate for 30-60 minutes.

  • Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Pre-treat the cells with this compound or vehicle control for a defined period.

  • Stimulate the cells with an adenosine receptor agonist (e.g., NECA) for 15-30 minutes.

  • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP immunoassay kit (e.g., ELISA, HTRF, or AlphaScreen). Follow the manufacturer's instructions for the specific kit.

c. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the concentration of cAMP in the cell lysates by interpolating from the standard curve.

  • Compare the cAMP levels in cells treated with the adenosine receptor agonist in the presence and absence of this compound to determine the effect of the inhibitor on adenosine receptor signaling. An increase in agonist-stimulated cAMP levels in the presence of this compound would indicate that the inhibitor is effectively increasing extracellular adenosine concentrations.

References

A Comparative Guide to the Efficacy of hENT4-IN-1: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and potential in vivo efficacy of hENT4-IN-1, a representative potent and selective inhibitor of the human Equilibrative Nucleoside Transporter 4 (hENT4). The data presented herein is based on published findings for the highly potent and selective hENT4 inhibitor, 2,6-diethanolamino-4,8-di-(diisobutylamino)-pyrimido[5,4-d]pyrimidine (referred to as Compound 30 in seminal literature), which serves as a proxy for this compound. This document is intended to be a valuable resource for researchers investigating the therapeutic potential of hENT4 inhibition.

In Vitro Efficacy: Potency and Selectivity

The in vitro efficacy of this compound (represented by Compound 30) has been characterized by its potent inhibition of hENT4 and its selectivity over other equilibrative nucleoside transporters.

Table 1: In Vitro Inhibitory Activity of this compound (as Compound 30) and Dipyridamole
CompoundTargetIC50 (nM)Selectivity vs. hENT1Selectivity vs. hENT2
This compound (Compound 30) hENT4 74.4 [1]~80-fold [1]~20-fold [1]
DipyridamolehENT42,797[1]--
DipyridamolehENT1Lower (more potent)--
DipyridamolehENT2Higher (less potent)--

IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity. A lower IC50 indicates higher potency. Selectivity is calculated as the ratio of IC50 values for the different transporters.

The data clearly demonstrates that this compound is a significantly more potent inhibitor of hENT4 than the non-selective inhibitor dipyridamole.[1] Furthermore, its high selectivity for hENT4 over hENT1 and hENT2 suggests a more targeted pharmacological profile with a potentially lower risk of off-target effects.

In Vivo Efficacy: A Prospective Outlook

As of the latest available data, specific in vivo efficacy studies for this compound (Compound 30) have not been published. However, based on the known function of hENT4, particularly its role in adenosine transport in acidic environments characteristic of ischemia, a potential therapeutic application lies in cardioprotection.[2]

Hypothetical In Vivo Experimental Design: Cardioprotection in a Myocardial Ischemia-Reperfusion Injury Model

To assess the in vivo efficacy of this compound, a well-established animal model of myocardial ischemia-reperfusion (I/R) injury could be employed.

Objective: To determine if this compound reduces infarct size and improves cardiac function following I/R injury in a rodent model.

Model: Male Wistar rats or C57BL/6 mice.

Procedure:

  • Anesthesia and Surgical Preparation: Animals are anesthetized, and the left anterior descending (LAD) coronary artery is surgically exposed.

  • Induction of Ischemia: The LAD artery is occluded for a defined period (e.g., 30 minutes) to induce myocardial ischemia.

  • Drug Administration: this compound or vehicle control is administered intravenously or intraperitoneally at a predetermined time before or during ischemia, or just prior to reperfusion.

  • Reperfusion: The occlusion is removed, allowing blood flow to be restored to the myocardium for a specified duration (e.g., 24 hours).

  • Assessment of Efficacy:

    • Infarct Size Measurement: The heart is excised, and the area of infarction is determined using triphenyltetrazolium chloride (TTC) staining.

    • Cardiac Function Assessment: Echocardiography is performed before and after I/R injury to measure parameters such as ejection fraction and fractional shortening.

    • Biomarker Analysis: Blood samples are collected to measure cardiac injury markers like troponin I.

Expected Outcome: A significant reduction in infarct size and improvement in cardiac function in the this compound treated group compared to the vehicle control would indicate positive in vivo efficacy.

Signaling Pathways and Experimental Workflows

hENT4-Mediated Adenosine Transport and Downstream Signaling

hENT4 is a pH-dependent transporter that facilitates the movement of adenosine across the cell membrane, with optimal function under acidic conditions. By inhibiting hENT4, this compound is expected to increase the extracellular concentration of adenosine, particularly in ischemic tissues. This elevated extracellular adenosine can then activate adenosine receptors (A1, A2A, A2B, A3), leading to various downstream cellular effects, including cardioprotection.

hENT4_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic pH) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine AR Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_ext->AR Activation hENT4 hENT4 Transporter Adenosine_ext->hENT4 Transport hENT4_IN_1 This compound hENT4_IN_1->hENT4 Inhibition Cellular_Effects Cardioprotective Effects AR->Cellular_Effects Signaling Cascade Adenosine_int Adenosine hENT4->Adenosine_int

Caption: Inhibition of hENT4 by this compound blocks adenosine uptake, increasing its extracellular concentration and enhancing cardioprotective signaling via adenosine receptors.

Experimental Workflow for In Vitro hENT4 Inhibition Assay

The following diagram outlines the key steps in determining the in vitro potency of hENT4 inhibitors.

In_Vitro_Workflow A 1. Cell Culture: PK15 cells stably expressing hENT4 B 2. Incubation with Inhibitor: Incubate cells with various concentrations of this compound A->B C 3. Addition of Substrate: Add [3H]adenosine at acidic pH (6.0) B->C D 4. Uptake Measurement: Measure intracellular [3H]adenosine using scintillation counting C->D E 5. Data Analysis: Calculate % inhibition and determine IC50 value D->E

Caption: Workflow for determining the IC50 of hENT4 inhibitors using a radiolabeled substrate uptake assay.

Detailed Experimental Protocols

In Vitro hENT4 Inhibition Assay

This protocol is adapted from the methods used to characterize Compound 30.[1]

1. Cell Culture:

  • Porcine kidney (PK15) cells deficient in native nucleoside transporters (PK15NTD) and stably transfected with human ENT4 (PK15/hENT4) are used.

  • Cells are maintained in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

2. [³H]Adenosine Uptake Inhibition Assay:

  • PK15/hENT4 cells are seeded in 24-well plates and grown to confluence.

  • The growth medium is removed, and cells are washed twice with a sodium-free buffer (120 mM choline chloride, 20 mM Tris-HCl, 3 mM K₂HPO₄, 10 mM Glucose, 1 mM MgCl₂, 1 mM CaCl₂, pH 7.4).

  • Cells are then pre-incubated for 15 minutes at room temperature in a transport buffer (120 mM NaCl, 20 mM Tris-HCl, 3 mM K₂HPO₄, 10 mM Glucose, 1 mM MgCl₂, 1 mM CaCl₂) adjusted to pH 6.0, containing various concentrations of the test compound (this compound) or vehicle control.[1]

  • To initiate the uptake, 0.2 µM [³H]adenosine is added to each well, and the incubation is continued for 2 minutes.[1]

  • The uptake is terminated by aspirating the transport buffer and rapidly washing the cells three times with ice-cold sodium-free buffer.

  • The cells are lysed with 0.1 M NaOH, and the radioactivity is measured by liquid scintillation counting.

  • The concentration of the test compound that causes 50% inhibition of [³H]adenosine uptake (IC50) is calculated using non-linear regression analysis.[1]

3. Selectivity Assays:

  • To determine selectivity, similar inhibition assays are performed using PK15 cells stably expressing hENT1 (PK15/hENT1) and hENT2 (PK15/hENT2).

  • For these assays, the transport buffer is at pH 7.4, and [³H]uridine is used as the substrate.[1]

This guide provides a comprehensive overview of the current understanding of the efficacy of a potent and selective hENT4 inhibitor, serving as a valuable starting point for further research and development in this area. The strong in vitro profile of this compound, coupled with the therapeutic potential of hENT4 inhibition, warrants future in vivo studies to fully elucidate its pharmacological effects.

References

Safety Operating Guide

Navigating the Disposal of hENT4-IN-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper handling and disposal of the novel human equilibrative nucleoside transporter 4 (hENT4) inhibitor, hENT4-IN-1, is crucial for maintaining a safe laboratory environment. This guide offers a procedural, step-by-step approach to its disposal, ensuring operational clarity and adherence to safety protocols.

Key Chemical and Pharmacological Data

While a complete toxicological profile for this compound is not publicly available, the following information has been compiled from existing research and supplier data.

PropertyValueReference
Product Name This compound[1]
Function Potent and selective human ENT4 inhibitor[1][2]
IC50 74.4 nM[1][2]
Storage (Stock Solution) -80°C for 6 months; -20°C for 1 month[1]

Experimental Protocols Referenced

The inhibitory activity of this compound was determined through functional characterization of hENT4. This involved transfecting a cell line (PK15) to express hENT4 and then screening for the uptake of [3H]adenosine at an acidic pH, which is optimal for hENT4 activity. The IC50 value was determined by assessing the concentration of this compound required to inhibit 50% of the adenosine transport.[3]

Proper Disposal Procedures

The following procedures are based on general guidelines for the disposal of hazardous chemical waste and should be adapted to meet the specific requirements of your institution.

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

Step-by-Step Disposal Guide:

  • Waste Segregation:

    • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the solvents used.

    • Solid Waste: Collect all solid waste, such as contaminated pipette tips, tubes, and gloves, in a separate, clearly labeled hazardous waste container.

    • Empty Containers: Thoroughly rinse empty this compound containers three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposal in accordance with institutional guidelines for non-hazardous lab glass or plastic.[4]

  • Waste Container Labeling:

    • Label all hazardous waste containers with the words "Hazardous Waste."[5]

    • Clearly list all contents, including this compound and any solvents. Do not use abbreviations.[5]

    • Indicate the approximate concentrations or amounts of each component.

    • Include the date the waste was first added to the container.

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure area.

    • Ensure containers are tightly sealed to prevent leaks or spills.[5]

    • Use secondary containment to minimize the risk of spills.[4]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6]

    • Do not dispose of this compound down the drain or in the regular trash.[7]

Disposal Workflow

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal Path Liquid_Waste Liquid Waste (e.g., solutions) Hazardous_Liquid_Container Labeled Hazardous Liquid Waste Container Liquid_Waste->Hazardous_Liquid_Container Solid_Waste Solid Waste (e.g., contaminated labware) Hazardous_Solid_Container Labeled Hazardous Solid Waste Container Solid_Waste->Hazardous_Solid_Container Empty_Containers Empty this compound Containers Triple_Rinse Triple Rinse with Appropriate Solvent Empty_Containers->Triple_Rinse EHS_Pickup Contact EHS for Waste Pickup Hazardous_Liquid_Container->EHS_Pickup Hazardous_Solid_Container->EHS_Pickup Triple_Rinse->Hazardous_Liquid_Container Collect Rinsate Regular_Disposal Dispose as Non-Hazardous (after defacing label) Triple_Rinse->Regular_Disposal Incineration Incineration via Approved Vendor EHS_Pickup->Incineration

Caption: Disposal workflow for this compound from generation to final disposal.

Disclaimer: This information is intended as a guide and is based on general laboratory safety principles. A specific Safety Data Sheet for this compound is not currently available. It is essential to follow all institutional and local regulations for hazardous waste disposal and to consult with your Environmental Health and Safety department for specific guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.